2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Description
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Properties
IUPAC Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8/h1-5H,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRQQRWVLQQGBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390117 | |
| Record name | 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
805184-96-7 | |
| Record name | 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a key scaffold in medicinal chemistry. The presented methodology is grounded in established principles of heterocyclic chemistry, emphasizing a robust and reproducible two-step sequence. We will delve into the mechanistic underpinnings of the chosen synthetic route, providing not just a procedure, but a framework for understanding and optimizing the synthesis.
The core of this synthesis lies in the construction of the 1,2,4-oxadiazole ring, a common bioisostere for esters and amides, followed by the deprotection of a primary amine. This approach is widely favored for its reliability and the commercial availability of the starting materials.
I. Synthetic Strategy and Mechanistic Overview
The synthesis of this compound is most effectively approached via a two-step process:
-
Formation of the 1,2,4-Oxadiazole Core: This involves the coupling of benzamidoxime with an N-protected β-amino acid, specifically N-Boc-β-alanine. This reaction proceeds through an initial acylation of the amidoxime, followed by a cyclodehydration to form the stable 5-substituted-3-phenyl-1,2,4-oxadiazole ring. The use of a carbodiimide coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with an activator like HOBt (Hydroxybenzotriazole), is a standard and efficient method to facilitate the initial amide bond formation.
-
Deprotection of the Primary Amine: The tert-butoxycarbonyl (Boc) protecting group is then removed under acidic conditions to yield the final primary amine. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a common and effective method for this transformation, as it is highly efficient and the byproducts are volatile.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Synthetic workflow for this compound.
II. Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis.
Step 1: Synthesis of tert-butyl (2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)carbamate
This initial step focuses on the construction of the core heterocyclic ring system. The reaction involves the coupling of benzamidoxime with N-Boc-β-alanine, followed by an in-situ cyclodehydration.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Benzamidoxime | 136.15 | 10.0 | 1.36 g |
| N-Boc-β-alanine | 189.21 | 10.0 | 1.89 g |
| EDC | 191.70 | 12.0 | 2.30 g |
| HOBt | 135.12 | 12.0 | 1.62 g |
| DIPEA | 129.24 | 25.0 | 4.3 mL |
| DMF (anhydrous) | - | - | 50 mL |
| Ethyl Acetate | - | - | As needed |
| Saturated NaHCO₃(aq) | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Na₂SO₄ | - | - | As needed |
Procedure:
-
To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-β-alanine (1.89 g, 10.0 mmol), benzamidoxime (1.36 g, 10.0 mmol), EDC (2.30 g, 12.0 mmol), and HOBt (1.62 g, 12.0 mmol).
-
Add anhydrous dimethylformamide (DMF, 50 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add N,N-Diisopropylethylamine (DIPEA, 4.3 mL, 25.0 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 100-110 °C. The cyclodehydration step is driven by heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-18 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the title compound as a white solid.
Step 2: Synthesis of this compound
This final step involves the removal of the Boc protecting group to furnish the desired primary amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| tert-butyl (2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)carbamate | 289.34 | (Assumed 8.0) | (2.31 g) |
| Dichloromethane (DCM) | - | - | 40 mL |
| Trifluoroacetic Acid (TFA) | 114.02 | - | 10 mL |
| Saturated NaHCO₃(aq) | - | - | As needed |
| Dichloromethane (DCM) | - | - | As needed |
| Anhydrous Na₂SO₄ | - | - | As needed |
Procedure:
-
Dissolve the tert-butyl (2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)carbamate (e.g., 2.31 g, 8.0 mmol) in dichloromethane (40 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10 mL) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and carefully add saturated sodium bicarbonate solution until the pH is basic (pH > 8).
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as an oil or a low-melting solid.
III. Trustworthiness and Self-Validation
The reliability of this protocol is based on well-established and frequently published chemical transformations.
-
The Amidoxime to 1,2,4-Oxadiazole Conversion: This is a cornerstone of heterocyclic synthesis. The mechanism is well-understood, and the reaction is generally high-yielding. The use of standard peptide coupling reagents like EDC/HOBt for the initial acylation is a testament to the robustness of this step.
-
Boc Deprotection: The use of TFA for the removal of a Boc group is a standard procedure in peptide synthesis and organic chemistry in general. It is a clean, high-yielding reaction with easily removable byproducts.
For validation of the final product, standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule by observing the chemical shifts, integrations, and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final compound.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, such as the N-H stretches of the primary amine.
IV. Conclusion
The described two-step synthesis provides a reliable and efficient route to this compound. By leveraging a well-established method for 1,2,4-oxadiazole formation and a standard deprotection strategy, this protocol offers a high degree of reproducibility. This guide serves as a practical tool for researchers in drug discovery and development, providing a solid foundation for the synthesis of this and related compounds.
References
A Technical Guide to the Synthesis, Properties, and Handling of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Abstract: The 1,2,4-oxadiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, valued for its role as a bioisostere for esters and amides and its presence in a wide array of biologically active compounds.[1][2] This guide provides an in-depth technical overview of a specific derivative, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine. While detailed experimental data for this exact molecule are not broadly published, this document synthesizes established principles of heterocyclic chemistry and data from closely related analogues to present a robust guide for its synthesis, characterization, and handling. We will cover the strategic synthesis, predicted physicochemical properties, stability considerations, and standard protocols for purification and analysis, providing researchers and drug development professionals with a comprehensive foundational resource.
Introduction: The 1,2,4-Oxadiazole Scaffold in Drug Discovery
The five-membered 1,2,4-oxadiazole ring is a versatile pharmacophore that has garnered significant attention in drug discovery.[3] Its utility stems from its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, which makes it an effective bioisosteric replacement for labile ester and amide functionalities.[1] Derivatives of this scaffold have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[4][5]
Notably, compounds featuring the 3-phenyl-1,2,4-oxadiazole core have been investigated as potent inhibitors of various enzymes, such as the SARS-CoV-2 main protease, highlighting the therapeutic potential of this structural motif.[6] The title compound, this compound, combines this privileged scaffold with a primary alkylamine side chain—a common feature in many neurologically active agents and a key functional group for further chemical modification. This guide serves as a practical manual for the synthesis and characterization of this and structurally similar compounds.
Predicted Physicochemical and Chemical Properties
Direct experimental data for this compound is limited. However, its properties can be reliably predicted based on its constituent functional groups. These predictions are crucial for planning synthesis, purification, and formulation strategies.
| Property | Predicted Value / Characteristic | Rationale and Scientific Insight |
| Molecular Formula | C₁₀H₁₁N₃O | Derived from the chemical structure. |
| Molecular Weight | 189.22 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid/oil | Based on analogous 3,5-disubstituted 1,2,4-oxadiazoles.[3] |
| pKa | ~9.5 - 10.5 | The primary aliphatic amine (-CH₂NH₂) is the most basic site. This value is typical for primary ethylamines and dictates that the compound will be protonated and water-soluble at physiological pH. |
| LogP | 1.5 - 2.5 (Calculated) | The phenyl group imparts lipophilicity, while the polar oxadiazole ring and the ionizable amine contribute to hydrophilicity. The LogP will be highly pH-dependent. |
| Solubility | Soluble in dilute aqueous acid and polar organic solvents (e.g., Methanol, DMSO, DMF). Sparingly soluble in nonpolar solvents (e.g., Hexane). | The basic amine allows for salt formation in acidic media, enhancing aqueous solubility. The aromatic and heterocyclic components ensure solubility in common organic solvents. |
| Chemical Stability | The 1,2,4-oxadiazole ring is generally stable but can be susceptible to reductive cleavage of the N-O bond under strong reducing conditions (e.g., H₂/Pd). It is stable to most common synthetic reagents. | |
| Reactivity | The primary amine is a key reactive handle for nucleophilic additions, amide bond formation, and reductive amination. The aromatic phenyl ring can undergo electrophilic substitution, although the oxadiazole ring is deactivating. |
Synthesis and Mechanistic Pathway
The most reliable and common method for constructing the 3,5-disubstituted 1,2,4-oxadiazole ring is through the condensation and subsequent cyclodehydration of an amidoxime with an activated carboxylic acid derivative.[7] For the target molecule, this involves the reaction of benzamidoxime with a protected β-alanine derivative.
Mechanistic Rationale
The synthesis proceeds via two key stages:
-
O-Acylation: The nucleophilic hydroxylamine oxygen of the benzamidoxime attacks the electrophilic carbonyl carbon of the activated β-alanine derivative. This forms an O-acyl amidoxime intermediate. This step is often catalyzed by a weak base to deprotonate the amidoxime.
-
Cyclodehydration: Under thermal conditions or with a dehydrating agent, the intermediate undergoes an intramolecular cyclization. The amino group of the amidoxime attacks the imine carbon, followed by the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring.
The choice of protecting group for the amine is critical. A tert-butoxycarbonyl (Boc) group is ideal as it is stable to the reaction conditions and can be readily removed under acidic conditions without affecting the newly formed oxadiazole ring.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound hydrochloride.
Materials:
-
Benzamidoxime
-
N-Boc-β-alanine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Toluene, Anhydrous
-
Dichloromethane (DCM), Anhydrous
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Diethyl ether
-
Standard glassware for organic synthesis
Procedure:
-
Activation and Coupling (Formation of Intermediate): a. To a solution of N-Boc-β-alanine (1.0 eq) in anhydrous DCM (0.2 M), add EDC (1.2 eq) and HOBt (1.2 eq). b. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid. c. Add benzamidoxime (1.0 eq) followed by the dropwise addition of DIEA (2.5 eq). d. Allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the consumption of starting materials. e. Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude O-acyl amidoxime intermediate is often carried forward without further purification.
-
Cyclodehydration: a. Dissolve the crude intermediate from the previous step in toluene (0.1 M). b. Heat the solution to reflux (approx. 110 °C) for 8-12 hours. Monitor the formation of the oxadiazole ring by TLC or LC-MS. c. Cool the reaction to room temperature and concentrate under reduced pressure to yield the crude Boc-protected product.
-
Purification of Protected Intermediate: a. Purify the crude material using flash column chromatography on silica gel. b. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 30%). c. Combine fractions containing the pure product (as determined by TLC) and concentrate to yield tert-butyl (2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)carbamate as a solid or oil.
-
Boc Deprotection: a. Dissolve the purified Boc-protected compound in a minimal amount of DCM. b. Add an excess of either Trifluoroacetic acid (TFA, ~10-20 eq) or a solution of 4M HCl in dioxane (~5-10 eq). c. Stir the solution at room temperature for 1-3 hours. Monitor deprotection by TLC/LC-MS. d. Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with toluene several times to remove residual acid. e. Triturate the resulting residue with diethyl ether to precipitate the product as its corresponding salt (TFA or HCl). f. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound, as a stable salt.
Analytical Characterization and Purification Workflow
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Caption: Standard workflow for purification and characterization.
Expected Analytical Signatures:
-
¹H NMR Spectroscopy:
-
Phenyl Protons: Multiplets in the aromatic region (~7.4-8.1 ppm, 5H).
-
Ethylamine Protons: Two characteristic triplets in the aliphatic region. The CH₂ adjacent to the oxadiazole (~3.3-3.6 ppm, 2H) and the CH₂ adjacent to the amine (~3.1-3.4 ppm, 2H). The exact shifts can vary based on the salt form and solvent.
-
Amine Protons: A broad singlet (NH₃⁺) that can exchange with D₂O, typically downfield (~8.0-9.0 ppm) in the salt form.
-
-
¹³C NMR Spectroscopy:
-
Oxadiazole Carbons: Two quaternary carbons at ~175-180 ppm (C5) and ~165-170 ppm (C3).
-
Phenyl Carbons: Signals between ~125-135 ppm.
-
Ethylamine Carbons: Two signals in the aliphatic region, typically ~35-45 ppm.
-
-
Mass Spectrometry (MS):
-
In positive ion mode (ESI+), the primary observed ion will be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight + 1.007.
-
Expected [M+H]⁺ for C₁₀H₁₁N₃O: 190.0975. High-resolution mass spectrometry (HRMS) should confirm this value to within 5 ppm.
-
-
High-Performance Liquid Chromatography (HPLC):
-
A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid) can be used to assess purity. The compound should elute as a single, sharp peak.
-
Biological Context and Applications
The 1,2,4-oxadiazole moiety is recognized as a privileged structure in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications.[3][7]
-
Enzyme Inhibition: As mentioned, 3-phenyl-1,2,4-oxadiazole derivatives have been identified as inhibitors of the SARS-CoV-2 main protease.[6] The ethanamine side chain of the title compound could potentially interact with active site residues or serve as a vector for targeting specific cellular compartments.
-
Receptor Modulation: The β-arylethylamine structural motif is a core component of many neurotransmitters and psychoactive drugs.[8] Therefore, this compound could be investigated for activity at aminergic G-protein coupled receptors (GPCRs).
-
Antiparasitic and Antimicrobial Activity: Numerous 1,2,4-oxadiazole compounds have shown promise as antileishmanial, antibacterial, and antifungal agents.[3][4] The specific combination of the phenyl and ethanamine substituents could yield novel antimicrobial properties.
The primary amine provides a crucial handle for creating libraries of related compounds through techniques like amide coupling or reductive amination, enabling extensive structure-activity relationship (SAR) studies.
Conclusion
While this compound is not a widely commercialized or studied compound, its synthesis and chemical properties can be confidently navigated using established principles of heterocyclic and medicinal chemistry. This guide provides the necessary theoretical framework and practical protocols for its preparation, purification, and characterization. The combination of the metabolically robust 1,2,4-oxadiazole core and the versatile β-phenylethylamine motif makes this compound and its derivatives an interesting platform for exploration in modern drug discovery programs.
References
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Głuch-Lutwin, M., & Gryboś, R. (2022). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 15(6), 682. Available from: [Link]
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Li, Y., et al. (2023). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 28(15), 5892. Available from: [Link]
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Pinheiro, L. C. S., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 28(19), 6932. Available from: [Link]
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Pace, A., & Buscemi, S. (2019). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2019(1), 378-399. Available from: [Link]
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Liu, B., et al. (2025). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters. Note: While the specific article is a future publication, the reference highlights the relevance of the β-arylethylamine scaffold. A placeholder URL is provided based on the journal: [Link]
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Shaferov, A.V., & Fershtat, L.L. (2024). Energetic 1,2,4-oxadiazoles: synthesis and properties. Russian Chemical Reviews, 93(2). Available from: [Link]
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Abd Alrazzak, N. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. IOP Conference Series: Materials Science and Engineering, 454, 012096. Available from: [Link]
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Wang, Y., et al. (2022). Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128643. Available from: [Link]
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Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. Available from: [Link]
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Kumar, A., et al. (2012). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Bioinorganic Chemistry and Applications, 2012, 672715. Available from: [Link]
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Sil, D., et al. (2023). Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors. ResearchGate. [Diagram reference]. Available from: [Link]
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Silvestrini, B., & Pozzatti, C. (1961). Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole. British Journal of Pharmacology and Chemotherapy, 16(3), 209–217. Available from: [Link]
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Gangadhar, V., & Jayaroopa, P. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl). ResearchGate. Available from: [Link]
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Khan, I., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Drug Metabolism Reviews, 53(2), 292-316. Available from: [Link]
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de Oliveira, V. N. M., et al. (2018). Synthesis and biological evaluation of N-cyclohexyl-3-aryl-1,2,4-oxadiazole derivatives. Medicinal Chemistry Research, 27, 123-132. [Referenced within other articles]. Available from: [Link]
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Tarko, A., et al. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(21), 7240. Available from: [Link]
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Schenone, S., et al. (2018). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 38(1), 215-224. Available from: [Link]
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Reddy, C. R., et al. (2015). Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazoles. International Journal of ChemTech Research, 8(11), 38-44. Available from: [Link]
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Głuch-Lutwin, M., & Gryboś, R. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available from: [Link]
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An In-depth Technical Guide to 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS 805184-96-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the 1,2,4-Oxadiazole Scaffold
The five-membered 1,2,4-oxadiazole ring is a highly valued heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Recognized for its unique bioisosteric properties, where it can mimic ester and amide functionalities, this moiety offers enhanced metabolic stability and favorable pharmacokinetic profiles.[3][4] The inherent stability of the 1,2,4-oxadiazole ring, coupled with its capacity for diverse substitution at the C3 and C5 positions, makes it a versatile framework for the development of novel therapeutic agents.[4] Compounds incorporating this scaffold have demonstrated a remarkably broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6][7] This guide focuses on a specific derivative, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine, providing a comprehensive overview of its chemical characteristics, a proposed synthetic pathway based on established methodologies, and its potential in the landscape of modern drug development.
Chemical & Physical Properties
A summary of the key chemical identifiers and properties for this compound is provided below.
| Property | Value | Source(s) |
| CAS Number | 805184-96-7 | Generic Supplier Data |
| Molecular Formula | C₁₀H₁₁N₃O | Generic Supplier Data |
| Molecular Weight | 189.21 g/mol | Generic Supplier Data |
| Synonyms | 5-(2-Aminoethyl)-3-phenyl-1,2,4-oxadiazole | N/A |
| Physical Form | Solid (predicted) | N/A |
| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol (predicted) | N/A |
Proposed Synthetic Pathway and Experimental Protocol
The proposed pathway leverages the reaction between benzamidoxime (1 ) and an N-protected β-alanine derivative, such as Boc-β-alanine (2 ), followed by deprotection.
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Spectroscopic Elucidation of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine: A Technical Guide
Introduction
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role as a bioisostere for esters and amides, which imparts improved metabolic stability and pharmacokinetic properties to drug candidates. The compound 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS 805184-96-7) represents a key building block in the synthesis of various pharmacologically active agents. Its structural characterization is paramount for ensuring the quality and integrity of downstream drug discovery and development processes. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering field-proven insights into the interpretation of its spectral features.
Molecular Structure and Physicochemical Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.08 | d, J=6.05 Hz | 2H | H-2', H-6' (ortho-protons of phenyl ring) |
| 7.46-7.53 | m | 3H | H-3', H-4', H-5' (meta- and para-protons of phenyl ring) |
| 3.25 | t, J=6.32 Hz | 2H | H-α (CH₂ adjacent to oxadiazole) |
| 3.09 | t, J=6.32 Hz | 2H | H-β (CH₂ adjacent to NH₂) |
| 1.63 | br s | 2H | NH₂ |
Interpretation:
-
The downfield signals at 8.08 ppm and 7.46-7.53 ppm are characteristic of aromatic protons. The doublet at 8.08 ppm corresponds to the two ortho-protons of the phenyl ring, which are deshielded by the electron-withdrawing effect of the 1,2,4-oxadiazole ring. The multiplet between 7.46-7.53 ppm represents the meta- and para-protons of the phenyl group.
-
The two triplets at 3.25 ppm and 3.09 ppm are indicative of an ethyl bridge with adjacent, distinct electronic environments. The triplet at 3.25 ppm is assigned to the methylene protons (H-α) directly attached to the C5 position of the oxadiazole ring. Its downfield shift is due to the electronegativity of the heterocyclic system. The upfield triplet at 3.09 ppm corresponds to the methylene protons (H-β) adjacent to the primary amine group. The coupling between these two methylene groups results in the observed triplet splitting pattern (J = 6.32 Hz).
-
The broad singlet at 1.63 ppm is characteristic of the two protons of the primary amine (NH₂). The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
Predicted ¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~178 | C5 (Oxadiazole) | Highly deshielded due to attachment to two electronegative heteroatoms (O and N). |
| ~168 | C3 (Oxadiazole) | Also significantly deshielded, attached to two nitrogen atoms. |
| ~131 | C4' (para-C of Phenyl) | Aromatic carbon with typical chemical shift. |
| ~129 | C3', C5' (meta-C of Phenyl) | Aromatic carbons with typical chemical shifts. |
| ~127 | C2', C6' (ortho-C of Phenyl) | Aromatic carbons with typical chemical shifts. |
| ~126 | C1' (ipso-C of Phenyl) | Quaternary carbon attached to the oxadiazole ring. |
| ~40 | C-β (CH₂-NH₂) | Aliphatic carbon adjacent to the amine group. |
| ~28 | C-α (CH₂-Oxadiazole) | Aliphatic carbon adjacent to the oxadiazole ring. |
Causality behind Predicted Shifts: The carbons of the 1,2,4-oxadiazole ring (C3 and C5) are expected to resonate at very low field (~168-178 ppm) due to the strong deshielding effect of the adjacent electronegative oxygen and nitrogen atoms. The phenyl carbons will appear in the typical aromatic region (126-131 ppm). The aliphatic carbons of the ethylamine side chain will be found upfield, with the carbon alpha to the oxadiazole ring being slightly more deshielded than the carbon beta to the amine.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, the aromatic ring, and the oxadiazole heterocycle.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium, broad | N-H stretching (primary amine) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (aliphatic) |
| 1650-1630 | Medium to strong | C=N stretching (oxadiazole ring) |
| 1600-1450 | Medium to strong | C=C stretching (aromatic ring) |
| 1250-1200 | Strong | C-O-C stretching (oxadiazole ring) |
| 1100-1000 | Strong | C-O stretching (oxadiazole ring) |
| 900-675 | Strong | C-H out-of-plane bending (aromatic) |
Interpretation: The presence of a primary amine will be clearly indicated by the N-H stretching vibrations in the 3400-3250 cm⁻¹ region. The aromatic and aliphatic C-H stretches will appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The key diagnostic peaks for the 1,2,4-oxadiazole ring are the C=N stretching vibration (around 1650-1630 cm⁻¹) and the strong C-O-C and C-O stretching bands in the fingerprint region (1250-1000 cm⁻¹).[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺.
Predicted Fragmentation Pathway:
The fragmentation of 1,2,4-oxadiazoles is well-documented and often involves the cleavage of the heterocyclic ring.
Figure 1: Predicted Mass Spectrometry Fragmentation Pathway.
Interpretation of Fragmentation:
-
[M+H]⁺ (m/z 190.1): The protonated molecular ion.
-
Loss of ethylamine (m/z 147.1): Cleavage of the bond between the ethyl group and the oxadiazole ring would lead to a fragment corresponding to the phenyl-oxadiazole cation.
-
Formation of the ethylamine cation (m/z 44.1): The complementary fragment from the cleavage of the ethylamine side chain.
-
Ring Fragmentation (m/z 133.0 and 77.1): The 1,2,4-oxadiazole ring can undergo further fragmentation, potentially losing a methylene group from the side chain followed by the loss of N₂CO to yield a phenyl cation.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence should be used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into an electrospray ionization (ESI) source of a mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). For fragmentation studies, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion as the precursor.
Conclusion
The collective analysis of ¹H NMR, predicted ¹³C NMR, predicted IR, and predicted MS data provides a robust and self-validating spectroscopic profile for this compound. The experimental ¹H NMR data confirms the presence and connectivity of the proton-containing moieties. The predicted spectra for ¹³C NMR, IR, and MS, based on well-established principles and data from analogous structures, offer a reliable framework for the comprehensive characterization of this important synthetic intermediate. This guide serves as a valuable resource for researchers in ensuring the identity and purity of this compound in their drug discovery and development endeavors.
References
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Synthesis and Screening of New[3][7][8]Oxadiazole,[3][5][8]Triazole, and[3][5][8]Triazolo[4,3-b][3][5][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health. [Link]
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4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]
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Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl). ResearchGate. [Link]
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Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. [Link]
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13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]
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SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][3][8] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry. [Link]
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Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Wiley Online Library. [Link]
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Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. [Link]
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13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. [Link]
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. [Link]
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DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. National Institutes of Health. [Link]
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(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. MDPI. [Link]
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(PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate. [Link]
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A Comprehensive Technical Guide to the Purity and Characterization of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for establishing the purity and confirming the identity of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the critical importance of robust analytical methodologies in pharmaceutical research, this document outlines a multi-faceted approach encompassing chromatographic and spectroscopic techniques. We delve into the rationale behind method selection, provide step-by-step protocols for implementation, and discuss the interpretation of the resulting data. This guide is intended to serve as a practical resource for scientists engaged in the synthesis, quality control, and application of this and structurally related compounds, ensuring the generation of reliable and reproducible data.
Introduction: The Significance of this compound
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with a wide array of biological targets. The subject of this guide, this compound (CAS No. 805184-96-7), is a primary amine featuring this heterocyclic core. Its structural alerts suggest potential applications as a building block in the synthesis of more complex pharmaceutical agents. Given its role as a potential precursor or active pharmaceutical ingredient (API), a rigorous assessment of its purity and a comprehensive characterization of its structure are paramount. The presence of impurities can significantly impact biological activity, toxicity, and the overall safety profile of a drug candidate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 805184-96-7 | [1][2][3] |
| Molecular Formula | C10H11N3O | [1][2] |
| Molecular Weight | 189.21 g/mol | [1][2] |
| Appearance | Typically an off-white to pale yellow solid | General knowledge |
| Storage | Dry, sealed place | [1] |
Purity Assessment: A Chromatographic Approach
The determination of purity is a critical first step in the characterization of any compound intended for pharmaceutical use. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
Rationale for Reverse-Phase HPLC (RP-HPLC)
For a molecule like this compound, which possesses both a nonpolar phenyl group and a polar ethylamine substituent, RP-HPLC is the method of choice. This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used in conjunction with a polar mobile phase. The nonpolar nature of the phenyl ring will interact with the stationary phase, while the polar amine group will have a higher affinity for the mobile phase. This differential partitioning allows for the separation of the target compound from potential impurities, which may be more or less polar.
Experimental Protocol: RP-HPLC for Purity Determination
This protocol is a starting point and may require optimization based on the specific impurity profile of the synthesized batch.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). A common starting point is a gradient elution to effectively separate a wider range of potential impurities.[4][5]
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample to be analyzed at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient elution from 10% to 90% acetonitrile (containing 0.1% formic acid) in water (containing 0.1% formic acid) over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or determined by UV scan)
-
Injection Volume: 10 µL
-
-
Analysis and Data Interpretation:
-
Inject the standard and sample solutions.
-
The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Caption: Workflow for RP-HPLC Purity Assessment.
Structural Characterization: A Spectroscopic Toolkit
Once the purity of this compound has been established, its chemical structure must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose, each providing a unique piece of the structural puzzle.
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, which is a fundamental aspect of its identity.
Rationale for Electrospray Ionization (ESI):
For a molecule containing a basic amine group like this compound, ESI is an ideal ionization technique. In the positive ion mode, the amine group will readily accept a proton, forming a protonated molecule [M+H]+. The mass of this ion will be one unit higher than the molecular weight of the neutral compound.
Expected Results:
The molecular formula of this compound is C10H11N3O, with a monoisotopic molecular weight of 189.0902 g/mol . In the positive ion ESI-MS spectrum, the most prominent peak is expected to be the [M+H]+ ion at m/z 190.0980. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.
Table 2: Expected Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]+ | 190.0980 |
| [M+Na]+ | 212.0799 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity of atoms and their chemical environment.
¹H NMR Spectroscopy:
Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Spectral Features (in CDCl₃, 300 MHz):
-
Aromatic Protons: The phenyl group will give rise to signals in the aromatic region (δ 7.0-8.5 ppm). The protons on the phenyl ring will likely appear as a complex multiplet.
-
Ethylamine Protons: The two methylene groups of the ethylamine chain will appear as distinct signals. The methylene group adjacent to the oxadiazole ring (C-CH₂-N) will likely be a triplet, and the methylene group attached to the nitrogen (CH₂-NH₂) will also likely be a triplet. The exact chemical shifts and coupling patterns will depend on the solvent and other factors.
-
Amine Protons: The two protons of the primary amine (-NH₂) will typically appear as a broad singlet. The chemical shift of this signal is highly variable and can be confirmed by D₂O exchange, where the signal disappears.
¹³C NMR Spectroscopy:
Carbon-13 NMR provides information about the different types of carbon atoms in a molecule.
Expected ¹³C NMR Spectral Features (in CDCl₃, 75 MHz):
-
Oxadiazole Carbons: The two carbon atoms of the 1,2,4-oxadiazole ring will appear at low field (downfield) due to their electron-deficient nature, typically in the range of δ 160-180 ppm.[6]
-
Aromatic Carbons: The six carbon atoms of the phenyl ring will give rise to several signals in the aromatic region (δ 120-140 ppm).
-
Ethylamine Carbons: The two aliphatic carbon atoms of the ethylamine chain will appear at high field (upfield), typically in the range of δ 20-50 ppm.
Caption: Integrated Spectroscopic Characterization Workflow.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
-
N-H Stretch: The primary amine will show one or two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Stretching vibrations for the C-H bonds of the phenyl group will appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Stretching vibrations for the C-H bonds of the ethyl group will appear just below 3000 cm⁻¹.
-
C=N Stretch: The carbon-nitrogen double bonds within the oxadiazole ring will exhibit a stretching absorption in the region of 1600-1680 cm⁻¹.
-
C-O Stretch: The carbon-oxygen single bond in the oxadiazole ring will have a stretching vibration in the fingerprint region, typically around 1000-1300 cm⁻¹.
Conclusion: A Framework for Quality and Confidence
The analytical methodologies outlined in this guide provide a robust framework for the comprehensive purity assessment and structural characterization of this compound. By employing a combination of high-resolution chromatography and a suite of spectroscopic techniques, researchers and drug development professionals can ensure the quality, identity, and integrity of this important chemical entity. Adherence to these principles of rigorous analytical science is fundamental to the advancement of safe and effective therapeutics. The protocols provided herein serve as a validated starting point, with the understanding that method optimization may be necessary to address the unique challenges presented by specific synthetic routes and impurity profiles.
References
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MDPI. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(5), 1681. Retrieved from [Link]
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SpectraBase. (n.d.). 5,5'-(1,2-Ethanediyl)-bis-(3-phenyl-1,2,4-oxadiazole). Retrieved from [Link]
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ResearchGate. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]
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Hindawi. (2022). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Chemistry, 2022, 5895304. Retrieved from [Link]
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ResearchGate. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]
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The Expanding Therapeutic Landscape of 1,2,4-Oxadiazoles: A Technical Guide to Their Biological Activities
For Immediate Release
[City, State] – The 1,2,4-oxadiazole scaffold, a five-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide offers an in-depth exploration of the therapeutic potential of 1,2,4-oxadiazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, key experimental evaluation techniques, and future perspectives.
Introduction: The Versatility of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and the ability to participate in hydrogen bonding interactions with biological macromolecules.[1][2] This inherent characteristic, coupled with its synthetic accessibility, has made it a focal point for the development of novel therapeutic agents across a wide spectrum of diseases. Extensive research has unveiled the potential of 1,2,4-oxadiazole derivatives as potent anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among other activities.[1][3]
Anticancer Activity: A Multi-pronged Attack on Malignancy
1,2,4-Oxadiazole derivatives have demonstrated significant promise in oncology by targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.
Mechanisms of Anticancer Action:
-
Enzyme Inhibition: A primary strategy through which these compounds exert their anticancer effects is by inhibiting enzymes that are overactive in cancer cells. These include:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases play a pivotal role in tumor cell proliferation, angiogenesis, and metastasis. Certain 1,2,4-oxadiazole derivatives have been shown to effectively inhibit these receptors.[4][5]
-
Histone Deacetylases (HDACs): HDACs are critical regulators of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. Several 1,2,4-oxadiazole-based compounds have been identified as potent HDAC inhibitors.[5][6]
-
Methionine Aminopeptidase (MetAP): This enzyme is essential for the maturation of many proteins required for cell growth, making it an attractive target for cancer therapy.[4]
-
-
Disruption of Microtubule Dynamics: Some derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.
-
Signaling Pathway Modulation: The anticancer activity of 1,2,4-oxadiazoles is also attributed to their ability to modulate critical signaling pathways, such as the NF-κB pathway, which is often dysregulated in cancer.[4]
Illustrative Signaling Pathway: EGFR Inhibition
Caption: Inhibition of EGFR signaling by a 1,2,4-oxadiazole derivative.
Anti-inflammatory Properties: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases. 1,2,4-Oxadiazole derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators and pathways.
Mechanisms of Anti-inflammatory Action:
-
Cyclooxygenase (COX) Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the production of pro-inflammatory prostaglandins. Certain 1,2,4-oxadiazole derivatives exhibit selective COX-2 inhibition, offering the potential for reduced gastrointestinal side effects associated with non-selective NSAIDs.[6]
-
NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of the inflammatory response. 1,2,4-Oxadiazoles have been shown to inhibit the activation of the NF-κB signaling pathway, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[3]
Illustrative Workflow: In Vitro COX Inhibition Assay
Caption: Workflow for determining the COX inhibitory activity of 1,2,4-oxadiazole derivatives.
Antimicrobial and Antiviral Frontiers
The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,2,4-Oxadiazole derivatives have demonstrated promising activity against a range of bacteria, fungi, and viruses.
Antimicrobial and Antiviral Mechanisms:
-
Antibacterial Activity: These compounds can inhibit essential bacterial enzymes, such as penicillin-binding proteins (PBPs), disrupting cell wall synthesis.[6]
-
Antifungal Activity: Some derivatives function as succinate dehydrogenase inhibitors, interfering with the fungal respiratory chain.
-
Antiviral Activity: A notable example is the inhibition of the papain-like protease (PLpro) of SARS-CoV-2, an enzyme crucial for viral replication.[7]
Experimental Protocols for Biological Evaluation
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are paramount. The following are key assays used to evaluate the biological activities of 1,2,4-oxadiazole derivatives.
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[8][9]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with serial dilutions of the 1,2,4-oxadiazole derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[11][12]
Step-by-Step Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of the 1,2,4-oxadiazole derivative in a 96-well microtiter plate containing broth medium.[11]
-
Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension.[12]
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific bacterial strain.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Antifungal Activity: Mycelial Growth Inhibition Assay
This assay is used to evaluate the effect of a compound on the growth of filamentous fungi.[13]
Step-by-Step Protocol:
-
Amended Media Preparation: Incorporate various concentrations of the 1,2,4-oxadiazole derivative into a suitable agar medium.[13]
-
Inoculation: Place a mycelial plug from a fresh fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth.[7]
-
Growth Measurement: Measure the diameter of the fungal colony in both the treated and control plates.[7]
-
Inhibition Calculation: Calculate the percentage of mycelial growth inhibition and determine the EC50 value.[13]
Quantitative Data Summary
The following table summarizes representative biological activity data for select 1,2,4-oxadiazole derivatives from the literature.
| Compound ID | Biological Activity | Target/Cell Line | IC50/EC50 (µM) | Reference |
| Compound A | Anticancer | MCF-7 (Breast Cancer) | 0.081 (mM) | [14] |
| Compound B | Anticancer | A549 (Lung Cancer) | Sub-micromolar | [6] |
| Compound C | Antiviral | SARS-CoV-2 PLpro | 1.0 | [7] |
| Compound D | Antifungal | Rhizoctonia solani | 12.68 (µg/mL) | N/A |
| Compound E | Antifungal | Colletotrichum capsica | 8.81 (µg/mL) | N/A |
Future Directions and Conclusion
The therapeutic potential of 1,2,4-oxadiazole derivatives is vast and continues to expand. Future research will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific biological targets.
-
Pharmacokinetic and Pharmacodynamic Profiling: To assess their drug-like properties and in vivo efficacy.
-
Combination Therapies: Exploring the synergistic effects of 1,2,4-oxadiazole derivatives with existing drugs to overcome resistance and enhance therapeutic outcomes.
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Gornicka, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(21), 5136. Available at: [Link]
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Di Micco, S., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(11), 3123. Available at: [Link]
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Chen, J., et al. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 30(17), 127387. Available at: [Link]
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Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1288, 135763. Available at: [Link]
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Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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de Oliveira, R. S., et al. (2022). Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. ResearchGate. Available at: [Link]
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Mohan, C. D., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances, 15(1), 1-20. Available at: [Link]
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The Enduring Appeal of the 1,2,4-Oxadiazole Nucleus: A Technical Guide for Drug Discovery
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The five-membered 1,2,4-oxadiazole ring, a seemingly simple heterocyclic motif, has garnered significant and sustained interest within the drug discovery community.[1][2] First synthesized in 1884 by Tiemann and Krüger, this scaffold has transitioned from a chemical curiosity to a cornerstone in the design of novel therapeutics. Its unique physicochemical properties, metabolic stability, and its capacity to act as a bioisosteric replacement for labile ester and amide functionalities have cemented its status as a "privileged scaffold".[1][3][4][5] This guide provides an in-depth exploration of the synthesis, reactivity, and multifaceted applications of 3,5-disubstituted 1,2,4-oxadiazoles, offering a technical resource for researchers and scientists dedicated to the advancement of medicinal chemistry.
The inherent stability of the 1,2,4-oxadiazole ring, coupled with its electron-withdrawing nature, confers favorable pharmacokinetic properties to parent molecules.[5][6] The two nitrogen atoms are of a pyridine-type and the oxygen is furan-like, rendering the ring electron-poor.[3][6] This electronic characteristic influences its interactions with biological targets and contributes to its metabolic robustness, a critical attribute in drug design. This guide will delve into the synthetic methodologies that have made this scaffold readily accessible, the rationale behind its use as a bioisostere, and the ever-expanding landscape of its biological activities.
Synthetic Strategies for 3,5-Disubstituted 1,2,4-Oxadiazoles: A Chemist's Toolkit
The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is primarily achieved through two convergent and highly versatile synthetic approaches: the acylation and cyclization of amidoximes, and the 1,3-dipolar cycloaddition of nitrile oxides.[7] The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
The Amidoxime Route: A Robust and Widely Applicable Method
The most prevalent and dependable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid or its activated derivative.[7][8] This [4+1] cycloaddition approach is characterized by its broad substrate scope and generally high yields.
The general workflow for this synthesis can be visualized as follows:
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An In-Depth Technical Guide to 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details critical safety and handling procedures, outlines its physicochemical properties, and provides an established synthetic protocol. This information is intended to ensure the safe and effective use of this compound in a laboratory setting.
Compound Identification and Properties
This compound is a substituted 1,2,4-oxadiazole, a class of five-membered heterocyclic compounds that are recognized as bioisosteres of esters and amides, leading to enhanced metabolic stability in potential drug candidates.[1][2] The 1,2,4-oxadiazole ring is a common scaffold in a wide range of biologically active molecules with applications including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4]
| Property | Value | Source |
| Chemical Name | This compound | [5][6][7] |
| CAS Number | 805184-96-7 | [5][6][7] |
| Molecular Formula | C₁₀H₁₁N₃O | [5][6][7] |
| Molecular Weight | 189.21 g/mol | [5][6][7] |
| Synonyms | 2-(3-Phenyl-[5][6]oxadiazol-5-YL)-ethylamine | [6] |
| Purity | Typically available at ≥95% or ≥98% | [5][6] |
| Storage | Store in a dry, sealed place. | [6] |
Hazard Identification and Safety Precautions
GHS Hazard Classification: [6] Based on supplier information, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Pictogram: [6]
Signal Word: Warning[6]
Personal Protective Equipment (PPE)
A rigorous PPE protocol is mandatory when handling this compound to mitigate the risks of skin, eye, and respiratory tract irritation.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[8]
-
Eye/Face Protection: Use government-approved safety glasses with side-shields or chemical goggles.[8] A face shield may be required for larger quantities or when there is a risk of splashing.
-
Skin and Body Protection: A standard laboratory coat is required. For larger scale operations, additional protective clothing may be necessary.
-
Respiratory Protection: All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[8] If engineering controls are not sufficient, use a government-approved respirator. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Handling:
-
Storage:
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[8]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[8]
Experimental Protocols
The synthesis of this compound typically involves the deprotection of an N-protected precursor. The following protocol is adapted from a patented synthetic route.[9]
Synthesis via Boc Deprotection
This procedure describes the removal of a tert-Butoxycarbonyl (Boc) protecting group from a suitable precursor to yield the target primary amine.
Reaction Scheme:
Caption: Boc deprotection to yield the target primary amine.
Materials:
-
tert-butyl (2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)carbamate (Precursor)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Step-by-Step Procedure:
-
Reaction Setup: In a suitable round-bottom flask, suspend the precursor, tert-butyl (2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)carbamate (1.0 eq), in anhydrous dichloromethane (DCM).
-
Deprotection: Add trifluoroacetic acid (TFA) to the suspension. The volume of TFA can be equal to that of the DCM used.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: a. Upon completion, dilute the reaction mixture with additional DCM. b. Carefully transfer the diluted mixture to a separatory funnel and wash with a saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently. c. Wash the organic layer with brine. d. Extract the aqueous phases with DCM (3x).
-
Isolation and Purification: a. Combine all organic portions and dry over anhydrous Na₂SO₄. b. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. c. If necessary, the product can be further purified by column chromatography on silica gel.
Disposal Considerations
Waste generated from the handling and synthesis of this compound must be disposed of in accordance with local, regional, and national regulations.
-
Chemical Waste: Dispose of the compound and any contaminated materials as hazardous chemical waste. Do not allow it to enter drains or the environment.
-
Containers: Empty containers should be triple-rinsed and disposed of appropriately.
Toxicological Information
Specific toxicological data for this compound is limited. However, based on the GHS classifications and data from analogous compounds, the following can be inferred:
-
Acute Toxicity: A structurally similar compound, 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile, is classified as Acute Toxicity, Category 4, for oral, dermal, and inhalation routes.[8] This suggests that the target compound may also have moderate acute toxicity.
-
Irritation: The compound is known to cause skin, eye, and respiratory irritation.[6]
-
Chronic Toxicity: No data is available on the long-term toxicological effects.
The Broader Context: 1,2,4-Oxadiazoles in Drug Discovery
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry. Its metabolic stability and ability to act as a hydrogen bond acceptor make it an attractive replacement for more labile ester and amide groups.[1][10] The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, commonly proceeding through the cyclization of an amidoxime with a carboxylic acid derivative.[11][12] This robust chemistry allows for the generation of diverse libraries of compounds for screening against various biological targets.
Caption: General synthesis of 1,2,4-oxadiazoles.
The diverse biological activities reported for this class of compounds, including anticancer and anti-inflammatory properties, underscore the importance of understanding the safe handling and synthesis of new analogues like this compound for advancing drug development programs.[3][13]
References
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Carl ROTH. Safety Data Sheet: Ethylenediamine. Available from: [Link]
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Kumar, V., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Monatshefte für Chemie - Chemical Monthly, 153(1), 1-22. Available from: [Link]
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Boryczka, S., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(5), 1192. Available from: [Link]
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Wang, X., et al. (2023). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 28(14), 5396. Available from: [Link]
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Khan, I., et al. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]
-
ResearchGate. Examples of compounds based on 1,2,4-oxadiazole units (1).... Available from: [Link]
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Sulman, A., et al. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics. Available from: [Link]
-
de Oliveira, C. B., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 28(14), 5556. Available from: [Link]
-
European Journal of Medicinal Chemistry. (2025). Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. European Journal of Medicinal Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Available from: [Link]
-
Christopher, H., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. TIJER - INTERNATIONAL RESEARCH JOURNAL, 11(5). Available from: [Link]
-
Głowacka, I. E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2440. Available from: [Link]
-
Marzullo, P., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Targets in Heterocyclic Systems, 24, 377-407. Available from: [Link]
-
Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Medicinal Chemistry Research, 29, 1265-1289. Available from: [Link]
-
Gendek, E. A., et al. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(21), 7436. Available from: [Link]
-
da Silva, A. C. G., et al. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. Scientific Reports, 10(1), 21544. Available from: [Link]
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2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine mechanism of action
An In-Depth Technical Guide to the Potential Mechanisms of Action of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound this compound represents a compelling molecular scaffold for drug discovery, integrating the metabolically robust 1,2,4-oxadiazole ring with the pharmacologically significant phenethylamine moiety. While the definitive mechanism of action for this specific molecule is a subject of ongoing investigation, this technical guide synthesizes current knowledge from structurally related compounds and the broader class of oxadiazole derivatives to propose and explore potential biological targets and signaling pathways. We will delve into the scientific rationale behind these hypotheses and provide detailed experimental protocols to systematically elucidate its true mechanism of action, thereby empowering researchers to unlock its therapeutic potential.
Introduction: Deconstructing the Scaffold
The structure of this compound is a deliberate fusion of two key pharmacophores:
-
The 1,2,4-Oxadiazole Ring: This five-membered heterocycle is increasingly utilized in medicinal chemistry as a bioisostere for amide and ester groups. Its presence can confer improved metabolic stability and oral bioavailability. The 1,2,4-oxadiazole scaffold is a constituent of molecules with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
-
The Phenethylamine Backbone: This structural motif is the cornerstone of many psychoactive drugs and neurotransmitters, including dopamine, norepinephrine, and amphetamine. Its presence strongly suggests a potential interaction with targets within the central nervous system, particularly those involved in monoaminergic signaling.
Given this hybrid structure, this compound is poised to interact with a range of biological targets. This guide will explore the most plausible mechanisms based on this structural rationale.
Postulated Mechanisms of Action
Based on the pharmacology of analogous structures, we can hypothesize several primary mechanisms of action for this compound. These are not mutually exclusive and require systematic experimental validation.
Monoaminergic System Modulation
The core phenethylamine structure is a strong indicator of potential activity at monoamine transporters or receptors.
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: TAAR1 is a G-protein coupled receptor that is activated by trace amines and psychoactive stimulants. As a potential TAAR1 agonist, the compound could modulate dopaminergic and serotonergic neurotransmission, a mechanism relevant to conditions such as schizophrenia, depression, and addiction.
-
Monoamine Transporter Inhibition: The compound could potentially inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT). Such activity is characteristic of antidepressants and stimulants.
Sigma Receptor Modulation
Recent studies have highlighted that phenyl-1,2,4-oxadiazole derivatives can act as potent ligands for Sigma receptors, particularly the Sigma-1 subtype. The Sigma-1 receptor is a unique intracellular chaperone protein involved in cellular stress responses, ion channel regulation, and neuronal signaling. Ligands of this receptor are being investigated for neuroprotective, antidepressant, and anxiolytic effects.
Enzyme Inhibition
The 1,2,4-oxadiazole ring is present in a variety of enzyme inhibitors.
-
Histone Deacetylase (HDAC) Inhibition: Certain 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives have been identified as selective inhibitors of HDSirt2, a class III HDAC.[1] Sirtuin inhibition is a promising strategy in neurodegenerative diseases and cancer.
-
Carbonic Anhydrase (CA) Inhibition: Substituted 1,2,4-oxadiazole-arylsulfonamides have shown potent and selective inhibition of carbonic anhydrases, with implications for cancer therapy.[1]
Peripheral Nervous System Activity
A structurally related compound, Oxolamine (3-phenyl-5β-diethylaminoethyl-1,2,4-oxadiazole), is known for its peripheral antitussive, anti-inflammatory, and local anesthetic properties.[2] This suggests that this compound may also interact with peripheral sensory neurons or inflammatory pathways.
The following table summarizes the documented activities of various 1,2,4-oxadiazole derivatives, providing a basis for the proposed mechanisms.
| Derivative Class | Biological Target/Activity | Therapeutic Potential | Reference |
| Phenyl-1,2,4-oxadiazoles | Sigma-1 Receptor Ligands | Neuroprotection, Antidepressant | [3] |
| 3-Aryl-5-alkyl-1,2,4-oxadiazoles | HDSirt2 Inhibition | Neurodegenerative Diseases, Cancer | [1] |
| 1,2,4-Oxadiazole-arylsulfonamides | Carbonic Anhydrase Inhibition | Cancer | [1] |
| 3-Phenyl-5-aminoalkyl-1,2,4-oxadiazoles | Antitussive, Anti-inflammatory | Respiratory and Inflammatory Conditions | [2] |
| Diphenyl-1,3,4-oxadiazoles | Benzodiazepine Receptor Ligands | Anxiety, Epilepsy, Insomnia | [4][5] |
Experimental Workflows for Target Deconvolution
To transition from hypothesized mechanisms to validated pathways, a structured experimental approach is essential. The following protocols provide a self-validating system for identifying the primary molecular targets.
Workflow for Target Identification and Validation
The logical flow for elucidating the mechanism of action should begin with broad screening to identify a primary target, followed by functional assays to determine the nature of the interaction, and finally, downstream signaling pathway analysis.
Caption: A logical workflow for mechanism of action elucidation.
Protocol: Radioligand Binding Assay for Target Affinity
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of the test compound for a putative G-protein coupled receptor (GPCR) target identified in an initial screen.
Objective: To quantify the binding affinity of this compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293-hTAAR1).
-
Radioligand specific for the target receptor (e.g., ³H-epinine for TAAR1).
-
Test compound: this compound.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of the test compound in assay buffer, ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific control (for non-specific binding) or test compound dilution.
-
50 µL of the radioligand at a final concentration equal to its Kₑ.
-
100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol: cAMP Functional Assay for GPCR Modulation
This protocol determines whether the compound acts as an agonist or antagonist at a Gₛ or Gᵢ-coupled receptor.
Objective: To measure the effect of the test compound on intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO or HEK293 cells stably expressing the target receptor.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Forskolin (a Gₛ activator, used for antagonist mode).
-
IBMX (a phosphodiesterase inhibitor).
-
Cell culture medium and plates.
Methodology:
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluence.
-
Compound Addition (Agonist Mode):
-
Replace the medium with stimulation buffer containing IBMX.
-
Add serial dilutions of the test compound.
-
Incubate for 30 minutes at 37°C.
-
-
Compound Addition (Antagonist Mode):
-
Pre-incubate the cells with serial dilutions of the test compound for 15 minutes.
-
Add a fixed concentration of a known agonist (or forskolin for Gₛ) to all wells (except baseline controls).
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the EC₅₀ and Eₘₐₓ.
-
Antagonist Mode: Plot the inhibition of the agonist-stimulated cAMP response against the log concentration of the test compound to determine the IC₅₀.
-
Hypothetical Signaling Pathway: TAAR1 Agonism
Should initial screening reveal activity at TAAR1, the following signaling cascade would be implicated. As a Gₛ-coupled receptor, TAAR1 activation leads to an increase in intracellular cAMP.
Caption: Postulated signaling cascade for TAAR1 agonism.
Conclusion and Future Directions
This compound is a molecule of significant interest due to its hybrid pharmacophoric nature. While its precise mechanism of action remains to be definitively established, the structural elements point towards plausible interactions with monoaminergic systems, sigma receptors, or various enzymes. The immediate path forward requires a systematic screening and validation approach as outlined in this guide. Initial "hit" identification through broad panel screening will be critical in directing subsequent, more focused studies. Elucidating the primary target and its downstream signaling consequences will be paramount in defining the therapeutic potential of this compound and guiding future lead optimization efforts.
References
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- Shafiee A., et al. (2009). Novel derivatives of diphenyl-1,3,4-oxadiazol as ligands of benzodiazepine receptors; synthesize, binding assay and pharmacological evaluation. Iranian Journal of Pharmaceutical Research, 8(4), 253-260.
- Cao X., et al. (2019). Synthesis and Biological Evaluation of Sigma-1 (σ1) Receptor Ligands Based on Phenyl-1,2,4-oxadiazole Derivatives. Chemistry & Biodiversity, 16(3), e1800599.
- Silipo C., et al. (2010). 1,2,4-Oxadiazole Derivatives as a New Class of Antitussive Agents. Journal of Medicinal Chemistry, 53(10), 4048-4052.
- Angeli A., et al. (2018). 1,2,4-Oxadiazole-benzenesulfonamides as potent and selective inhibitors of cancer-related carbonic anhydrase IX and XII isoforms. Bioorganic & Medicinal Chemistry, 26(15), 4445-4452.
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A patent for 1,2,4-oxadiazole benzoic acid compounds. (2008). 3-[5-(2-fluoro-phenyl)-[1][6][7]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Google Patents.
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Angene. (n.d.). N,N-Diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine. Retrieved from [Link]
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Silvestrini, B., & Maffii, G. (1959). Pharmacological properties of 3-phenyl-5β-diethylaminoethyl-1,2,4-oxadiazole. Journal of Pharmacy and Pharmacology, 11(1), 296-307. [Link]
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Cao, X., et al. (2019). Synthesis and Biological Evaluation of Sigma-1 (σ1) Receptor Ligands Based on Phenyl-1,2,4-oxadiazole Derivatives. Chemistry & Biodiversity, 16(3), e1800599. [Link]
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An In-depth Technical Guide to 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities.[1][2] This five-membered heterocyclic ring, containing one oxygen and two nitrogen atoms, is a bioisostere for ester and amide functionalities, enhancing the pharmacokinetic profiles of drug candidates.[3] Compounds incorporating the 1,3,4-oxadiazole core have demonstrated a wide array of biological effects, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[4][5] This guide provides a comprehensive technical overview of a specific 1,3,4-oxadiazole derivative, 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline (Chemical Formula: C10H11N3O), a compound of interest for further investigation in drug discovery and development.
This document will detail the synthetic pathway to 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline, provide an in-depth analysis of its structural characterization through various spectroscopic techniques, and explore its potential applications in medicinal chemistry.
Synthesis of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is most commonly achieved through the cyclodehydration of N,N'-diacylhydrazines or the reaction of an acid hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.[6][7] A reliable method for the synthesis of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline involves a two-step process starting from 4-nitrobenzoyl chloride and propionohydrazide, followed by the reduction of the nitro group.
A plausible and efficient synthetic route is outlined below:
Step 1: Synthesis of 2-ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
The initial step involves the condensation of 4-nitrobenzoyl chloride with propionohydrazide to form a diacylhydrazine intermediate, which is then cyclized in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).[8]
Step 2: Reduction of the Nitro Group to Synthesize 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline
The nitro group of 2-ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is then reduced to an amino group to yield the final product. A variety of reducing agents can be employed for this transformation, with a combination of tin(II) chloride dihydrate (SnCl2·2H2O) and sodium borohydride (NaBH4) in ethanol being an effective method.[9] Another reported method utilizes sodium sulfide nonahydrate in a mixture of 1,4-dioxane and water.[10]
Below is a detailed experimental protocol for the synthesis of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline.
Experimental Protocol: Synthesis of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline[10]
Materials:
-
2-ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
-
1,4-Dioxane
-
Sodium sulfide nonahydrate (Na2S·9H2O)
-
Water
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (1.0 eq) in 1,4-dioxane.
-
In a separate flask, prepare a solution of sodium sulfide nonahydrate (2.4 eq) in water.
-
Add the sodium sulfide solution to the solution of the nitro-oxadiazole.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline as a solid.
Visualization of the Synthetic Workflow:
Caption: Synthetic pathway for 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline.
Structural Characterization
The structure of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline can be unequivocally confirmed through a combination of spectroscopic techniques. The following data is based on reported values for this compound.[10]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline are summarized in the table below. The presence of N-H stretching vibrations confirms the successful reduction of the nitro group, while the C=N and C-O-C stretches are characteristic of the 1,3,4-oxadiazole ring.[11][12]
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3446, 3332, 3216 | N-H (amine) | Stretching vibrations of the amino group |
| 2924 | C-H (aliphatic) | Stretching vibrations of the ethyl group |
| 1608 | C=N (oxadiazole) | Stretching vibration within the heteroaryl ring |
| 1574 | N-H (amine) | Bending vibration of the amino group |
| 1366 | C-N (aromatic amine) | Stretching vibration |
| 1175 | C-O-C (oxadiazole) | Asymmetric stretching of the ether linkage |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule and their chemical environment.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.82 | Doublet (d) | 2H | Aromatic protons (H-2', H-6') |
| 6.72 | Doublet (d) | 2H | Aromatic protons (H-3', H-5') |
| 4.05 | Singlet (s) | 2H | Amino group protons (-NH₂) |
| 2.91 | Quartet (q) | 2H | Methylene protons of the ethyl group (-CH₂) |
| 1.41 | Triplet (t) | 3H | Methyl protons of the ethyl group (-CH₃) |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The signals for the oxadiazole ring carbons are typically found in the downfield region.[9][13]
| Chemical Shift (δ) ppm | Assignment |
| 166.8 | C-5 of the 1,3,4-oxadiazole ring |
| 165.0 | C-2 of the 1,3,4-oxadiazole ring |
| 149.5 | C-4' of the phenyl ring (attached to -NH₂) |
| 128.8 | C-2' and C-6' of the phenyl ring |
| 114.6 | C-3' and C-5' of the phenyl ring |
| 113.8 | C-1' of the phenyl ring (attached to oxadiazole) |
| 19.1 | Methylene carbon of the ethyl group (-CH₂) |
| 10.9 | Methyl carbon of the ethyl group (-CH₃) |
Visualization of the Characterization Workflow:
Caption: Workflow for the structural characterization of the synthesized compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline, the expected molecular ion peak [M]⁺ would be at m/z 189.21. The fragmentation pattern would likely involve the cleavage of the ethyl group and the characteristic fragmentation of the oxadiazole ring.[14] A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass, further confirming the elemental composition.[10]
Potential Applications in Drug Development
The 1,3,4-oxadiazole scaffold is a cornerstone in the design of new therapeutic agents due to its favorable physicochemical properties and diverse biological activities.[15] The presence of an aminophenyl group attached to the oxadiazole ring in 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline makes it a valuable building block for the synthesis of a wide range of derivatives with potential therapeutic applications.
Antimicrobial Activity: Derivatives of 1,3,4-oxadiazole have been extensively studied for their antibacterial and antifungal properties.[3] The aminophenyl moiety can be further functionalized to introduce pharmacophores that enhance antimicrobial potency.
Anticancer Activity: Numerous 1,3,4-oxadiazole derivatives have exhibited significant anticancer activity through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation.[16][17] The title compound can serve as a precursor for the development of novel anticancer agents.
Anti-inflammatory Activity: The 1,3,4-oxadiazole nucleus is also present in compounds with potent anti-inflammatory effects.[1] Further modification of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline could lead to the discovery of new anti-inflammatory drugs with improved efficacy and safety profiles.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline. The detailed synthetic protocol and in-depth analysis of its spectroscopic data serve as a valuable resource for researchers in medicinal chemistry and drug development. The versatile 1,3,4-oxadiazole scaffold, coupled with the reactive aminophenyl group, makes this compound a promising starting point for the design and synthesis of novel bioactive molecules with a wide range of therapeutic possibilities. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in the development of new medicines.
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Krasilnikova, E. A., et al. (2021). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 7(4), 1-8. Available at: [Link]
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Nawrocka, W., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7805. Available at: [Link]
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Saczewski, J., & Wasilewska, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2414. Available at: [Link]
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Asif, M. (2012). 1,3,4-oxadiazole: a biologically active scaffold. Mini reviews in medicinal chemistry, 12(8), 786-796. Available at: [Link]
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Kumar, R. S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Tetrahedron, 76(43), 131514. Available at: [Link]
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Shimoga, G., et al. (2018). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Preprint. Available at: [Link]
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Khan, I., et al. (2005). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. Available at: [Link]
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P., Baijika. (2018). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF 1, 3, 4-OXADIAZOLE DERIVATIVES: A REVIEW OF LITERATURE. ResearchGate. Available at: [Link]
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Yar, M., et al. (2014). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules, 19(7), 9685-9698. Available at: [Link]
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Gumenyuk, I. O., et al. (2020). A review on synthetic routes for obtaining of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration. Biointerface Research in Applied Chemistry, 10(2), 5225-5235. Available at: [Link]
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Kumar, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. Available at: [Link]
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Kumar, R., et al. (2022). A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. Molecules, 27(3), 1057. Available at: [Link]
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Ovcharenko, V. V., et al. (2019). Possible fragmentation pattern of 4H-1,3,5-oxadiazines 4. ResearchGate. Available at: [Link]
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Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4), 1-4. Available at: [Link]
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Chen, H., et al. (2021). Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. The Royal Society of Chemistry. Available at: [Link]
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Gomha, S. M., et al. (2018). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 23(6), 1278. Available at: [Link]
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Kumar, A., et al. (2021). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals, 14(11), 1157. Available at: [Link]
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Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]
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Nayak, S., et al. (2023). Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. Current Organic Synthesis, 20(1), 2-15. Available at: [Link]
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Kumar, D., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of Chemical and Pharmaceutical Research, 8(8), 812-821. Available at: [Link]
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Shimoga, G., et al. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available at: [Link]
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Selva, A., & Vettori, U. (1975). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Gazzetta Chimica Italiana, 105(3-4), 427-436. Available at: [Link]
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Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-269. Available at: [Link]
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Methodological & Application
Application Notes & Protocols for In-Vitro Profiling of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its role as a versatile bioisostere for ester and amide functionalities.[1] This scaffold is present in a diverse array of biologically active molecules, demonstrating a wide spectrum of pharmacological activities including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3] The compound 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine, hereafter referred to as CPO-E, is a member of this promising class of molecules. Its structural features—a phenyl ring substitution at the 3-position and an ethanamine group at the 5-position—suggest potential interactions with a range of biological targets.
These application notes provide a comprehensive guide for the in-vitro characterization of CPO-E. The protocols herein are designed to be robust and self-validating, enabling researchers to elucidate the bioactivity profile of CPO-E and similar analogs. We will detail methodologies for assessing its cytotoxic, anti-inflammatory, and enzyme-inhibitory potential.
Part 1: Foundational Assays - Compound Management and Preliminary Characterization
Before embarking on specific biological assays, it is crucial to properly handle and characterize the test compound to ensure data integrity and reproducibility.
Compound Handling and Solubilization
Proper handling and solubilization of test compounds are paramount for accurate in-vitro assays.[4] Many organic molecules, including CPO-E, exhibit limited aqueous solubility, which can lead to erroneous results if not properly addressed.
Protocol: Stock Solution Preparation
-
Initial Solubilization: Prepare a high-concentration stock solution of CPO-E (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). DMSO is a common solvent for high-throughput screening due to its ability to dissolve a wide range of compounds.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare intermediate dilutions in DMSO. Subsequent dilutions into aqueous assay buffers should be performed to achieve the final desired concentrations. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts.
Aqueous Solubility Assessment
Determining the kinetic solubility of CPO-E in your specific assay buffer is a critical first step. Poor solubility can lead to compound precipitation, resulting in inaccurate concentration-response curves.[6][7]
Protocol: Nephelometric Kinetic Solubility Assay
This high-throughput method assesses solubility by detecting light scattering from precipitated compound particles.[7]
-
Compound Preparation: In a clear 96-well plate, perform a serial dilution of the CPO-E DMSO stock solution.
-
Buffer Addition: Add the desired aqueous assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Measurement: Read the plate on a nephelometer to measure light scattering.
-
Data Analysis: An increase in nephelometry units indicates compound precipitation. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.
| Parameter | Recommended Value | Rationale |
| Initial Stock Concentration | 10 mM in 100% DMSO | Standard concentration for compound libraries, facilitating serial dilutions. |
| Final DMSO Concentration in Assay | ≤0.5% | Minimizes solvent effects on cell health and enzyme activity. |
| Solubility Goal for In-Vitro Assays | >60 µg/mL | A general guideline to ensure sufficient compound is in solution for biological activity.[7] |
Part 2: Cell-Based Assays for Cytotoxicity and Anti-Inflammatory Activity
Cell-based assays are fundamental for understanding the physiological effects of a compound at the cellular level.
General Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] This assay is crucial for determining the concentration range at which CPO-E may exert cytotoxic effects, which is essential for interpreting results from other cell-based assays.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by mitochondrial dehydrogenases.[1][9] The amount of formazan produced is proportional to the number of viable cells.
Workflow: MTT Assay for Cytotoxicity
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cell lines (e.g., A549 human lung carcinoma or MCF-7 human breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10][11] Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CPO-E in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[12]
-
Readout: Incubate the plate for 2 hours at room temperature in the dark to allow for complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[13]
In-Vitro Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)
Chronic inflammation is implicated in numerous diseases. A key mediator of inflammation is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS).[14] This assay determines if CPO-E can inhibit NO production in stimulated macrophage cells.
Protocol: Griess Assay for Nitric Oxide Inhibition
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of CPO-E for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid).[15]
-
Readout: After a 15-minute incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is proportional to the NO produced.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by CPO-E compared to the LPS-stimulated control. A concurrent MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[16]
Part 3: Biochemical Assays for Enzyme Inhibition
Based on the activities of other 1,2,4-oxadiazole derivatives, CPO-E may act as an inhibitor of various enzymes. Below are protocols for screening against p38 MAPK and acetylcholinesterase, two targets implicated in inflammation and neurodegenerative diseases, respectively.
p38 MAPK Inhibition Assay
The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in the inflammatory signaling cascade.[17] Inhibition of p38 MAPK can block the production of pro-inflammatory cytokines like TNF-α and IL-1.
Protocol: Homogeneous p38α Kinase Assay
This protocol is based on a generic kinase assay format, often available in commercial kits.[18][19]
-
Reaction Mixture Preparation: In a 96- or 384-well plate, prepare a reaction mixture containing recombinant human p38α kinase, a specific peptide substrate (e.g., ATF2), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add CPO-E at various concentrations to the wells. Include a known p38 MAPK inhibitor (e.g., SB 202190) as a positive control and a vehicle (DMSO) control.[20]
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is often achieved using a phosphospecific antibody that recognizes the phosphorylated substrate, coupled with a detection system such as fluorescence resonance energy transfer (FRET) or luminescence (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of CPO-E. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway and the potential inhibitory action of CPO-E.
Acetylcholinesterase (AChE) Inhibition Assay
Inhibitors of acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine, are used in the treatment of Alzheimer's disease.[21] The Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring AChE activity.[22]
Protocol: Ellman's Method for AChE Inhibition
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI, the substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add buffer, DTNB solution, and various concentrations of CPO-E. Include a known AChE inhibitor (e.g., physostigmine) as a positive control and a vehicle control.
-
Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.
-
Reaction Initiation and Readout: Start the reaction by adding the ATCI substrate. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Monitor the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.[21]
-
Data Analysis: Determine the rate of reaction (V) for each concentration of the inhibitor. Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the percentage of inhibition against the log of the CPO-E concentration.[23]
| Assay | Target | Principle | Readout |
| MTT Assay | Mitochondrial Dehydrogenases | Reduction of MTT to formazan | Colorimetric (570 nm) |
| Griess Assay | Inducible Nitric Oxide Synthase (iNOS) | Diazotization reaction with nitrite | Colorimetric (540 nm) |
| p38 MAPK Assay | p38 Mitogen-Activated Protein Kinase | Measurement of substrate phosphorylation | Fluorescence/Luminescence |
| AChE Assay | Acetylcholinesterase | Hydrolysis of acetylthiocholine | Colorimetric (412 nm) |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in-vitro characterization of this compound. By systematically evaluating its physicochemical properties, cytotoxicity, and effects on key cellular pathways and enzymes, researchers can build a comprehensive biological activity profile. This foundational data is essential for guiding further preclinical development and exploring the therapeutic potential of this and other novel 1,2,4-oxadiazole derivatives.
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The Emerging Role of 1,2,4-Oxadiazole Derivatives in Neuroscience: A Guide to Preclinical Evaluation
The pursuit of novel therapeutic agents for debilitating neurological disorders is a cornerstone of modern neuroscience research. Within the vast landscape of medicinal chemistry, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating significant potential across a spectrum of central nervous system (CNS) targets.[1] This guide provides an in-depth overview of the application of 1,2,4-oxadiazole derivatives, with a focus on compounds structurally related to 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine, in preclinical neuroscience research. We will delve into their therapeutic rationale, potential mechanisms of action, and detailed protocols for their evaluation in both in vitro and in vivo models of neurodegenerative diseases.
The 1,2,4-Oxadiazole Scaffold: A Versatile Tool for CNS Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that serves as a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1] This structural feature has propelled the investigation of 1,2,4-oxadiazole derivatives in a variety of therapeutic areas. In the context of neuroscience, these compounds have shown promise in addressing the multifactorial nature of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by engaging with a range of biological targets.
Key Therapeutic rationales for exploring 1,2,4-oxadiazole derivatives in neuroscience include:
-
Neuroprotection: The ability to protect neurons from various insults, including oxidative stress and excitotoxicity, is a critical attribute for any potential neurotherapeutic.
-
Anti-neuroinflammation: Chronic inflammation in the brain is a hallmark of many neurodegenerative conditions. Compounds that can modulate inflammatory pathways are of significant interest.
-
Enzyme Inhibition: Specific enzymes, such as cholinesterases and monoamine oxidases, are well-established targets in the treatment of cognitive and motor deficits.
-
Modulation of Neurotransmitter Receptors: Interaction with key receptors, such as glutamate and nicotinic acetylcholine receptors, can influence neuronal signaling and synaptic plasticity.[2]
Potential Mechanisms of Action: A Multi-Target Approach
Research into various 1,2,4-oxadiazole derivatives has revealed a multi-faceted mechanism of action, suggesting that these compounds may exert their therapeutic effects through the modulation of several key pathways implicated in neurodegeneration.
One promising avenue of investigation is their potential to activate the metabotropic glutamate receptor 1 (mGluR1)/CaMKIIα pathway.[3] This pathway is crucial for synaptic plasticity and cognitive function. Another key area of interest is their ability to inhibit butyrylcholinesterase (BuChE) and monoamine oxidase B (MAO-B), enzymes that play significant roles in the pathophysiology of Alzheimer's and Parkinson's diseases, respectively.[4][5] Furthermore, some derivatives have been shown to possess potent antioxidant and anti-inflammatory properties, mitigating the cellular damage associated with these conditions.[5][6]
Below is a diagram illustrating a potential signaling pathway influenced by 1,2,4-oxadiazole derivatives in the context of neuroprotection.
Caption: Potential neuroprotective signaling pathway activated by 1,2,4-oxadiazole derivatives.
In Vitro Evaluation of Neuroprotective Effects
The initial assessment of a novel compound's therapeutic potential begins with a series of well-defined in vitro assays. These experiments are crucial for determining the compound's cytotoxicity, neuroprotective efficacy, and for elucidating its mechanism of action at the cellular level. The human neuroblastoma cell line, SH-SY5Y, is a commonly used and relevant model for these studies.
Cell Viability and Cytotoxicity Assessment
Objective: To determine the concentration range at which the 1,2,4-oxadiazole derivative is non-toxic to neuronal cells.
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivative in a culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Neuroprotection Against Oxidative Stress
Objective: To assess the ability of the 1,2,4-oxadiazole derivative to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described above.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the 1,2,4-oxadiazole derivative for 2-4 hours.
-
Induction of Oxidative Stress: Add H₂O₂ (e.g., 100-200 µM) to the wells (except for the control group) and incubate for 24 hours.
-
Cell Viability Assessment: Perform an MTT assay as described above to determine the extent of neuroprotection.
Inhibition of Aβ-Induced Toxicity
Objective: To evaluate the protective effect of the 1,2,4-oxadiazole derivative against amyloid-beta (Aβ) oligomer-induced neurotoxicity, a key pathological feature of Alzheimer's disease.
Protocol:
-
Preparation of Aβ Oligomers: Prepare Aβ₁₋₄₂ oligomers by dissolving the peptide in a suitable solvent (e.g., HFIP), followed by evaporation and resuspension in DMSO and then culture medium. Incubate to allow for oligomerization.
-
Cell Treatment: Seed SH-SY5Y cells and pre-treat with the 1,2,4-oxadiazole derivative as described above.
-
Aβ Treatment: Add the prepared Aβ₁₋₄₂ oligomers (e.g., 5-10 µM) to the cells and incubate for 24-48 hours.
-
Viability and Neurite Outgrowth Analysis: Assess cell viability using the MTT assay. Additionally, neurite outgrowth can be quantified by immunofluorescence staining for neuronal markers like β-III tubulin, followed by imaging and analysis.
In Vivo Evaluation in Animal Models of Neurodegeneration
Following promising in vitro results, the efficacy of a 1,2,4-oxadiazole derivative must be validated in a relevant animal model. Transgenic mouse models of Alzheimer's disease, such as the 3xTg-AD mouse, which develops both Aβ and tau pathologies, are considered the gold standard for preclinical evaluation.[1]
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for evaluating a 1,2,4-oxadiazole derivative in a transgenic mouse model of Alzheimer's disease.
Caption: A typical experimental workflow for in vivo evaluation.
Behavioral Assessments of Cognitive Function
Objective: To determine if the 1,2,4-oxadiazole derivative can ameliorate the cognitive deficits observed in a mouse model of Alzheimer's disease.
Protocol: Y-Maze Test (for Spatial Working Memory)
-
Apparatus: A three-arm maze with arms of equal length.
-
Procedure: Place a mouse at the end of one arm and allow it to explore the maze freely for a set period (e.g., 8 minutes).
-
Data Collection: Record the sequence of arm entries. An "alternation" is defined as consecutive entries into three different arms.
-
Analysis: Calculate the percentage of spontaneous alternation as (Number of alternations / (Total number of arm entries - 2)) x 100. An increase in the alternation percentage indicates improved spatial working memory.
Protocol: Morris Water Maze (for Spatial Learning and Memory)
-
Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface.
-
Acquisition Phase: For several consecutive days, place the mouse in the pool from different starting positions and allow it to find the hidden platform. Record the escape latency (time to find the platform).
-
Probe Trial: On the final day, remove the platform and allow the mouse to swim freely for a set time. Record the time spent in the target quadrant where the platform was previously located.
-
Analysis: A shorter escape latency during the acquisition phase and more time spent in the target quadrant during the probe trial indicate improved spatial learning and memory.
Data Presentation and Interpretation
For clear and concise presentation of quantitative data, the use of tables is highly recommended. Below is an example of how to tabulate in vitro neuroprotection data.
| Compound Concentration (µM) | Cell Viability (%) (Compound Alone) | Cell Viability (%) (Compound + H₂O₂) |
| Vehicle Control | 100 ± 5.2 | 45 ± 3.8 |
| 1 | 98 ± 4.5 | 65 ± 4.1 |
| 10 | 95 ± 5.1 | 85 ± 3.9 |
| 50 | 92 ± 4.8 | 90 ± 4.3 |
Table 1: Example of data presentation for in vitro neuroprotection assay. Data are presented as mean ± SEM.
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold represents a highly promising starting point for the development of novel therapeutics for a range of neurological disorders. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies. Future research should focus on elucidating the specific molecular targets of these compounds, optimizing their pharmacokinetic profiles for improved brain penetration, and exploring their potential in other models of neurodegeneration and psychiatric illness. The versatility and demonstrated biological activity of 1,2,4-oxadiazole derivatives ensure that they will remain an exciting area of investigation in neuroscience for the foreseeable future.
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- 8. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol: Solubilization of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine for Cell Culture Applications
Abstract
This technical guide provides a detailed protocol for the solubilization of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine, a small molecule of interest for in vitro studies. Recognizing the critical importance of proper compound handling for reproducible and accurate experimental outcomes, this document outlines the rationale for solvent selection, step-by-step procedures for the preparation of high-concentration stock solutions, and subsequent dilution into aqueous cell culture media. Furthermore, it incorporates best practices for assessing and mitigating potential solvent-induced cytotoxicity, thereby ensuring the scientific integrity of cell-based assays.
Introduction: Understanding the Compound
This compound is a heterocyclic compound featuring a phenyl ring, an oxadiazole core, and an ethanamine side chain.[1][2][3] The presence of the phenyl and oxadiazole moieties suggests a degree of hydrophobicity, which can present challenges for dissolution in aqueous solutions like cell culture media. The ethanamine group may contribute to some limited aqueous solubility, but for the purpose of preparing concentrated stock solutions, an organic solvent is generally required.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O | [1][2][3] |
| Molecular Weight | 189.21 g/mol | [1][2] |
| Appearance | Typically a solid | [4] |
| Storage | Dry, sealed place | [1] |
Given the aromatic nature of the compound, Dimethyl sulfoxide (DMSO) is recommended as the primary solvent for preparing a concentrated stock solution. DMSO is a widely used aprotic solvent in cell culture for its ability to dissolve a broad range of hydrophobic compounds and its miscibility with water and cell culture media.[5]
Rationale for Solvent Selection and Cytotoxicity Considerations
The choice of solvent is a critical parameter in cell-based assays. While facilitating the delivery of the compound to the cells, the solvent itself can exert biological effects, potentially confounding experimental results.[5][6]
Dimethyl Sulfoxide (DMSO):
-
Advantages: Excellent solubilizing capacity for many organic compounds, readily miscible with aqueous solutions.
-
Disadvantages: Can exhibit cytotoxicity at higher concentrations. It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v), and ideally at or below 0.1%, to minimize off-target effects.[7][8] Different cell lines can exhibit varying sensitivities to DMSO.[5][8]
Ethanol:
-
Advantages: Another common solvent for cell culture applications.
-
Disadvantages: Can also be cytotoxic, and its effects can vary between cell lines.[5][9]
Therefore, it is imperative to determine the maximum tolerable concentration of the chosen solvent for the specific cell line being used in your experiments. This is achieved through a solvent cytotoxicity assay.
Experimental Workflow
The overall process for preparing this compound for cell culture experiments involves several key stages, from initial stock solution preparation to the final dilution in your experimental setup.
Caption: Workflow for preparing this compound for cell culture.
Detailed Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many small molecules.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 189.21 g/mol x 0.001 L x 1000 = 1.8921 mg
-
Weigh the compound: Carefully weigh out approximately 1.89 mg of this compound and place it into a sterile microcentrifuge tube or amber vial. For accuracy, it is often easier to weigh a larger mass (e.g., 18.92 mg) and dissolve it in a larger volume (e.g., 10 mL).
-
Dissolve in DMSO: Add the calculated volume of sterile DMSO to the tube containing the compound. In this example, for 1.89 mg, add 1 mL of DMSO.
-
Ensure complete dissolution: Vortex the solution thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing can aid dissolution.[7] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Preparing Working Solutions in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into your complete cell culture medium to achieve the desired final concentration for treating your cells.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Calculate the required volume of stock solution: To prepare a working solution, use the formula: C₁V₁ = C₂V₂ Where:
-
C₁ = Concentration of the stock solution (10 mM)
-
V₁ = Volume of the stock solution to add
-
C₂ = Desired final concentration of the compound in the cell culture medium
-
V₂ = Final volume of the working solution
Example: To prepare 1 mL of a 10 µM working solution:
-
(10,000 µM) x V₁ = (10 µM) x (1 mL)
-
V₁ = 0.001 mL or 1 µL
-
-
Prepare the working solution: Add the calculated volume of the stock solution to the pre-warmed complete cell culture medium. In the example above, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
Mix thoroughly: Immediately after adding the stock solution, vortex the working solution gently to ensure homogeneity and prevent precipitation of the compound.[10]
-
Final DMSO concentration check: It is crucial to ensure the final concentration of DMSO in your working solution is non-toxic to your cells. In the example above, the final DMSO concentration would be 0.1% (v/v), which is generally considered safe for most cell lines.[7]
Protocol for Determining Solvent Cytotoxicity
Before initiating experiments with your compound, it is essential to determine the tolerance of your specific cell line to the solvent.
Materials:
-
The cell line of interest
-
Complete cell culture medium
-
DMSO, cell culture grade
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
Procedure:
-
Seed cells: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare solvent dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium. A typical concentration range to test would be from 0.01% to 2% (v/v). Include a "medium only" control (0% DMSO).
-
Treat cells: Remove the old medium from the cells and replace it with the medium containing the different concentrations of DMSO.
-
Incubate: Incubate the plate for the same duration as your planned compound treatment (e.g., 24, 48, or 72 hours).
-
Assess cell viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Analyze data: Plot cell viability (%) against the DMSO concentration. Determine the highest concentration of DMSO that does not significantly reduce cell viability. This concentration should be the maximum you use in your subsequent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound precipitates upon dilution in aqueous medium | The compound has low aqueous solubility. The final concentration is above its solubility limit. | - Prepare an intermediate dilution in a co-solvent like ethanol before the final dilution in medium.[9] - Increase the serum concentration in the medium for the final dilution, as serum proteins can help stabilize hydrophobic compounds.[10] - Lower the final concentration of the compound. |
| Inconsistent experimental results | - Incomplete dissolution of the stock solution. - Degradation of the compound due to repeated freeze-thaw cycles. - Solvent-induced cytotoxicity. | - Ensure the stock solution is completely dissolved before use. - Use single-use aliquots of the stock solution.[7] - Perform a solvent cytotoxicity assay to determine the safe concentration range for your cell line. |
Conclusion
The successful use of this compound in cell culture experiments is highly dependent on the proper preparation of stock and working solutions. By following the detailed protocols outlined in this application note, researchers can ensure consistent and reliable delivery of the compound to their cellular models while minimizing potential artifacts from the solvent. It is paramount to validate the chosen solvent concentration for each specific cell line to maintain the integrity and reproducibility of the experimental data.
References
-
Vertex AI Search. (n.d.). 2-(3-phenyl-[1][2][11]oxadiazol-5-yl)-ethylamine. Retrieved from
-
Synblock. (n.d.). CAS 805184-96-7 | 2-(3-Phenyl-[1][2][11]oxadiazol-5-YL)-ethylamine. Retrieved from
-
ChemicalBook. (n.d.). 2-(3-PHENYL-[1][2][11]OXADIAZOL-5-YL)-ETHYLAMINE synthesis. Retrieved from
- Aceschem. (n.d.). CAS 805184-96-7 | this compound.
-
FINETECH INDUSTRY LIMITED. (n.d.). 2-(3-Phenyl-[1][2][11]oxadiazol-5-yl)-ethylamine | CAS: 805184-96-7. Retrieved from
- Hansen, M. K., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- Angene. (n.d.). N,N-Diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine(CAS# 959-14-8).
- MDPI. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
- Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
- MDPI. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures.
- Food and Chemical Toxicology. (2020). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
- ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- ResearchGate. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives.
- ResearchGate. (2016). (PDF) Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells.
- AVESIS. (n.d.). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines.
- Rice University. (n.d.). Solutions and dilutions: working with stock solutions.
- ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- YouTube. (2021). Lab Skills: Preparing Stock Solutions.
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Application Notes and Protocols for the Evaluation of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine as a Potential Enzyme Inhibitor
Introduction
The 1,2,4-oxadiazole heterocycle is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] This five-membered ring system is present in a variety of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3] Notably, derivatives of 1,2,4-oxadiazole have demonstrated inhibitory activity against a range of enzymes, such as cyclooxygenases (COX-1 and COX-2), histone deacetylases (HDACs), and butyrylcholinesterase (BChE), making this scaffold a fertile ground for the discovery of novel therapeutic agents.[1]
This document provides a comprehensive guide for the investigation of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine as a potential enzyme inhibitor. We present a structured, phase-based experimental strategy, from initial screening to detailed mechanism of action studies. The protocols are designed to be robust and self-validating, providing researchers in drug discovery and chemical biology with the necessary tools to thoroughly characterize the inhibitory potential of this compound.
Compound Profile: this compound
A clear understanding of the test compound's properties is fundamental for designing meaningful biological assays.
| Property | Value | Source |
| CAS Number | 805184-96-7 | [4][5] |
| Molecular Formula | C₁₀H₁₁N₃O | [4][5] |
| Molecular Weight | 189.21 g/mol | [4][5] |
| Chemical Structure | ![]() |
Rationale for Investigation: The structure combines the privileged 1,2,4-oxadiazole core with a flexible ethanamine side chain. This primary amine group can act as a key interaction point (e.g., through hydrogen bonding or salt bridge formation) within an enzyme's active or allosteric site, providing a strong basis for its potential as an inhibitor. The phenyl group contributes a hydrophobic element that can engage with corresponding pockets in a target protein. Given the diverse enzymatic targets of other 1,2,4-oxadiazole derivatives, this compound warrants broad investigation.[1][6]
Experimental Strategy: A Phased Approach
A systematic approach is critical to efficiently characterize a potential enzyme inhibitor. We propose a three-phase workflow, starting with broad screening and progressively focusing on the detailed biochemical and kinetic characterization of promising interactions.
Caption: Phased workflow for inhibitor characterization.
Protocol 1: Primary Enzyme Inhibition Screening
Principle: This protocol is designed to rapidly assess the inhibitory activity of the compound against a panel of enzymes at a single, relatively high concentration (e.g., 10-20 µM). A significant reduction in enzyme activity indicates a potential "hit" that warrants further investigation. Enzyme inhibition-based assays rely on detecting changes in enzyme activity in the presence of a test compound compared to a control.[7]
Materials:
-
This compound (herein "Test Compound")
-
DMSO (Dimethyl sulfoxide), molecular biology grade
-
Target enzymes of interest (e.g., a commercial kinase, protease, etc.)
-
Substrate for each enzyme (e.g., a fluorogenic or chromogenic peptide)
-
Assay buffer specific to each enzyme
-
Positive control inhibitor (known inhibitor for each enzyme)
-
96-well or 384-well microplates (black plates for fluorescence, clear for absorbance)
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the Test Compound in 100% DMSO.
-
Causality: DMSO is used for its ability to dissolve a wide range of organic compounds. A high-concentration stock minimizes the final percentage of DMSO in the assay, which can itself inhibit enzymes.
-
-
Assay Plate Setup:
-
Design the plate layout to include all necessary controls for a self-validating experiment.
-
100% Activity Control (Negative Control): Assay buffer + Enzyme + Substrate + DMSO (vehicle). This defines the uninhibited reaction rate.
-
0% Activity Control (Background): Assay buffer + Substrate + DMSO (no enzyme). This measures any non-enzymatic substrate degradation.
-
Test Compound Wells: Assay buffer + Enzyme + Substrate + Test Compound.
-
Positive Control Wells: Assay buffer + Enzyme + Substrate + Known Inhibitor. This validates that the assay can detect inhibition.
-
-
-
Reaction Execution (Example for a Protease with a Fluorogenic Substrate):
-
Add 50 µL of assay buffer to all wells.
-
Add 1 µL of DMSO (for 100% Activity and Background controls) or 1 µL of the appropriate compound stock solution (Test Compound, Positive Control).
-
Add 25 µL of the enzyme solution (pre-diluted in assay buffer) to all wells except the Background controls. Add 25 µL of assay buffer to the Background wells.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature.
-
Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for detecting time-dependent or slow-binding inhibitors.[8]
-
Initiate the reaction by adding 25 µL of the substrate solution (pre-diluted in assay buffer) to all wells.
-
Immediately place the plate in a microplate reader set to the appropriate temperature (e.g., 37°C).
-
-
Data Acquisition:
-
Monitor the increase in fluorescence (or absorbance) over time (e.g., every 60 seconds for 30 minutes). The rate of reaction is the slope of the linear portion of this progress curve.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well.
-
Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - (V_inhibitor - V_background) / (V_negative_control - V_background)) * 100
-
A compound is typically considered a "hit" if it shows >50% inhibition at the screening concentration.
-
Protocol 2: IC₅₀ Determination
Principle: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of an inhibitor's potency.[9] It is the concentration of the inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[10] This is determined by measuring enzyme activity across a range of inhibitor concentrations and fitting the data to a dose-response curve.[9][11]
Procedure:
-
Serial Dilution of Test Compound:
-
Using the 10 mM stock in DMSO, prepare a 10-point, 3-fold serial dilution series. This creates a wide concentration range to define the top and bottom plateaus of the curve.
-
-
Assay Execution:
-
Perform the enzyme assay as described in Protocol 1, but instead of a single concentration, add 1 µL of each concentration from the serial dilution series to the respective wells.
-
Critical Choice: The substrate concentration should be kept constant, typically at or below its Michaelis constant (Kₘ). The IC₅₀ value is highly dependent on the substrate concentration for competitive inhibitors.[9][11]
-
-
Data Analysis:
-
Calculate the Percent Inhibition for each concentration of the Test Compound.
-
Plot Percent Inhibition (Y-axis) versus the log of the inhibitor concentration (X-axis).
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) in a suitable software package (e.g., GraphPad Prism).[12]
-
The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
-
Example Data Presentation:
| [Inhibitor] (µM) | % Inhibition |
| 100.0 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 88.1 |
| 3.70 | 75.4 |
| 1.23 | 51.2 |
| 0.41 | 24.8 |
| 0.14 | 9.1 |
| 0.05 | 2.5 |
Protocol 3: Mechanism of Action (MoA) Studies
Principle: MoA studies are essential to understand how an inhibitor interacts with its target enzyme.[8] These experiments distinguish between different modes of reversible inhibition (competitive, noncompetitive, uncompetitive) and determine if the inhibition is reversible or irreversible.[13][14]
Caption: Simplified schemes for major types of reversible enzyme inhibition.
Kinetic Analysis of Reversible Inhibition
Procedure:
-
Experimental Design: This experiment involves a matrix of concentrations. You will vary the concentration of the substrate while holding the inhibitor concentration constant, and repeat this for several different fixed inhibitor concentrations (including zero inhibitor).
-
Substrate Concentrations: Prepare a series of at least 6-8 substrate concentrations, typically ranging from 0.2 × Kₘ to 5 × Kₘ.
-
Inhibitor Concentrations: Choose 3-4 fixed concentrations of the inhibitor based on its IC₅₀ (e.g., 0, 0.5 × IC₅₀, 1 × IC₅₀, 2 × IC₅₀).
-
-
Data Acquisition:
-
For each fixed inhibitor concentration, measure the initial reaction rates at all substrate concentrations.
-
This will generate a set of Michaelis-Menten curves, one for each inhibitor concentration.
-
-
Data Analysis:
-
Plot the initial reaction rates versus substrate concentration for each inhibitor concentration.
-
Globally fit the data to the appropriate inhibition models (competitive, noncompetitive, uncompetitive) using specialized software.
-
Alternatively, analyze the data using a Lineweaver-Burk (double reciprocal) plot (1/rate vs. 1/[Substrate]) to visualize the inhibition pattern.
-
The analysis will yield the apparent kinetic parameters (Kₘₐₚₚ and Vₘₐₓₐₚₚ) at each inhibitor concentration, as well as the inhibition constant(s) (Kᵢ and/or αKᵢ).[15]
-
Interpreting Kinetic Data:
| Inhibition Type | Effect on Kₘ | Effect on Vₘₐₓ | Lineweaver-Burk Plot |
| Competitive | Increases | Unchanged | Lines intersect on the y-axis |
| Noncompetitive | Unchanged | Decreases | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
Assessment of Reversibility
Principle: This protocol, often called a "jump-dilution" experiment, distinguishes between reversible and irreversible inhibitors.[8] The enzyme and inhibitor are pre-incubated to allow for binding (and covalent modification in the case of an irreversible inhibitor). The complex is then rapidly diluted, which lowers the concentration of the free inhibitor. A reversible inhibitor will dissociate, leading to a recovery of enzyme activity, while an irreversible inhibitor will remain bound, and activity will not recover.[8]
Procedure:
-
Pre-incubation:
-
Incubate the enzyme with a high concentration of the Test Compound (e.g., 10 × IC₅₀) for a set period (e.g., 30-60 minutes) in a small volume.
-
Control 1: Incubate enzyme with DMSO alone.
-
Control 2: A known reversible inhibitor.
-
Control 3: A known irreversible inhibitor (if available).
-
-
Dilution and Activity Measurement:
-
Rapidly dilute the pre-incubation mixture (e.g., 100-fold) into assay buffer containing the substrate.
-
Causality: This large dilution effectively reduces the free inhibitor concentration to a non-inhibitory level (e.g., 0.1 × IC₅₀).
-
Immediately monitor enzyme activity over time in a plate reader.
-
-
Data Interpretation:
-
Activity Recovers: If the enzyme activity in the Test Compound sample increases over time and approaches the level of the DMSO control, the inhibition is reversible.
-
Activity Does Not Recover: If the enzyme activity remains low and does not increase, the inhibition is likely irreversible or very slow-releasing.
-
References
-
Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(22), 5345. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(15), 4983. Available at: [Link]
-
Reddymasu, S., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 26. Available at: [Link]
-
Angene Chemical. (n.d.). N,N-Diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine. Available at: [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Available at: [Link]
-
Singh, S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Future Journal of Pharmaceutical Sciences, 8(1), 4. Available at: [Link]
-
Ploeger, B., et al. (2013). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Journal of Computer-Aided Molecular Design, 27(8), 715–723. Available at: [Link]
-
Blanco, B., et al. (2012). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PLoS ONE, 7(1), e30113. Available at: [Link]
-
El-Sayed, N. F., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of the Iranian Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). IC50. Available at: [Link]
-
Chemistry LibreTexts. (2025). Enzyme Inhibition. Available at: [Link]
-
Chemistry LibreTexts. (2022). Enzyme Kinetics and Inhibition. Available at: [Link]
-
Orlek, B. S., et al. (1991). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 34(9), 2726–2735. Available at: [Link]
-
Iannuzzi, F., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2020(4), 378-396. Available at: [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link]
-
ResearchGate. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives. Available at: [Link]
-
Egorova, A., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(19), 11841. Available at: [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Available at: [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Available at: [Link]
-
Auld, D., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
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Application Notes & Protocols for High-Throughput Screening with 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Abstract
This document provides a comprehensive technical guide for the utilization of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine in high-throughput screening (HTS) campaigns. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] This guide details the chemical properties of the title compound, hypothesizes its potential utility against key drug target classes—G-Protein Coupled Receptors (GPCRs) and protein kinases—and provides detailed, validated protocols for robust HTS assays. The protocols are designed to be self-validating through rigorous quality control metrics, ensuring the generation of high-quality, actionable data for drug discovery professionals.
Introduction to this compound
The compound this compound belongs to the 1,2,4-oxadiazole class of five-membered heterocyclic compounds. This scaffold has garnered significant attention in drug discovery due to its favorable physicochemical properties and its role as a bioisosteric replacement for amide and ester groups.[2] The diverse biological activities associated with 1,2,4-oxadiazole derivatives, including anti-inflammatory, anticancer, and neurological effects, make them attractive candidates for screening against a multitude of biological targets.[1]
Chemical Properties
| Property | Value | Source |
| CAS Number | 805184-96-7 | Synblock |
| Molecular Formula | C10H11N3O | Synblock |
| Molecular Weight | 189.21 g/mol | Synblock |
| Structure | ![]() | Synblock |
Note: For detailed safety and handling information, refer to the manufacturer's Safety Data Sheet (SDS). General precautions for handling similar chemical compounds include wearing appropriate personal protective equipment and working in a well-ventilated area.[1][2]
Rationale for HTS Campaign
Given the broad bioactivity of the 1,2,4-oxadiazole core, this compound represents a valuable molecule for inclusion in diversity-oriented screening libraries. The phenyl and ethanamine substitutions offer potential interaction points with various biological macromolecules. This guide proposes HTS strategies against two of the most prominent and "druggable" target classes: GPCRs and protein kinases.
HTS Assay Development and Validation
A successful HTS campaign is underpinned by a robust and reliable assay. The following workflow outlines the critical steps from assay development to full-scale screening.
Caption: General workflow for HTS assay development and execution.
A key metric for validating an HTS assay is the Z'-factor, which quantifies the separation between the high and low controls.[3] An assay is considered excellent for HTS when the Z'-factor is between 0.5 and 1.0.[3][4]
Protocol 1: Cell-Based Calcium Flux Assay for GPCR Activation
This protocol is designed to identify modulators of a Gq-coupled GPCR. The assay measures changes in intracellular calcium concentration upon receptor activation using a fluorescent dye.[5][6][7]
Assay Principle
GPCRs that couple through the Gq alpha subunit activate phospholipase C, leading to the release of calcium from intracellular stores. This transient increase in cytosolic calcium can be detected by fluorescent dyes that exhibit enhanced fluorescence upon binding to Ca2+.[6][8]
Caption: Simplified signaling pathway for a Gq-coupled GPCR assay.
Materials and Reagents
| Reagent | Supplier | Notes |
| CHO-K1 cells stably expressing the target GPCR | Various | |
| Fluo-8 Calcium Assay Kit | Various | Includes probenecid to prevent dye extrusion. |
| Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES | Various | Assay Buffer |
| 384-well black, clear-bottom microplates | Various | Cell culture treated |
| FLIPR Tetra or similar kinetic plate reader | Molecular Devices |
Step-by-Step Protocol
-
Cell Plating:
-
Culture CHO-K1 cells expressing the target GPCR to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium at a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for dose-response analysis.
-
Using an acoustic liquid handler, transfer 25-50 nL of compound solutions to the assay plate, resulting in a final screening concentration of 10 µM.
-
-
Dye Loading:
-
Assay Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to add 12.5 µL of a known agonist (for antagonist mode) or buffer (for agonist mode) and immediately begin reading fluorescence intensity (Excitation: 490 nm, Emission: 525 nm) every second for 3 minutes.
-
Data Analysis
-
Agonist Mode: An increase in fluorescence intensity after compound addition indicates agonistic activity.
-
Antagonist Mode: A decrease in the fluorescence signal elicited by a known agonist indicates antagonistic activity.
-
Hit Criteria: Wells showing a response greater than three standard deviations from the mean of the negative controls (DMSO only) are considered primary hits.
Protocol 2: Biochemical Kinase Inhibition Assay
This protocol describes a luminescent assay to identify inhibitors of a specific protein kinase, a common target in oncology and inflammation research. The ADP-Glo™ Kinase Assay is used as an example.[9][10]
Assay Principle
Kinase activity is measured by quantifying the amount of ADP produced during the enzymatic reaction. The ADP-Glo™ assay is a two-step process: first, the remaining ATP is depleted, and then the produced ADP is converted to ATP, which is used in a luciferase reaction to generate a luminescent signal that is proportional to kinase activity.[9][10]
Caption: Principle of the ADP-Glo™ kinase inhibition assay.
Materials and Reagents
| Reagent | Supplier | Notes |
| Recombinant Protein Kinase | Various | e.g., ABL1, EGFR, etc. |
| Kinase Substrate | Various | Specific to the kinase being assayed |
| ADP-Glo™ Kinase Assay Kit | Promega | Includes ADP-Glo™ Reagent and Kinase Detection Reagent. |
| Kinase Reaction Buffer | Promega | Or optimize as needed for the specific kinase. |
| 384-well white, low-volume microplates | Various | Solid white for luminescence assays. |
| Plate Luminometer | Various | e.g., BMG PHERAstar |
Step-by-Step Protocol
-
Compound and Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO and create a dilution series.
-
Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer. The optimal concentrations should be determined empirically.
-
-
Assay Procedure (5 µL total reaction volume):
-
Add 1 µL of the test compound solution to the wells of a 384-well plate.
-
Add 2 µL of a mixture containing the kinase and its substrate.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate for 1 hour at room temperature.[11]
-
-
Luminescence Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]
-
Incubate for 40 minutes at room temperature.[11]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[12]
-
Incubate for 30 minutes at room temperature.[11]
-
Measure the luminescence using a plate luminometer.
-
Data Analysis
-
Inhibition Calculation: The percentage of kinase inhibition is calculated relative to the high (no enzyme) and low (DMSO vehicle) controls.
-
Hit Criteria: Compounds that exhibit greater than 50% inhibition at a concentration of 10 µM are typically considered for further analysis.
-
Dose-Response: Confirmed hits should be re-tested in a dose-response format to determine their IC50 values.
Protocol 3: Luciferase Reporter Gene Assay for Pathway Analysis
This protocol is designed to identify compounds that modulate a specific signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of a pathway-responsive promoter.[13][14]
Assay Principle
Cells are engineered to express luciferase under the control of a promoter containing response elements for a specific transcription factor. Activation or inhibition of the upstream signaling pathway leads to changes in luciferase expression, which is quantified by adding a substrate (luciferin) and measuring the resulting bioluminescence.[13][15]
Materials and Reagents
| Reagent | Supplier | Notes |
| HEK293T or other suitable cell line | ATCC | |
| Luciferase reporter plasmid | Various | e.g., NF-κB-luc, AP-1-luc |
| Transfection Reagent | Various | e.g., Lipofectamine 3000 |
| Dual-Luciferase® Reporter Assay System | Promega | For normalization with a co-transfected Renilla luciferase control. |
| 384-well white, clear-bottom microplates | Various | |
| Plate Luminometer | Various |
Step-by-Step Protocol
-
Transfection and Cell Plating:
-
Co-transfect HEK293T cells with the firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
After 24 hours, plate the transfected cells into 384-well plates at a density of 1 x 10^4 cells per well in 30 µL of culture medium.
-
-
Compound Addition and Stimulation:
-
Add 50 nL of the test compound solution to the appropriate wells.
-
Incubate for 1-2 hours.
-
Add 5 µL of a known pathway activator (e.g., TNF-α for NF-κB) to all wells except the negative controls.
-
Incubate for 6-24 hours at 37°C.
-
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add 15 µL of the appropriate luciferase assay reagent (e.g., ONE-Glo™ for a simplified workflow).[16]
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
Measure firefly luminescence.
-
If using a dual-luciferase system, add the Stop & Glo® Reagent and measure Renilla luminescence for normalization.[15]
-
Data Analysis
-
Normalization: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
-
Activity Calculation: The normalized luciferase activity is then expressed as a percentage of the stimulated (positive) and unstimulated (negative) controls.
-
Hit Identification: Compounds that cause a significant and dose-dependent change in reporter gene activity are selected as hits.
Hit Confirmation and Counter-Screening
Primary hits identified from any HTS campaign must undergo a rigorous validation process to eliminate false positives and artifacts.
-
Hit Confirmation: Re-test primary hits in the original assay, ideally from a freshly sourced powder sample, to confirm activity.
-
Dose-Response Analysis: Determine the potency (IC50 or EC50) of confirmed hits by testing them over a range of concentrations.
-
Counter-Screens: Employ orthogonal assays to rule out non-specific mechanisms of action. For example, compounds identified in the luciferase reporter assay should be tested for direct inhibition of the luciferase enzyme.
Conclusion
This compound is a promising scaffold for high-throughput screening due to the established and diverse biological relevance of the 1,2,4-oxadiazole core. The detailed protocols provided herein for GPCR, kinase, and pathway-based assays offer robust and validated starting points for screening campaigns. By adhering to the principles of rigorous assay development, validation, and hit confirmation, researchers can effectively leverage this compound to identify novel modulators of key biological pathways and accelerate the drug discovery process.
References
-
Gomółka, J., & Wnuk, D. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2568. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
Wang, T., et al. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies, 10(4), 360-368. [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]
-
Angene International Limited. (n.d.). N,N-Diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine(CAS# 959-14-8). [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. PubChem Compound Summary for CID 342181. [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). [Link]
-
Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. [Link]
-
Wikipedia. (n.d.). Z-factor. [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. PubChem Compound Summary for CID 219408. [Link]
-
Creative Biolabs. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. [Link]
-
Wikipedia. (n.d.). Fluorescence polarization immunoassay. [Link]
-
Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine. PubChem Compound Summary for CID 135565706. [Link]
-
BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. [Link]
-
Assay Guidance Manual [Internet]. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. [Link]
-
O'Connell, J., et al. (2014). Fluorescence Polarization Assays in Small Molecule Screening. Methods in molecular biology (Clifton, N.J.), 1187, 19-35. [Link]
-
Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current protocols in chemical biology, 10(1), 1–22. [Link]
-
Assay Guidance Manual [Internet]. (2012). HTS Assay Validation. [Link]
-
ResearchGate. (2025). (PDF) Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,4-Oxadiazole-3,5-diamine. PubChem Compound Summary for CID 351155. [Link]
-
JoVE. (2014). High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methyl-1,3,4-oxadiazol-2-amine. PubChem Compound Summary for CID 2060250. [Link]
Sources
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- 3. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
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Application Note & Protocols: A Strategic Guide to the Synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine Derivatives for Drug Discovery
Abstract
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, prized for its role as a robust bioisostere of amide and ester functionalities, which enhances metabolic stability and modulates physicochemical properties.[1][2][3] This guide provides a comprehensive framework for the synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine and its derivatives, a class of compounds with significant potential in drug discovery. We present a detailed, field-tested synthetic strategy, beginning with the formation of key intermediates—benzamidoxime and a protected β-amino acid derivative—and culminating in a coupling and cyclodehydration sequence to construct the central heterocyclic core. This document elucidates the chemical principles behind each step, offers detailed, self-validating protocols, and includes troubleshooting guidance to empower researchers in the synthesis and exploration of this valuable chemical space.
Introduction: The 1,2,4-Oxadiazole in Modern Medicinal Chemistry
The five-membered 1,2,4-oxadiazole heterocycle has garnered substantial attention from medicinal chemists for over a century, leading to several commercially available drugs such as Oxolamine (a cough suppressant) and Ataluren (used in Duchenne muscular dystrophy treatment).[1] Its prevalence stems from its unique combination of properties. The ring is electronically distinct, acting as an effective hydrogen bond acceptor, yet it is significantly more resistant to hydrolytic cleavage than the ester and amide groups it often replaces.[2][3] This bioisosteric replacement is a cornerstone strategy in drug design to overcome pharmacokinetic liabilities, such as rapid metabolism by esterases or proteases, thereby improving a drug candidate's half-life and oral bioavailability.[2][4]
Derivatives of 1,2,4-oxadiazole exhibit an exceptionally broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and analgesic properties.[1][5][6] The specific scaffold, this compound, incorporates a terminal primary amine. This feature is a classic pharmacophore that can engage in crucial ionic interactions with biological targets, such as G-protein coupled receptors (GPCRs) or the active sites of enzymes, making this class of molecules particularly attractive for generating new therapeutic leads.
General Synthetic Strategy & Workflow
The most reliable and widely adopted method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration reaction.[1][7] Our strategy for synthesizing the target this compound scaffold is a modular, two-component approach that provides flexibility for future derivatization.
The overall workflow is depicted below. It involves the parallel synthesis of two key intermediates: Benzamidoxime (A) , which will form the C3-phenyl portion of the ring, and a protected amino acid, N-Boc-β-alanine (B) , which will form the C5-ethanamine side chain. These intermediates are then coupled and cyclized to form the protected oxadiazole, which is subsequently deprotected to yield the final product.
Figure 1: High-level synthetic workflow for the target compound.
Key Starting Materials & Reagents
Successful synthesis relies on the quality of the starting materials. This section outlines the necessary reagents and provides guidance on their preparation or procurement.
| Reagent/Material | Supplier | Grade | Key Considerations |
| Benzonitrile | Sigma-Aldrich | ≥99% | Use as received. |
| Hydroxylamine Hydrochloride | Acros Organics | 99% | Caution: Potentially explosive; handle with care. |
| Sodium Carbonate (Na₂CO₃) | Fisher Scientific | ACS Grade | Anhydrous is preferred. |
| β-Alanine | TCI Chemicals | >98% | Use as received. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Oakwood Chemical | 97% | Store refrigerated. |
| 1,4-Dioxane | EMD Millipore | Anhydrous | Required for Boc-protection. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Chem-Impex | ≥98% | Store refrigerated and protected from moisture. |
| Hydroxybenzotriazole (HOBt) | Combi-Blocks | Anhydrous | Store protected from moisture. |
| N,N-Dimethylformamide (DMF) | BDH | Anhydrous | Use from a sealed bottle. |
| Pyridine | Alfa Aesar | Anhydrous | Store over KOH pellets. |
| Trifluoroacetic Acid (TFA) | Halocarbon | ≥99% | Corrosive: Handle in a fume hood with proper PPE. |
| Dichloromethane (DCM) | Macron | ACS Grade | Use as received for workup and chromatography. |
| Ethyl Acetate (EtOAc) | VWR | ACS Grade | Use for extraction and chromatography. |
| Hexanes | VWR | ACS Grade | Use for chromatography. |
Detailed Synthetic Protocols
The following protocols provide step-by-step instructions. Each step is designed to be self-validating through clear endpoints and characterization checkpoints.
Protocol 4.1: Synthesis of Benzamidoxime (Intermediate A)
Causality: This reaction converts a nitrile into an amidoxime through nucleophilic addition of hydroxylamine. The basic conditions generated by sodium carbonate are crucial for liberating free hydroxylamine from its hydrochloride salt, which is the active nucleophile.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzonitrile (10.3 g, 100 mmol), hydroxylamine hydrochloride (10.4 g, 150 mmol), and ethanol (100 mL).
-
Add a solution of sodium carbonate (8.0 g, 75 mmol) in water (50 mL) portion-wise to the stirred mixture.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexanes. The starting nitrile should be consumed, and a more polar spot corresponding to the product should appear.
-
After completion, cool the mixture to room temperature and reduce the volume by approximately 75% using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water. A white precipitate should form.
-
Stir the slurry for 30 minutes in an ice bath to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum.
-
Expected Outcome: A white crystalline solid. Yield: 11.5-12.9 g (85-95%). Melting point: 79-81 °C. The product can be used in the next step without further purification if the NMR spectrum is clean.
Protocol 4.2: Synthesis of N-Boc-β-alanine (Intermediate B)
Causality: The primary amine of β-alanine is a potent nucleophile that would interfere with the subsequent coupling reaction. Protecting it as a tert-butoxycarbonyl (Boc) carbamate renders it unreactive under the coupling conditions. The Boc group is chosen for its stability in neutral/basic conditions and its facile removal under acidic conditions.
Procedure:
-
Dissolve β-alanine (8.9 g, 100 mmol) in a mixture of 1,4-dioxane (100 mL) and 1M NaOH solution (100 mL) in a 500 mL flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (24.0 g, 110 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Concentrate the reaction mixture in vacuo to remove the dioxane.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 by slowly adding 1M HCl. A white precipitate will form.
-
Extract the product into ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Expected Outcome: A white solid. Yield: 17.0-18.0 g (90-95%). The product is typically pure enough for the next step.
Protocol 4.3: Coupling and Cyclization to form Boc-protected this compound
Causality: This is the key ring-forming sequence. First, EDC/HOBt activation of the carboxylic acid on Intermediate B forms a highly reactive O-acylisourea intermediate. This is readily attacked by the nucleophilic oxygen of the benzamidoxime (Intermediate A ) to form an O-acyl amidoxime. The subsequent heating in pyridine promotes an intramolecular cyclodehydration, where the amidoxime nitrogen attacks the carbonyl carbon, and a molecule of water is eliminated to form the stable, aromatic 1,2,4-oxadiazole ring.
Figure 2: Key steps in the 1,2,4-oxadiazole ring formation.
Procedure:
-
To a stirred solution of N-Boc-β-alanine (9.45 g, 50 mmol) in anhydrous DMF (100 mL), add HOBt (7.4 g, 55 mmol) and EDC·HCl (10.5 g, 55 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for the activation of the carboxylic acid.
-
Add benzamidoxime (6.8 g, 50 mmol) to the reaction mixture.
-
Stir at room temperature for 4-6 hours until TLC analysis (3:7 EtOAc/Hexanes) shows the consumption of the starting materials and the formation of a new, less polar spot (the O-acyl intermediate).
-
Transfer the reaction mixture to a larger flask and add pyridine (50 mL).
-
Heat the solution to 100-110 °C and stir for 8-12 hours. Monitor the cyclization by TLC; the intermediate spot should disappear and be replaced by the product spot.
-
Cool the reaction to room temperature and pour it into 500 mL of 1M HCl (aq) with stirring.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Expected Outcome: A white to off-white solid. Yield: 10.7-12.9 g (70-85%).
Protocol 4.4: Deprotection to Yield this compound
Causality: The final step is the removal of the Boc protecting group to liberate the primary amine. Trifluoroacetic acid (TFA) is a strong acid that protonates the carbamate oxygen, leading to the collapse of the protecting group into gaseous isobutylene and carbon dioxide, leaving the protonated amine salt.
Procedure:
-
Dissolve the Boc-protected oxadiazole (6.14 g, 20 mmol) in dichloromethane (DCM, 50 mL) in a 250 mL flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 25 mL) dropwise. Caution: Gas evolution (CO₂) will occur.
-
Remove the ice bath and stir the reaction at room temperature for 2-3 hours. Monitor by TLC until the starting material is completely consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and add diethyl ether until a precipitate forms.
-
To obtain the free base, dissolve the crude TFA salt in water, basify to pH 10-11 with 2M NaOH, and extract with DCM (3 x 50 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.
-
Expected Outcome: A pale yellow oil or low-melting solid (the free base). Yield: 3.5-3.9 g (85-95%). The product is the TFA salt if the basification and extraction are omitted.
Product Characterization
Purity and structural confirmation are paramount. The final compound and all intermediates should be characterized using standard analytical techniques.
| Compound | Expected Yield | ¹H NMR (400 MHz, CDCl₃) δ ppm | MS (ESI+) m/z |
| Benzamidoxime | 85-95% | 8.05 (s, 1H), 7.65 (d, 2H), 7.40 (m, 3H), 4.90 (s, 2H) | 137.07 [M+H]⁺ |
| N-Boc-β-alanine | 90-95% | 10.5 (br s, 1H), 5.15 (br s, 1H), 3.45 (q, 2H), 2.60 (t, 2H), 1.45 (s, 9H) | 190.11 [M+H]⁺ |
| Boc-protected oxadiazole | 70-85% | 8.00 (d, 2H), 7.45 (m, 3H), 5.05 (br s, 1H), 3.60 (q, 2H), 3.20 (t, 2H), 1.40 (s, 9H) | 306.18 [M+H]⁺ |
| Final Product (Free Base) | 85-95% | 8.02 (d, 2H), 7.48 (m, 3H), 3.15 (t, 2H), 3.05 (t, 2H), 1.60 (br s, 2H) | 204.11 [M+H]⁺ |
Applications in Drug Discovery
The synthesized this compound serves as a versatile platform for library synthesis. The terminal amine is a handle for further modification (e.g., amidation, reductive amination) to explore structure-activity relationships (SAR). The phenyl group at the 3-position can also be readily varied by starting with different substituted benzonitriles.
This scaffold is a known mimic of biogenic amines and has been explored for activity at various targets:
-
Monoamine Oxidase (MAO) Inhibitors: The ethanamine side chain is a classic feature of MAO substrates and inhibitors, making these derivatives promising candidates for treating neurological disorders like Parkinson's disease.[8][9]
-
Receptor Ligands: The scaffold can be decorated to target GPCRs, such as serotonin or dopamine receptors, or sigma receptors.[10]
-
Enzyme Inhibitors: As bioisosteres of amides, these compounds can be designed to inhibit proteases or kinases where an amide bond interaction is key to binding.[1][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 4.1 (Amidoxime formation) | Incomplete reaction; impure hydroxylamine. | Increase reflux time to 8 hours. Ensure hydroxylamine HCl is of high purity. |
| Low yield in Step 4.3 (Coupling) | Inactive coupling reagents (EDC/HOBt) due to moisture. | Use fresh, anhydrous reagents and solvents. Perform the reaction under a nitrogen or argon atmosphere. |
| Incomplete Cyclization in Step 4.3 | Insufficient temperature or reaction time. | Ensure the reaction temperature reaches at least 100 °C. Increase reaction time to 16 hours. Alternatively, use a higher boiling solvent like xylene. |
| Difficult Purification of Final Product | Product is highly polar and water-soluble as a salt. | Ensure complete conversion to the free base by carefully adjusting the pH to >11 before extraction. Use a more polar solvent system for extraction, like 5% isopropanol in DCM. |
| Incomplete Deprotection in Step 4.4 | Insufficient acid or reaction time. | Increase the amount of TFA to 20 equivalents. Allow the reaction to stir for up to 4 hours at room temperature. |
Conclusion
This application note provides a robust and reproducible synthetic route to this compound derivatives, a compound class of high interest in modern drug discovery. By detailing the underlying chemical principles, offering step-by-step protocols, and providing troubleshooting support, this guide serves as a valuable resource for researchers aiming to synthesize and explore these potent pharmacophores. The modular nature of the synthesis allows for extensive diversification, paving the way for the discovery of novel therapeutic agents.
References
-
Gomółka, E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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Application Notes and Protocols for Efficacy Testing of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Introduction: A Strategic Approach to Novel Compound Efficacy Testing
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide outlines a comprehensive experimental strategy for the preclinical evaluation of a novel compound, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine. The structural similarity of this compound to known monoamine oxidase (MAO) inhibitors suggests a potential therapeutic application in neurological disorders, particularly depression. This document provides a logical, multi-tiered approach, beginning with in vitro target engagement and cellular assays, progressing to in vivo behavioral models of efficacy. Each protocol is designed to be self-validating, providing a clear rationale for each experimental step.
Part 1: In Vitro Characterization - From Target to Cell
The initial phase of our investigation focuses on characterizing the interaction of this compound with its putative molecular targets and assessing its effects at the cellular level.
Primary Target Engagement: Monoamine Oxidase Inhibition
Scientific Rationale: The ethanamine side chain attached to the oxadiazole ring is suggestive of a potential interaction with monoamine oxidases (MAO-A and MAO-B), critical enzymes in the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes is a clinically validated strategy for the treatment of depression. This initial screen will determine if the compound engages with these targets and its selectivity.
Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol is adapted from established fluorometric methods for assessing MAO activity.[1][2][3]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided assay buffer.
-
Prepare a working solution of the MAO substrate (e.g., p-tyramine) and a fluorescent probe that reacts with H₂O₂, a byproduct of MAO activity.[4]
-
Prepare positive controls: clorgyline for MAO-A and pargyline for MAO-B.[2]
-
-
Assay Procedure:
-
In a 96-well black plate, add the test compound at various concentrations.
-
Add the MAO-A or MAO-B enzyme to the wells and incubate for a predefined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate and fluorescent probe mixture.
-
Measure the fluorescence intensity at regular intervals using a plate reader (excitation/emission ~530/585 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rate against the logarithm of the inhibitor concentration.
-
Data Presentation: MAO Inhibition Profile
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-B/MAO-A) |
| Test Compound | Experimental Value | Experimental Value | Calculated Value |
| Clorgyline | Reference Value | Reference Value | Reference Value |
| Pargyline | Reference Value | Reference Value | Reference Value |
Secondary Target Profiling: Monoamine Transporter Binding
Scientific Rationale: To ensure target specificity and understand the broader pharmacological profile, it is crucial to assess the compound's affinity for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Off-target interactions with these transporters can lead to undesirable side effects or contribute to the therapeutic mechanism.
Experimental Protocol: Radioligand Binding Assays for SERT, DAT, and NET
This protocol utilizes cell lines expressing the respective human transporters.[5][6][7][8][9][10][11]
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human SERT, DAT, or NET.
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET), and varying concentrations of the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the Ki (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.
-
Data Presentation: Monoamine Transporter Affinity Profile
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) |
| Test Compound | Experimental Value | Experimental Value | Experimental Value |
| Fluoxetine (SERT) | Reference Value | - | - |
| GBR 12909 (DAT) | - | Reference Value | - |
| Desipramine (NET) | - | - | Reference Value |
Cellular Effects: Neuroprotection and Cytotoxicity
Scientific Rationale: A desirable therapeutic agent should not only be effective but also safe at the cellular level. This set of experiments will evaluate the compound's potential to protect neuronal cells from common stressors and determine its own cytotoxicity profile. The human neuroblastoma cell line SH-SY5Y is a well-established model for these studies.
Experimental Workflow: Cellular Assays
Caption: Workflow for cellular assays.
Experimental Protocol 1: Cytotoxicity Assessment (MTT Assay)
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce MTT to formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC₅₀ (50% cytotoxic concentration).
Experimental Protocol 2: Neuroprotection Assay
-
Cell Plating and Pre-treatment: Seed SH-SY5Y cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine or rotenone) to induce oxidative stress and cell death.
-
Cell Viability Assessment: After the neurotoxin treatment, assess cell viability using the MTT assay as described above.
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the test compound to determine the neuroprotective effect.
Experimental Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes a cell-permeable fluorescent probe, such as DCFH-DA, to measure intracellular ROS levels.[12][13][14][15][16]
-
Cell Treatment: Treat SH-SY5Y cells with the test compound and/or a ROS-inducing agent (e.g., H₂O₂).
-
Probe Loading: Load the cells with DCFH-DA, which is deacetylated by cellular esterases to a non-fluorescent compound that is then oxidized by ROS to the highly fluorescent DCF.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm).
-
Data Analysis: Quantify the change in ROS levels in treated cells compared to controls.
Part 2: In Vivo Efficacy Assessment - Behavioral Models
Following promising in vitro results, the next logical step is to evaluate the efficacy of this compound in established animal models of depression.
Experimental Workflow: In Vivo Studies
Caption: Workflow for in vivo efficacy studies.
Forced Swim Test (FST)
Scientific Rationale: The FST is a widely used behavioral test to screen for antidepressant-like activity.[17][18][19][20][21] The test is based on the principle that animals will exhibit immobility when placed in an inescapable stressful situation, and this immobility is reduced by antidepressant treatment.
Experimental Protocol: Forced Swim Test in Mice
-
Animal Acclimation and Dosing: Acclimate male C57BL/6 mice to the testing room. Administer the test compound, a vehicle control, or a positive control (e.g., fluoxetine) via an appropriate route (e.g., intraperitoneal injection) at a specified time before the test.
-
Test Procedure:
-
Fill a transparent cylinder with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Gently place the mouse in the water.
-
Record the behavior for a 6-minute session.
-
-
Behavioral Scoring: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Data Analysis: Compare the immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Sucrose Preference Test (SPT)
Scientific Rationale: Anhedonia, the inability to experience pleasure, is a core symptom of depression. The SPT assesses anhedonia in rodents by measuring their preference for a sweetened solution over plain water.[22][23][24][25][26] A decrease in sucrose preference is indicative of a depressive-like state, which can be reversed by effective antidepressant treatment.
Experimental Protocol: Sucrose Preference Test
-
Habituation: For 48 hours, habituate individually housed mice to two drinking bottles, one containing water and the other a 1% sucrose solution.
-
Baseline Measurement: After habituation, measure the consumption from each bottle over a 24-hour period to establish a baseline preference.
-
Induction of Depressive-like State (Optional): A model of chronic unpredictable stress can be used to induce anhedonia.
-
Compound Administration and Testing: Administer the test compound, vehicle, or positive control daily. Measure the consumption of water and sucrose solution.
-
Data Analysis: Calculate the sucrose preference as: (sucrose intake / total fluid intake) x 100. Compare the preference across treatment groups.
In Vivo Neurochemical Correlates: Microdialysis
Scientific Rationale: To directly link the behavioral effects to neurochemical changes, in vivo microdialysis can be used to measure extracellular levels of monoamine neurotransmitters in specific brain regions (e.g., the prefrontal cortex or striatum) of freely moving animals.[27][28][29][30][31]
Experimental Protocol: In Vivo Microdialysis
-
Surgical Implantation: Surgically implant a microdialysis guide cannula into the target brain region of the anesthetized animal.
-
Recovery: Allow the animal to recover from surgery.
-
Microdialysis Procedure:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.
-
Collect dialysate samples at regular intervals before and after administration of the test compound.
-
-
Neurotransmitter Analysis: Analyze the concentration of serotonin, dopamine, and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the neurotransmitter levels as a percentage of the baseline pre-treatment levels and compare the changes between treatment groups.
Part 3: Preliminary Safety and Drug-Like Properties
A comprehensive evaluation of a new chemical entity must include an early assessment of its safety and potential for further development.
Genotoxicity: Ames Test
Scientific Rationale: The Ames test is a widely used and accepted bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[32][33][34][35][36] A positive result indicates that the compound can cause mutations in the DNA of the test organism.
Experimental Protocol: Ames Test
-
Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine.
-
Test Procedure:
-
Expose the bacterial strains to various concentrations of the test compound, both with and without a metabolic activation system (S9 mix from rat liver).
-
Plate the treated bacteria on a histidine-deficient agar medium.
-
-
Data Analysis: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine). A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic potential.
In Vitro Blood-Brain Barrier (BBB) Permeability
Scientific Rationale: For a centrally acting drug, the ability to cross the blood-brain barrier is critical. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), provide a high-throughput method to predict BBB penetration.[37][38][39][40][41]
Experimental Protocol: PAMPA-BBB Assay
-
Assay Setup: Use a 96-well filter plate where the filter is coated with a lipid mixture that mimics the BBB.
-
Procedure:
-
Add a solution of the test compound to the donor wells.
-
Add buffer to the acceptor wells.
-
Incubate the plate to allow the compound to diffuse across the artificial membrane.
-
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) and compare it to known CNS-penetrant and non-penetrant drugs.
Conclusion and Future Directions
The experimental framework detailed in this guide provides a robust and logical pathway for the preclinical efficacy testing of this compound. The data generated from these studies will provide a comprehensive understanding of the compound's mechanism of action, therapeutic potential, and preliminary safety profile. Positive outcomes from this multi-tiered approach would strongly support the advancement of this compound into more extensive preclinical toxicology and pharmacokinetic studies, with the ultimate goal of clinical development.
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Application Notes and Protocols for 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Chemical Probe
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] This has led to significant interest in developing compounds containing this heterocycle as potential therapeutic agents. Here, we introduce 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine , a small molecule with the potential to serve as a valuable chemical probe for elucidating key biological pathways. Chemical probes are essential tools that allow for the acute modulation of protein function, providing insights into cellular processes and disease mechanisms.[3]
This guide provides a comprehensive overview of the application of this compound as a chemical probe. While the direct biological targets of this specific molecule are still under investigation, we present a scientifically grounded hypothesis that it may act as an inhibitor of Cyclooxygenase-2 (COX-2) , a critical enzyme in the inflammatory cascade and a target in several cancers. These application notes and protocols are designed to enable researchers to synthesize, characterize, and utilize this compound to explore its potential as a COX-2 inhibitor and a modulator of downstream signaling pathways.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 805184-96-7 | |
| Molecular Formula | C₁₀H₁₁N₃O | |
| Molecular Weight | 189.21 g/mol | |
| Appearance | Off-white to pale yellow solid | Inferred |
| Solubility | Soluble in DMSO, Methanol | Inferred |
Hypothesized Mechanism of Action: Targeting the Inflammatory Cascade
COX-2 is an inducible enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Upregulation of COX-2 is a hallmark of many inflammatory diseases and is also implicated in the progression of certain cancers. Therefore, selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a major goal in drug development. We hypothesize that this compound acts as a selective inhibitor of COX-2, thereby blocking the production of pro-inflammatory prostaglandins.
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. The following protocol is a representative method based on established synthesis strategies for 1,2,4-oxadiazoles.[4][5]
Step 1: Synthesis of N'-hydroxybenzamidine
-
To a solution of benzonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N'-hydroxybenzamidine, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile
-
Dissolve N'-hydroxybenzamidine (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) in a suitable solvent such as pyridine or dimethylformamide (DMF).
-
Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the urea byproduct.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile.
Step 3: Reduction to this compound
-
Dissolve the acetonitrile derivative (1 equivalent) in a suitable solvent like tetrahydrofuran (THF) or diethyl ether.
-
Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) (2-3 equivalents) at 0°C under an inert atmosphere.
-
Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water, followed by a 15% sodium hydroxide solution, and then water again.
-
Filter the resulting precipitate and wash with the reaction solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the final product, this compound.
Experimental Protocols for Probe Characterization
A crucial aspect of utilizing a chemical probe is to thoroughly characterize its activity and selectivity. The following protocols outline a workflow to validate the hypothesized mechanism of action of this compound as a COX-2 inhibitor.
Sources
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- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine in Biological Samples
Introduction
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine is a molecule of interest in drug discovery and development, belonging to the diverse class of 1,2,4-oxadiazole derivatives known for their wide range of biological activities[1][2][3]. As with any potential therapeutic agent, the journey from discovery to clinical application necessitates the development of robust and reliable analytical methods to quantify its concentration in biological matrices. This is fundamental for pharmacokinetic/pharmacodynamic (PK/PD) studies, enabling researchers to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the quantitative determination of this compound in biological samples, primarily focusing on plasma. The protocols detailed herein are grounded in established principles of bioanalysis and are designed to meet the stringent validation requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is paramount for the development of a selective and sensitive analytical method.
| Property | Value | Source/Method | Significance for Method Development |
| Molecular Formula | C₁₀H₁₁N₃O | Synblock[4] | Essential for mass spectrometry, determining the exact mass. |
| Molecular Weight | 189.21 g/mol | Synblock[4] | Used for calculating concentrations and for mass spectrometer settings. |
| LogP (calculated) | 1.93810 | FINETECH INDUSTRY LIMITED[5] | Indicates moderate lipophilicity, guiding the choice of extraction solvents and chromatographic conditions. A positive LogP suggests good solubility in organic solvents. |
| pKa (predicted) | ~8.5-9.5 (for the primary amine) | Chemicalize Prediction | The basic nature of the primary amine dictates the pH for efficient extraction. At a pH 2 units below the pKa, the amine will be predominantly in its protonated, more water-soluble form, which is crucial for retention on cation-exchange SPE sorbents. Conversely, at a pH 2 units above the pKa, it will be in its neutral, more organic-soluble form, facilitating liquid-liquid extraction into an organic solvent. |
| Chemical Stability | The 1,2,4-oxadiazole ring is generally stable[1]. | Literature | Indicates that the compound is likely to be stable under typical sample processing and storage conditions. However, stability studies are still mandatory. |
Recommended Analytical Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Its inherent selectivity and sensitivity allow for the detection of low concentrations of the analyte with minimal interference from endogenous matrix components[6][7].
Chromatographic Conditions
The primary amine group in the analyte suggests that it will exhibit good retention and peak shape on a reversed-phase column under acidic mobile phase conditions.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18 columns provide excellent retention for moderately lipophilic compounds. The smaller particle size enhances efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase protonates the primary amine, leading to better peak shape and retention on the C18 column. Formic acid is a volatile buffer compatible with mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography that provides good elution strength for a wide range of compounds. |
| Gradient Elution | 5-95% B over 5 minutes | A gradient elution is recommended to ensure the timely elution of the analyte while also cleaning the column of more lipophilic matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic performance. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 5 µL | A small injection volume is sufficient for sensitive LC-MS/MS analysis and minimizes potential matrix effects. |
Mass Spectrometric Conditions
Detection will be performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, which is well-suited for the analysis of basic compounds like primary amines.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The primary amine is readily protonated in the acidic mobile phase, making it ideal for positive ion detection. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | MRM provides the highest selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |
| Precursor Ion (Q1) | m/z 190.1 | [M+H]⁺ of this compound. |
| Product Ion (Q3) | To be determined experimentally | The most abundant and stable fragment ion should be selected for quantification. A second, less abundant fragment can be used for confirmation. |
| Collision Energy | To be optimized | The voltage applied in the collision cell to induce fragmentation of the precursor ion. This needs to be optimized for the specific analyte to maximize the signal of the product ion. |
Internal Standard (IS) Selection
The use of an internal standard is crucial for accurate and precise quantification in LC-MS/MS analysis as it compensates for variability in sample preparation and instrument response[8].
-
Ideal Choice: A stable isotope-labeled (SIL) version of the analyte (e.g., deuterated this compound). SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction and ionization[9].
-
Alternative Choice: A structural analog that is not present in the biological matrix being analyzed. The analog should have similar chromatographic and mass spectrometric behavior to the analyte. A suitable candidate could be a homolog of the analyte, for example, 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine.
Sample Preparation Protocols
The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. Given the physicochemical properties of this compound, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable options.
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids[10]. This protocol is designed to extract the basic analyte in its neutral form into an organic solvent.
Workflow for Liquid-Liquid Extraction
Caption: Liquid-Liquid Extraction Workflow.
Step-by-Step LLE Protocol:
-
Sample Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard solution.
-
Alkalinization: Add 50 µL of 1M Sodium Hydroxide to raise the pH of the plasma sample to above 10.5. This deprotonates the primary amine, making it more soluble in organic solvents.
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., methyl-tert-butyl ether or ethyl acetate).
-
Mixing: Vortex the mixture for 1 minute to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a highly effective technique for sample clean-up and concentration[11][12]. For a basic compound like this compound, a cation-exchange SPE sorbent is recommended[11][13].
Workflow for Solid-Phase Extraction
Caption: Solid-Phase Extraction Workflow.
Step-by-Step SPE Protocol:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard solution and 200 µL of 2% phosphoric acid. The acidic condition ensures the primary amine is protonated.
-
SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., a polymeric mixed-mode strong cation exchange sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. The protonated analyte will be retained by the cation-exchange sorbent.
-
Washing Step 1 (Interference Removal): Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4) to remove neutral and acidic interferences.
-
Washing Step 2 (Lipid Removal): Wash the cartridge with 1 mL of methanol to remove retained lipids.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on the analyte, releasing it from the sorbent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Method Validation
A comprehensive validation of the bioanalytical method is mandatory to ensure its reliability for the analysis of study samples. The validation should be performed in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation"[14].
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Key Experiments | Acceptance Criteria (FDA/EMA) |
| Selectivity | To ensure that the method can differentiate the analyte and IS from endogenous matrix components. | Analyze at least six different batches of blank matrix. | No significant interfering peaks at the retention times of the analyte and IS (<20% of LLOQ response for analyte, <5% for IS). |
| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration. | Analyze a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards over the expected concentration range. | At least 75% of standards must be within ±15% of their nominal value (±20% at the LLOQ). R² should be ≥ 0.99. |
| Accuracy & Precision | To assess the closeness of the determined concentration to the nominal value and the reproducibility of the measurements. | Analyze quality control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in at least three separate runs on different days. | For QC samples, the mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision (CV%) should not exceed 15% (20% at LLOQ). |
| Recovery | To determine the efficiency of the extraction procedure. | Compare the peak areas of the analyte from extracted samples to those of unextracted standards at three concentration levels (Low, Mid, High). | Recovery should be consistent and reproducible, though no specific value is mandated. |
| Matrix Effect | To evaluate the influence of matrix components on the ionization of the analyte and IS. | Compare the peak areas of the analyte in post-extraction spiked samples to those in neat solutions at Low and High concentrations. | The matrix factor should be consistent across different batches of matrix. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Evaluate the stability of the analyte in the biological matrix under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and in the processed sample. | The mean concentration of the stability samples should be within ±15% of the nominal concentration. |
| Dilution Integrity | To verify that diluting a sample with a concentration above the upper limit of quantification (ULOQ) provides accurate results. | Spike a sample at a concentration above the ULOQ and dilute it with blank matrix to bring it within the calibration range. | The accuracy and precision of the diluted samples should be within ±15%. |
Conclusion
The LC-MS/MS methodology, coupled with either liquid-liquid or solid-phase extraction, provides a robust and sensitive platform for the quantification of this compound in biological samples. The choice between LLE and SPE will depend on the specific requirements of the study, including throughput needs and the complexity of the matrix. Adherence to the detailed protocols and a rigorous validation process, as outlined in this guide, will ensure the generation of high-quality data to support critical decisions in the drug development pipeline.
References
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Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
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- Asif, M., & Abida. (2018). A mini review on biological potential of 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 5(4), 179-187.
- Borges, K. B., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2435.
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Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
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European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
- Gawde, A., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of the Indian Chemical Society, 99(11), 100767.
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- Hurtado, F., et al. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc.
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- Lewis, J. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]
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Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
- St. John-Williams, L. (2023, August 29). Solid-Phase Extraction. Chemistry LibreTexts.
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- Tampucci, S., et al. (2021). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. Molecules, 26(18), 5548.
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Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2022, January 24). 4: Drug Analysis of Plasma Samples. Retrieved from [Link]
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ResearchGate. (2025). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Retrieved from [Link]
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ResearchGate. (2025). 1,3,4-Oxadiazole Derivatives as Potential Biological Agents. Retrieved from [Link]
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ResearchGate. (2025). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors. Retrieved from [Link]
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Application Notes and Protocols: Pharmacological Profiling of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Introduction: Unveiling the Therapeutic Potential of a Novel Chemical Entity
The compound 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine is a novel chemical entity that merges two key pharmacophores: a phenethylamine backbone and a 1,2,4-oxadiazole ring. The phenethylamine structure is a cornerstone of many centrally acting agents, suggesting a potential for neuromodulatory activity. The 1,2,4-oxadiazole ring is a well-regarded bioisostere for amide and ester functionalities, often employed to enhance metabolic stability and refine pharmacological properties. This unique combination warrants a systematic and rigorous pharmacological evaluation to elucidate its therapeutic potential and identify any potential liabilities.
This guide provides a comprehensive, multi-tiered strategy for the pharmacological profiling of this compound, designed for researchers in drug discovery and development. The protocols herein are structured to progress from broad, high-throughput in vitro screens to more complex, physiologically relevant in vivo models. Each experimental choice is rationalized to build a comprehensive understanding of the compound's mechanism of action, selectivity, and potential therapeutic applications.
Tier 1: Primary In Vitro Screening - Target Identification and Initial Characterization
The initial phase of profiling focuses on identifying the primary molecular targets of this compound. Given its structural resemblance to phenethylamines, the most probable targets are monoamine transporters and G-protein coupled receptors (GPCRs) involved in neurotransmission.
Monoamine Transporter Binding Affinity
Rationale: The phenethylamine moiety is a classic feature of substrates and inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Determining the binding affinity for these transporters is a critical first step in understanding the compound's potential as a psychostimulant, antidepressant, or agent for other CNS disorders. Radioligand binding assays are the gold standard for quantifying these interactions.[1][2]
Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters
-
Preparation of Membranes:
-
Utilize HEK293 cells stably expressing human DAT, NET, or SERT.
-
Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method like the BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET, [³H]-citalopram for SERT), and varying concentrations of this compound.
-
To determine non-specific binding, include wells with a high concentration of a known inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).
-
Total binding is determined in the absence of the test compound.
-
-
Incubation and Filtration:
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Hypothetical Monoamine Transporter Binding Affinity Data
| Target | Radioligand | Ki (nM) of Test Compound |
| hDAT | [³H]-WIN 35,428 | 150 |
| hNET | [³H]-nisoxetine | 85 |
| hSERT | [³H]-citalopram | >10,000 |
Broad Receptor Screening (GPCRs and Ion Channels)
Rationale: To identify primary targets beyond monoamine transporters and to get an early indication of selectivity, a broad receptor screen is essential. This typically involves screening against a panel of common CNS receptors.
Protocol: This screening is often outsourced to specialized contract research organizations (CROs) that offer standardized panels. A common approach is to perform single-point screening at a high concentration (e.g., 10 µM) to identify significant interactions (>50% inhibition or stimulation). Follow-up concentration-response curves are then generated for any identified "hits."
Tier 2: In Vitro Functional Assays - Elucidating the Mechanism of Action
Once primary binding targets are identified, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or modulator of target activity.
Monoamine Transporter Uptake Assay
Rationale: If the compound shows significant binding affinity for monoamine transporters, it is crucial to determine if it inhibits neurotransmitter uptake. This assay directly measures the functional consequence of binding to the transporter.[1]
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
-
Cell Culture: Use HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well plates.
-
Assay Procedure:
-
Wash the cells with Krebs-Henseleit buffer (KHB).
-
Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor.
-
Initiate the uptake by adding a mixture of a radiolabeled neurotransmitter (e.g., [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin) and its corresponding unlabeled counterpart.
-
Incubate for a short period (e.g., 1-10 minutes) at room temperature.
-
Terminate the uptake by aspirating the solution and washing the cells rapidly with ice-cold KHB.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC₅₀ value for uptake inhibition by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Table 2: Hypothetical Monoamine Transporter Uptake Inhibition Data
| Target | Substrate | IC₅₀ (nM) of Test Compound |
| hDAT | [³H]-Dopamine | 250 |
| hNET | [³H]-Norepinephrine | 120 |
| hSERT | [³H]-Serotonin | >10,000 |
Tier 3: Secondary In Vitro Profiling - Safety and Selectivity
This tier aims to identify potential off-target liabilities that could lead to adverse effects.
hERG Channel Inhibition Assay
Rationale: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (Torsades de Pointes). Early assessment of hERG liability is a critical step in drug safety evaluation.[3][4]
Experimental Protocol: Automated Patch Clamp Assay for hERG
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology:
-
Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Establish a whole-cell patch clamp configuration.
-
Apply a specific voltage protocol to elicit hERG currents.[5]
-
After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Calculate the percentage of inhibition relative to the baseline.
-
Determine the IC₅₀ value from the concentration-response curve.
-
Cytochrome P450 (CYP) Inhibition Assay
Rationale: Inhibition of CYP enzymes is a common cause of drug-drug interactions. Assessing the inhibitory potential of the compound against major CYP isoforms is crucial for predicting its clinical safety profile.[6][7][8]
Experimental Protocol: CYP Inhibition Assay
-
Enzyme Source: Use human liver microsomes, which contain a mixture of CYP enzymes.
-
Assay Procedure:
-
Incubate the human liver microsomes with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4) in the presence of varying concentrations of the test compound.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
-
Analysis:
-
Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Calculate the IC₅₀ for the inhibition of each CYP isoform.
-
Tier 4: In Vivo Behavioral Pharmacology - Assessing Physiological Effects
Based on the in vitro profile suggesting a potential norepinephrine-dopamine reuptake inhibitor, a series of in vivo behavioral assays in rodents can be proposed to characterize the compound's effects on locomotion, anxiety, and depression-like behavior.
Locomotor Activity Test
Rationale: Compounds that inhibit dopamine and norepinephrine reuptake often have stimulant effects, leading to an increase in spontaneous locomotor activity. This test is a fundamental screen for such effects.[9][10]
Experimental Protocol: Open Field Locomotor Activity
-
Animals: Use adult male mice (e.g., C57BL/6).
-
Apparatus: An open field arena (e.g., 40 x 40 cm) equipped with infrared beams or a video tracking system.[11]
-
Procedure:
-
Habituate the mice to the testing room for at least 60 minutes.
-
Administer this compound (e.g., intraperitoneally or orally) at various doses, along with a vehicle control group.
-
Place each mouse individually into the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Compare the total activity of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Elevated Plus Maze (EPM)
Rationale: The EPM is a widely used test to assess anxiety-like behavior in rodents. It can reveal potential anxiolytic or anxiogenic effects of the test compound.[12][13][14][15]
Experimental Protocol: Elevated Plus Maze
-
Animals: Use adult male mice.
-
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Administer the test compound or vehicle.
-
After a set pre-treatment time, place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes, recording its movements with a video camera.
-
-
Data Analysis:
-
Score the number of entries into and the time spent in the open and closed arms.
-
An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect.
-
Forced Swim Test (FST)
Rationale: The FST is a common screening tool for assessing antidepressant-like activity. Antidepressant compounds typically reduce the duration of immobility in this test.[16][17][18][19]
Experimental Protocol: Forced Swim Test
-
Animals: Use adult male mice.
-
Apparatus: A transparent cylinder filled with water (24-25°C) to a depth that prevents the mouse from touching the bottom or escaping.
-
Procedure:
-
Administer the test compound or vehicle.
-
After a pre-treatment period, gently place each mouse into the water-filled cylinder for a 6-minute session.
-
Record the session for later scoring.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test.
-
A significant decrease in immobility time in the drug-treated groups compared to the vehicle group suggests an antidepressant-like effect.
-
Visualization of Experimental Workflows
Caption: A tiered approach to the pharmacological profiling of a novel compound.
Conclusion and Future Directions
The systematic application of the protocols outlined in this guide will generate a comprehensive pharmacological profile for this compound. The data gathered will elucidate its primary mechanism of action, functional activity, selectivity, and initial safety liabilities. Positive results from this screening cascade, such as potent and selective monoamine reuptake inhibition coupled with a favorable in vivo behavioral profile, would provide a strong rationale for further lead optimization and more extensive preclinical development, including full ADME/Tox studies. This structured approach ensures that resources are directed efficiently toward the most promising candidates, accelerating the journey from novel compound to potential therapeutic.
References
-
protocols.io. (2023). Elevated plus maze protocol. [Link]
-
STAR Protocols. (2022). Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics). [Link]
-
U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
-
Eurofins Discovery. (n.d.). CNS SafetyScreen panel. [Link]
-
National Center for Biotechnology Information. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
-
National Center for Biotechnology Information. (n.d.). The Mouse Forced Swim Test. [Link]
-
Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. [Link]
-
Evotec. (n.d.). hERG Safety. [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. [Link]
-
Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. [Link]
-
NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]
-
Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]
-
Frontiers. (2020). Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging. [Link]
-
National Center for Biotechnology Information. (n.d.). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. [Link]
-
Frontiers. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]
-
National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]
-
ResearchGate. (n.d.). (PDF) Screening for Safety-Relevant Off-Target Activities. [Link]
-
University of Notre Dame. (n.d.). Forced Swim Test v.3. [Link]
-
ResearchGate. (n.d.). Best practice guidelines for the use of functional assays in the.... [Link]
-
National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]
-
National Center for Biotechnology Information. (n.d.). Human neuronal signaling and communication assays to assess functional neurotoxicity. [Link]
-
MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. [Link]
-
Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. [Link]
-
Mediford Corporation. (2024). Best Practice hERG Assay. [Link]
-
JoVE. (2011). Video: The Mouse Forced Swim Test. [Link]
-
Pharmacology Discovery Services. (n.d.). Locomotor Activity, Mouse. [Link]
Sources
- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 3. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 4. criver.com [criver.com]
- 5. fda.gov [fda.gov]
- 6. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. enamine.net [enamine.net]
- 8. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. va.gov [va.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 12. Elevated plus maze protocol [protocols.io]
- 13. bio-protocol.org [bio-protocol.org]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. Video: The Mouse Forced Swim Test [jove.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Welcome to the technical support guide for the synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic target. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.
Overview of the Synthetic Strategy
The most reliable and common route for constructing the 3,5-disubstituted 1,2,4-oxadiazole core of the target molecule is the [4+1] cycloaddition approach. This strategy involves the reaction of a benzamidoxime with a protected β-alanine derivative, followed by cyclodehydration and subsequent deprotection. This method is favored for its versatility and the general availability of the starting materials.
The overall workflow can be visualized as follows:
Caption: General three-step synthesis workflow.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Question 1: My overall yield is significantly lower than expected (<40%). What are the critical points to investigate?
A low overall yield can result from inefficiencies in any of the three main steps. A systematic approach is required.
Answer:
-
Verify Starting Material Quality:
-
Benzamidoxime: This reagent can degrade upon storage. Confirm its purity by melting point or NMR spectroscopy before use. It should be a clean, white solid.
-
N-Boc-β-alanine & Coupling Agents: Ensure they are dry. Moisture can hydrolyze coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), rendering them inactive.
-
-
Step 1 (Acylation) Inefficiency: The formation of the O-acyl amidoxime intermediate is crucial.
-
Problem: The reaction stalls, and TLC/LC-MS analysis shows significant amounts of unreacted benzamidoxime.
-
Causality: Incomplete activation of the carboxylic acid is the most common culprit.
-
Solution: Add an activating agent like 1-Hydroxybenzotriazole (HOBt) or carbonyldiimidazole (CDI) alongside EDC. HOBt forms an activated ester with the acid, which then reacts more efficiently with the amidoxime, minimizing side reactions. Use a slight excess (1.1-1.2 equivalents) of the N-Boc-β-alanine and coupling agents.
-
-
Step 2 (Cyclization) Failure: This is the most frequent point of yield loss.
-
Problem: The reaction to form the Boc-protected oxadiazole does not go to completion, or significant decomposition occurs.
-
Causality: The thermal cyclodehydration requires sufficient energy to eliminate water and form the heterocyclic ring. Insufficient temperature or prolonged reaction times at very high temperatures can lead to byproduct formation, including thermal rearrangement.
-
Solution:
-
Temperature Control: Ensure the reaction is refluxing vigorously in a high-boiling aprotic solvent like toluene or xylene (~110-140°C). Use a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.
-
Alternative - Base-Catalyzed Cyclization: For heat-sensitive substrates, a milder, base-catalyzed room temperature cyclization is highly effective. After acylation, the isolated intermediate can be treated with a base like tetrabutylammonium hydroxide (TBAH) or tetrabutylammonium fluoride (TBAF) in a solvent like THF.[1] This avoids harsh thermal conditions.
-
-
-
Step 3 (Deprotection) & Workup Losses:
-
Problem: The final product is lost during extraction or purification.
-
Causality: The final product is a primary amine, making it water-soluble in its protonated (salt) form.
-
Solution: After acidic deprotection (e.g., with TFA), carefully neutralize the reaction mixture with a base (e.g., NaHCO₃ or a mild NaOH solution) to a pH of 9-10 before extraction with an organic solvent like ethyl acetate or dichloromethane. This ensures the amine is in its freebase form, which has much higher solubility in organic solvents.
-
Question 2: I'm observing a persistent impurity with a similar polarity to my product during column chromatography. What could it be and how do I prevent it?
Answer:
The most likely impurity is the uncyclized O-acyl amidoxime intermediate . It has a similar polarity to the Boc-protected product and can be difficult to separate.
-
Identification: This intermediate will have a different mass in LC-MS (M+18 compared to the cyclized product). Its ¹H NMR will show characteristic broad NH and OH protons that are absent in the cyclized oxadiazole.
-
Causality: This impurity is a direct result of incomplete cyclization. As discussed in Question 1, this is due to insufficient heat, inadequate reaction time, or failure to remove water from the reaction.
-
Prevention and Removal:
-
Drive the Cyclization: The best strategy is prevention. Ensure the cyclization step goes to completion by using a Dean-Stark trap or by increasing the reflux time (monitor by TLC or LC-MS until the intermediate spot disappears).
-
Chemical Quench: If you have a mixture, you can try to force the cyclization of the remaining intermediate post-synthesis. Redissolve the crude mixture in toluene, add a catalytic amount of p-toluenesulfonic acid (PTSA), and reflux again for several hours.[2]
-
Chromatography Optimization: If separation is unavoidable, use a shallow solvent gradient (e.g., starting with 10% Ethyl Acetate in Hexanes and slowly increasing to 30-40%) on silica gel.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal coupling agent combination for the acylation step?
A: While several agents work, the combination of EDC (1.2 eq.) and HOBt (1.2 eq.) in an aprotic solvent like DMF or DCM at room temperature is highly reliable. This combination minimizes side reactions and typically gives high yields of the acylated intermediate.
Q: Are there alternatives to thermal cyclization?
A: Yes. Base-catalyzed cyclization at room temperature is an excellent alternative.[1] After forming the O-acyl amidoxime, it can be isolated and then treated with a catalytic amount of a strong, non-nucleophilic base.
| Method | Conditions | Advantages | Disadvantages |
| Thermal | Toluene or Xylene, Reflux (110-140°C) | Simple setup; drives reaction with water removal. | High energy; potential for thermal decomposition/rearrangement. |
| Base-Catalyzed | TBAH or TBAF in THF, Room Temp | Mild conditions; high yields; suitable for sensitive molecules. | Requires isolation of intermediate; TBAF can be corrosive.[1] |
Q: How should I monitor the progress of the reactions?
A: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Acylation: Spot the starting materials and the reaction mixture. The disappearance of the benzamidoxime spot and the appearance of a new, higher Rf spot indicates the formation of the intermediate.
-
Cyclization: The intermediate spot should disappear and be replaced by the product spot (which will have a slightly different Rf).
-
Deprotection: The Boc-protected starting material will have a high Rf. The final amine product, being more polar, will have a much lower Rf or may streak without a basic mobile phase additive (e.g., 1% triethylamine).
Q: What analytical techniques are essential for final product confirmation?
A: A combination of techniques is required for unambiguous structure confirmation.
-
¹H & ¹³C NMR: Confirms the overall structure, proton/carbon environments, and purity. Look for the characteristic ethyl chain signals and the aromatic protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the C=O stretch from the Boc group and the appearance of N-H stretches from the primary amine.
Experimental Protocols
Protocol 1: Synthesis of Boc-Protected Oxadiazole via Thermal Cyclization
Caption: Step-by-step thermal cyclization workflow.
Protocol 2: Boc-Group Deprotection
-
Dissolution: Dissolve the purified Boc-protected oxadiazole (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M concentration).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add Trifluoroacetic Acid (TFA, 5-10 eq.) dropwise.
-
Reaction: Remove the ice bath and stir the solution at room temperature for 2-4 hours. Monitor by TLC until the starting material is completely consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in a small amount of water.
-
Cool in an ice bath and carefully add saturated NaHCO₃ solution (or 1M NaOH) until the pH is ~9-10.
-
Extract the aqueous layer 3-4 times with DCM or Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final amine product. Further purification can be done by recrystallization or chromatography if needed.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield.
References
-
Górecki, S., & Kudełko, A. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(18), 5449. [Link]
-
Gulevich, A. V., & Gulevich, V. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Molecules, 28(14), 5304. [Link]
-
Christopher, H., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. TIJER - INTERNATIONAL RESEARCH JOURNAL, 11(5). [Link]
-
Pace, A., & Pierro, P. (2009). The new era of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337-4348. [Link]
-
Górecki, S., & Kudełko, A. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. ResearchGate. [Link]
-
Pundir, R., & Sharma, P. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4069-4087. [Link]
-
Głuch-Lutwin, M., & Gryboś, A. (2022). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 15(7), 874. [Link]
-
Augustine, J. K., et al. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. The Journal of Organic Chemistry, 74(15), 5640-5643. [Link]
-
Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(23), 5734. [Link]
-
Liu, B., et al. (2026). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters. [Link]
Sources
Troubleshooting low solubility of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine in aqueous solutions
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments. This document provides a series of troubleshooting steps, detailed experimental protocols, and answers to frequently asked questions to facilitate the successful use of this compound in your research.
Compound Profile: this compound
Understanding the physicochemical properties of a molecule is the first step in troubleshooting its solubility.
| Property | Value | Source |
| CAS Number | 805184-96-7 | [1][2] |
| Molecular Formula | C₁₀H₁₁N₃O | [1][2][3] |
| Molecular Weight | 189.21 g/mol | [1][2][3] |
| Calculated LogP | 1.8 - 1.94 | [3][4] |
| Polar Surface Area (PSA) | 64.94 Ų | [3] |
Expert Analysis: The molecule's structure contains two key features that dictate its solubility. The phenyl and 1,2,4-oxadiazole groups contribute to its moderate lipophilicity (as suggested by the LogP value) and crystalline structure, which are primary drivers of its poor solubility in neutral aqueous media.[5] Crucially, the terminal ethanamine group is a primary amine, which is basic. The lone pair of electrons on the nitrogen atom can accept a proton, making the molecule's solubility highly dependent on pH.[6] This basicity is the most critical handle for systematically addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in my neutral buffer (e.g., PBS pH 7.4)?
At neutral pH, the primary amine group is predominantly in its uncharged, free base form (R-NH₂). This form is less capable of forming favorable hydrogen bonds with water compared to the more lipophilic parts of the molecule, leading to low aqueous solubility. The energy required to break the compound's crystal lattice structure further limits its ability to dissolve.
Q2: What is the fastest method to try and dissolve the compound for a preliminary experiment?
The most direct and effective method is pH adjustment . By lowering the pH of your aqueous vehicle, you can protonate the basic amine group to form an ammonium salt (R-NH₃⁺). This charged species is significantly more polar and readily dissolves in water.[7] For a quick test, attempt to dissolve the compound in a dilute acidic solution like 0.01 N to 0.1 N HCl.
Q3: What is the estimated pKa of the ethanamine group, and how does that guide my pH choice?
-
Recommendation: To ensure complete solubilization, prepare your stock solution at a pH of 7.0 or lower.
Q4: Can I use organic solvents like pure DMSO to make a stock solution?
Yes, using a 100% organic co-solvent like DMSO is a common practice for creating highly concentrated stock solutions.[9] However, be aware of two potential issues:
-
Precipitation upon Dilution: When the DMSO stock is diluted into an aqueous buffer, the compound may precipitate if the final DMSO concentration is too low to maintain solubility and the buffer pH is not acidic enough.[10]
-
Cellular/Assay Interference: High concentrations of DMSO can be toxic to cells or interfere with assay components. It is standard practice to keep the final concentration of DMSO in your experiment below 0.5%, and ideally below 0.1%.
In-Depth Troubleshooting Guides
Guide 1: Systematic Solubilization by pH Adjustment
This is the preferred first-line approach due to its efficacy and the introduction of minimal confounding variables. The principle is to convert the insoluble free base into a highly soluble salt in situ.
Causality: The addition of an acid (H⁺) shifts the equilibrium R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻ to the right, favoring the formation of the charged, polar, and thus water-soluble, ammonium cation.[6]
-
Weigh the Compound: Accurately weigh the required amount of this compound free base.
-
Add Acidic Vehicle: Add a portion (e.g., 80%) of your target volume of an appropriate acidic vehicle. A common starting point is 0.1 N Hydrochloric Acid (HCl). Alternatively, use a buffer system with a pH between 4.0 and 6.5 (see table below).
-
Facilitate Dissolution: Vortex or sonicate the mixture for 2-5 minutes. The solid material should fully dissolve to yield a clear solution.
-
pH Confirmation & Adjustment: Measure the pH of the solution. If necessary, adjust to your target pH using dilute HCl or NaOH. Note that adding a base may cause precipitation if the pH rises too close to the compound's pKa.
-
Final Volume: Add the acidic vehicle to reach the final target volume and concentration.
-
Sterilization (if required): Sterilize the final solution by filtering through a 0.22 µm syringe filter compatible with your acidic solution (e.g., PVDF or PES).
Table of Recommended Aqueous Vehicles for pH-Mediated Solubilization
| Vehicle | pH Range | Common Use Case | Notes |
| Hydrochloric Acid (0.01 - 0.1 N) | 1.0 - 2.0 | High concentration stock solutions | Simple, effective. Ensure final pH is compatible with experiment. |
| Citrate Buffer (10-50 mM) | 3.0 - 6.2 | Cell-based assays, in-vitro studies | Biologically relevant buffer, good buffering capacity.[11] |
| Acetate Buffer (10-50 mM) | 3.8 - 5.6 | Formulation screening | Common in pharmaceutical development. |
| MES Buffer (10-50 mM) | 5.5 - 6.7 | Biochemical assays | Good's buffer, minimizes interaction with biological systems. |
Guide 2: Screening Biocompatible Co-solvent Systems
If pH adjustment alone is insufficient or undesirable for your experimental system, a co-solvent system can be employed. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the lipophilic compound to dissolve.[10][12]
Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. Co-solvents like ethanol or DMSO disrupt this network, creating a "less polar" bulk environment that can better accommodate the non-polar phenyl and oxadiazole portions of the molecule.[9]
-
Prepare High-Concentration Stock: Dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration primary stock (e.g., 50-100 mM).
-
Serial Dilution: Perform serial dilutions of this primary stock into your aqueous experimental buffer (e.g., PBS pH 7.4).
-
Visual Inspection: After each dilution step, vortex thoroughly and allow the solution to sit for 5-10 minutes. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect, or visible particles).
-
Determine Solubility Limit: The highest concentration that remains a clear solution after at least 30 minutes represents the approximate solubility limit in that specific co-solvent/buffer ratio.
-
Validation: It is best practice to confirm the concentration of the final, clear solution using an analytical technique like HPLC-UV or LC-MS to ensure the compound has not partially precipitated in a non-visible manner.
Table of Common Biocompatible Co-solvents
| Co-solvent | Dielectric Constant (ε) | Notes & Typical Starting % (v/v) |
| Water (Reference) | 80.1 | --- |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Excellent solubilizing power. Start with ≤10% for screening, but aim for <0.5% in final assay.[9] |
| Ethanol (EtOH) | 24.6 | Good for less lipophilic compounds. Can be used in higher percentages (5-20%) if tolerated by the assay. |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | A non-volatile polymer often used in formulations. Start with 10-30%.[13] |
| Propylene Glycol | 32.0 | Common pharmaceutical solvent. Start with 10-40%. |
Guide 3: Conversion to a Stable Hydrochloride (HCl) Salt
For long-term use and to ensure consistent batch-to-batch solubility, preparing a stable, solid salt form is the most robust solution. The hydrochloride salt of an amine is typically a crystalline solid with significantly higher aqueous solubility and often better stability than the free base.[7][14]
Causality: This method ex-situ creates the same protonated species as the pH adjustment method, but isolates it as a stable, solid material. This eliminates the need to add acid to your vehicle during each experiment, providing greater consistency.
This protocol should be performed by a chemist in a fume hood with appropriate personal protective equipment.
-
Dissolve Free Base: Dissolve the this compound free base in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether, or ethyl acetate).
-
Add HCl Solution: Slowly add, with stirring, one molar equivalent of a solution of HCl in a compatible solvent (e.g., 2.0 M HCl in diethyl ether).
-
Induce Precipitation: The hydrochloride salt will typically precipitate out of the non-polar solvent as a white or off-white solid. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by gently scratching the inside of the flask with a glass rod.
-
Isolate the Salt: Collect the solid precipitate by vacuum filtration.
-
Wash and Dry: Wash the collected solid with a small amount of the cold anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material. Dry the salt thoroughly under high vacuum to remove all residual solvent.
-
Confirm and Store: The resulting solid is the hydrochloride salt. Confirm its identity if necessary (e.g., via melting point or NMR). Store in a desiccator, as some salts can be hygroscopic. This salt should now be directly soluble in neutral aqueous buffers.
Visualizations and Workflows
Troubleshooting Workflow
This diagram outlines the logical progression for addressing solubility issues with the target compound.
Caption: Logical troubleshooting workflow for solubility enhancement.
Mechanism of pH-Dependent Solubility
This diagram illustrates the chemical equilibrium that is manipulated to achieve solubilization.
Caption: Equilibrium between the insoluble free base and soluble salt form.
References
-
Angene Chemical. N,N-Diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine(CAS# 959-14-8). [Link]
-
MDPI. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
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MDPI. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. [Link]
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ResearchGate. Formulation strategies for poorly soluble drugs. [Link]
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Chemistry LibreTexts. Basicity of Amines and Ammonium Salt Formation. [Link]
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Chemistry LibreTexts. The Effects of pH on Solubility. [Link]
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SpringerLink. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
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PubChem. N-methyl-1-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine. [Link]
-
National Center for Biotechnology Information. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
-
ACS Publications. Oxadiazoles in Medicinal Chemistry. [Link]
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PubMed. Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. [Link]
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National Center for Biotechnology Information. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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National Center for Biotechnology Information. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. [Link]
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CompoundingToday.com. pH Adjusting Database. [Link]
-
WJBPHS. Solubility enhancement techniques: A comprehensive review. [Link]
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ResearchGate. 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
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European Pharmaceutical Review. Pharmaceutical Salts Optimization of Solubility or Even More?. [Link]
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Taylor & Francis. Cosolvent – Knowledge and References. [Link]
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Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
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PubMed. Combined effect of complexation and pH on solubilization. [Link]
-
PubChem. 2-Amino-5-phenyl-1,3,4-thiadiazole. [Link]
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ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]
-
Preprints.org. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
MOST Wiedzy. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
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ResearchGate. Principles of Salt Formation. [Link]
-
PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
-
National Center for Biotechnology Information. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]
-
ResearchGate. pH Shift of solubility suspensions upon preparation. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
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ResearchGate. Co-solvent and Complexation Systems. [Link]
-
Rasayan Journal. synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n- (2-phenyl. [Link]
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Technical Support Center: Stabilizing 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine in Solution
Welcome to the technical support center for 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor stability of this compound in solution. By understanding the underlying degradation mechanisms, you can implement effective strategies to ensure the integrity of your experiments and formulations.
Introduction: The Stability Challenge
This compound is a molecule of interest in pharmaceutical research, but its utility is often hampered by its propensity to degrade in solution. This instability stems from two primary structural features: the 1,2,4-oxadiazole ring and the primary amine group. The 1,2,4-oxadiazole ring is susceptible to pH-dependent hydrolysis, leading to ring-opening and loss of activity. The ethanamine side chain, being a primary amine, is prone to oxidation. This guide provides a comprehensive approach to mitigating these stability issues through a series of troubleshooting guides and frequently asked questions.
Troubleshooting Guide: Diagnosing and Solving Instability
This section is designed to help you identify the root cause of degradation in your experiments and provide actionable solutions.
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
Symptoms:
-
Loss of parent compound peak in HPLC analysis over a short period.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Changes in the physical appearance of the solution (e.g., color change).
Root Cause Analysis: The most likely culprit is pH-dependent hydrolysis of the 1,2,4-oxadiazole ring. Studies on similar 1,2,4-oxadiazole derivatives have shown that the ring is susceptible to both acidic and basic conditions, leading to cleavage and the formation of degradation products.
Solutions:
-
pH Optimization: The primary strategy to prevent hydrolysis is to maintain the solution pH within a stable range. For a similar 1,2,4-oxadiazole derivative, maximum stability was observed between pH 3 and 5. It is crucial to determine the optimal pH for this compound.
-
Protocol for pH Stability Study: A step-by-step protocol for determining the optimal pH range is provided in the "Experimental Protocols" section.
-
-
Use of Buffered Solutions: Always use a well-buffered system to maintain the desired pH. Unbuffered solutions can experience significant pH shifts, leading to rapid degradation.
-
Recommended Buffers: A table of suitable buffer systems for different pH ranges is provided in the "Data Presentation" section.
-
Issue 2: Gradual Degradation Over Time, Even at Optimal pH
Symptoms:
-
Slow but steady decrease in the parent compound concentration.
-
A gradual increase in degradation products.
Root Cause Analysis: This type of degradation is often due to oxidation of the primary amine group. Primary amines are susceptible to oxidation, which can be accelerated by factors such as the presence of dissolved oxygen, metal ions, and exposure to light.
Solutions:
-
Use of Antioxidants: The addition of antioxidants can effectively quench reactive oxygen species and prevent oxidative degradation.
-
Recommended Antioxidants: A list of compatible antioxidants and their recommended concentrations is available in the "Data Presentation" section.
-
-
Degassing of Solvents: Removing dissolved oxygen from your solvents can significantly reduce the rate of oxidation.
-
Protocol for Solvent Degassing: A simple protocol for degassing solvents is provided in the "Experimental Protocols" section.
-
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation. Several environmental factors, including light exposure, can negatively impact the stability of drug substances[1].
Issue 3: Poor Solubility and Stability in Organic Solvents
Symptoms:
-
Difficulty in dissolving the compound.
-
Precipitation of the compound from the solution over time.
-
Degradation in specific organic solvents.
Root Cause Analysis: The choice of solvent can significantly impact both the solubility and stability of your compound. The polarity of the solvent can influence the stability of heterocyclic compounds[2].
Solutions:
-
Solvent Selection: A screening of different solvents is recommended to find the one that provides the best balance of solubility and stability.
-
Recommended Solvents: A table of recommended solvents with varying polarities is provided in the "Data Presentation" section.
-
-
Use of Co-solvents: In cases where a single solvent is not ideal, a co-solvent system can be employed to improve solubility and stability.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, thereby increasing their solubility and stability[][4][5].
-
Protocol for Cyclodextrin Complexation: A general protocol for preparing a cyclodextrin inclusion complex is provided in the "Experimental Protocols" section.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is the pH-dependent hydrolysis of the 1,2,4-oxadiazole ring. Under acidic conditions, the N-4 atom of the oxadiazole ring is protonated, leading to nucleophilic attack and ring opening. In basic conditions, nucleophilic attack on the methine carbon also results in ring cleavage. Oxidation of the primary amine is a secondary degradation pathway.
Q2: What is the optimal pH for storing solutions of this compound?
A2: Based on data from a similar 1,2,4-oxadiazole derivative, the optimal pH range for stability is between 3 and 5. However, it is highly recommended to perform a pH stability study for the specific compound to confirm the optimal range.
Q3: Can I use a saline solution to dissolve the compound?
A3: It is not recommended to use unbuffered saline. The pH of saline can vary, and it does not have the buffering capacity to maintain a stable pH, which is critical for the stability of the 1,2,4-oxadiazole ring. Always use a buffered solution at the optimal pH.
Q4: How can I monitor the degradation of my compound?
A4: A stability-indicating HPLC method is the most common and reliable way to monitor degradation. This involves developing an HPLC method that can separate the parent compound from its degradation products. LC-MS/MS can be used to identify the structure of the degradation products[6][7][8]. A general HPLC method is provided in the "Experimental Protocols" section.
Q5: Should I be concerned about the hydrochloride salt form of the compound?
A5: The hydrochloride salt is acidic and dissolving it in an unbuffered aqueous solution will result in an acidic pH. While the 1,2,4-oxadiazole ring is more stable in the pH 3-5 range, a highly acidic environment could still promote hydrolysis. Therefore, it is crucial to use a buffer to adjust and maintain the pH within the optimal stability range.
Data Presentation
Table 1: Recommended Buffer Systems for pH Optimization
| Target pH | Buffer System | pKa |
| 3.0 - 5.0 | Acetate Buffer | 4.76 |
| 4.0 - 6.0 | Citrate Buffer | 3.13, 4.76, 6.40 |
| 5.8 - 8.0 | Phosphate Buffer | 2.15, 7.20, 12.35 |
Table 2: Recommended Antioxidants for Preventing Oxidative Degradation
| Antioxidant | Recommended Concentration | Solvent Compatibility |
| Ascorbic Acid | 0.01 - 0.1% (w/v) | Aqueous |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Organic (e.g., Ethanol, DMSO) |
| Sodium Metabisulfite | 0.01 - 0.1% (w/v) | Aqueous |
Table 3: Recommended Solvents for Solubility and Stability Screening
| Solvent | Polarity Index | Notes |
| Water (buffered) | 10.2 | Use buffered solutions at optimal pH. |
| Ethanol | 4.3 | Good for dissolving many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High dissolving power, but can be reactive. |
| Acetonitrile | 5.8 | Common solvent for HPLC analysis. |
Experimental Protocols
Protocol 1: pH Stability Study
-
Prepare a series of buffers: Prepare buffers at different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10) using appropriate buffer systems (see Table 1). A general procedure for preparing buffer solutions involves weighing the components, dissolving them, adjusting the pH, and filling to the final volume[9].
-
Prepare stock solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubate samples: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Incubate at a set temperature: Store the solutions at a controlled temperature (e.g., 4°C, 25°C, and 40°C).
-
Analyze at time points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution and analyze by HPLC to determine the percentage of the parent compound remaining.
-
Determine optimal pH: Plot the percentage of the parent compound remaining against pH to identify the pH range with the highest stability.
Protocol 2: Solvent Degassing
-
Choose a method: Common methods for degassing include sonication, sparging with an inert gas (e.g., nitrogen or argon), or freeze-pump-thaw cycles.
-
Sonication: Place the solvent in an ultrasonic bath for 15-20 minutes.
-
Sparging: Bubble a gentle stream of inert gas through the solvent for 15-30 minutes.
-
Use immediately: Use the degassed solvent as soon as possible to prevent re-dissolving of atmospheric oxygen.
Protocol 3: Cyclodextrin Complexation
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its good water solubility and low toxicity.
-
Prepare cyclodextrin solution: Prepare a solution of the cyclodextrin in the desired aqueous buffer.
-
Add the compound: Slowly add a concentrated solution of this compound to the cyclodextrin solution while stirring.
-
Equilibrate: Allow the mixture to stir for several hours to overnight to ensure the formation of the inclusion complex.
-
Filter (if necessary): If any undissolved compound remains, filter the solution through a 0.22 µm filter.
Protocol 4: General Purpose Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should be optimized for your specific application to ensure adequate separation of the parent compound from all degradation products[10][11][12].
Visualization of Degradation and Mitigation
Degradation Pathway of this compound
Caption: Major degradation pathways for the target compound.
Workflow for Enhancing Compound Stability
Caption: A systematic workflow for improving solution stability.
References
Sources
- 1. netpharmalab.es [netpharmalab.es]
- 2. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. theaspd.com [theaspd.com]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Welcome to the technical support center for the purification of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, experience-driven advice to ensure the successful isolation of high-purity this compound in your laboratory.
Introduction to Purification Challenges
The purification of this compound presents a unique set of challenges due to its chemical structure. The molecule contains a basic primary amine, which can interact with acidic purification media, and a stable 1,2,4-oxadiazole ring system. The likely synthetic route to this compound involves the reduction of the corresponding nitrile, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetonitrile. This synthesis pathway can introduce specific impurities that require targeted purification strategies.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: Low Yield After Column Chromatography
Question: I am experiencing significant loss of my product on the silica gel column during chromatography. My final yield is much lower than expected. What could be the cause and how can I fix it?
Answer:
This is a classic problem when purifying basic compounds like primary amines on standard silica gel. The acidic nature of silica gel leads to strong adsorption of the basic amine, making it difficult to elute and often causing streaking on the TLC plate.
Causality and Solution:
-
Acid-Base Interaction: The lone pair of electrons on the nitrogen atom of the ethanamine moiety interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible binding or slow elution, resulting in product loss.
-
Troubleshooting Steps:
-
Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is a common choice. Start by adding 0.1-1% (v/v) TEA to your ethyl acetate/hexane or dichloromethane/methanol solvent system. The TEA will compete with your product for the acidic sites on the silica, thus reducing the strong adsorption of your amine.[1]
-
Use of Amine-Functionalized Silica: For particularly challenging separations, consider using an amine-functionalized silica gel. This stationary phase has a less acidic surface and is specifically designed for the purification of basic compounds.[1]
-
Alternative Stationary Phases: In some cases, alumina (basic or neutral) can be a suitable alternative to silica gel for the purification of basic compounds.
-
Experimental Protocol: Column Chromatography with Triethylamine
-
Prepare your mobile phase (e.g., 95:5 ethyl acetate/hexane) and add 0.5% (v/v) triethylamine.
-
Equilibrate your silica gel column with this mobile phase.
-
Dissolve your crude product in a minimal amount of the mobile phase.
-
Load the sample onto the column and begin elution.
-
Monitor the fractions by TLC.
Problem 2: Persistent Impurity with a Similar Rf to the Product
Question: I have an impurity that co-elutes with my product during column chromatography. How can I identify and remove it?
Answer:
A co-eluting impurity is a common challenge. Based on the likely synthesis of this compound via the reduction of the corresponding nitrile, the most probable impurity is the unreacted nitrile starting material, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetonitrile.
Identification and Removal Strategy:
-
Identification:
-
TLC Staining: The primary amine of your product can be visualized with a ninhydrin stain (resulting in a colored spot), while the nitrile impurity will not react.[2][3][4] You can also use a potassium permanganate stain, which will react with the amine.
-
FT-IR Spectroscopy: The presence of a nitrile group (C≡N) in the impurity will show a characteristic sharp peak around 2250 cm⁻¹. This peak will be absent in the pure amine product.
-
NMR Spectroscopy: The methylene protons adjacent to the nitrile group in the starting material will have a different chemical shift compared to the methylene protons adjacent to the amine group in your product.
-
-
Removal Strategies:
-
Optimize Chromatography:
-
Solvent System: Systematically vary the polarity of your mobile phase. A less polar solvent system might provide better separation between the slightly more polar amine and the less polar nitrile.
-
Gradient Elution: Employing a shallow gradient of a more polar solvent can often resolve closely eluting spots.
-
-
Purification via Salt Formation:
-
Principle: The basic amine can be converted into a salt by treating it with an acid. This salt will have significantly different solubility properties than the non-basic nitrile impurity.
-
Protocol:
-
Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise until precipitation of the amine hydrochloride salt is complete.
-
Filter the solid salt and wash it with the organic solvent to remove the nitrile impurity.
-
To recover the free amine, dissolve the salt in water and basify the solution with a base like sodium hydroxide.
-
Extract the free amine into an organic solvent, dry the organic layer, and evaporate the solvent.[5]
-
-
-
Use of a Protecting Group:
-
Principle: The primary amine can be temporarily protected, for instance as a Boc-carbamate. The protected compound will have different chromatographic properties, allowing for the separation of the nitrile impurity. The protecting group can then be removed to yield the pure amine.
-
Protection (Boc): React the crude mixture with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
-
Purification: Purify the Boc-protected amine by standard column chromatography.
-
Deprotection: Remove the Boc group by treatment with an acid like trifluoroacetic acid (TFA) or HCl.[6][7][8]
-
-
Problem 3: Product Degradation During Purification or Storage
Question: My purified product seems to be degrading over time, as indicated by the appearance of new spots on the TLC plate. What is happening and how can I prevent it?
Answer:
While the 1,2,4-oxadiazole ring is generally stable, the primary amine functionality can be susceptible to oxidation or reaction with atmospheric carbon dioxide.
Degradation Pathways and Prevention:
-
Oxidation: Primary amines can be oxidized by atmospheric oxygen, especially in the presence of light or metal contaminants. This can lead to the formation of imines, nitroso compounds, or other degradation products.
-
Reaction with CO₂: Primary amines can react with carbon dioxide from the air to form carbamates or ureas, which will appear as new, more polar spots on a TLC plate.
-
Prevention Strategies:
-
Storage: Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).
-
Handling: Minimize exposure of the compound to air during handling and purification.
-
Solvent Purity: Use high-purity, degassed solvents for chromatography and recrystallization to minimize exposure to oxygen and other reactive impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my purification?
A1: Thin-layer chromatography (TLC) is the most effective method for monitoring your purification. Use a suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation. For visualization, you can use a combination of methods:
-
UV light (254 nm): The phenyl and oxadiazole rings will allow for visualization under UV light.
-
Ninhydrin stain: This will specifically stain the primary amine of your product, typically a pink or purple color upon heating.
-
Potassium permanganate stain: This is a general stain for oxidizable functional groups and will visualize the amine.
Q2: What are the expected solubility properties of this compound?
A2: As a primary amine, the compound is expected to be soluble in a range of organic solvents, including dichloromethane, chloroform, ethyl acetate, and alcohols. Its solubility in non-polar solvents like hexane will be limited. The compound will also be soluble in aqueous acidic solutions due to the formation of the protonated ammonium salt.
Q3: Can I use recrystallization to purify my product?
A3: Yes, recrystallization can be a very effective purification technique, especially for removing less soluble or more soluble impurities. A good starting point for solvent screening would be alcohols like ethanol or isopropanol, or solvent mixtures such as ethyl acetate/hexane. The ideal recrystallization solvent will dissolve the compound when hot but not when cold.
Q4: My NMR spectrum shows some unidentifiable peaks. What could they be?
A4: Besides the unreacted nitrile starting material, other potential impurities could arise from the reduction step. Depending on the reducing agent used (e.g., LiAlH₄, H₂/Pd-C), byproducts could include partially reduced intermediates or products of over-reduction. If you suspect byproducts from the synthesis of the nitrile precursor (e.g., from the reaction of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole and a cyanide source), you might have impurities related to the starting materials of that step. Careful analysis of the NMR spectrum and comparison with the spectra of starting materials can help in identification.
Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A typical purification workflow for this compound.
Troubleshooting Decision Tree
This decision tree can help you diagnose and solve common purification problems.
Caption: A decision tree for troubleshooting common purification issues.
Summary of Chromatographic Conditions
The following table provides a starting point for developing your column chromatography method.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice. |
| or Amine-Functionalized Silica | Reduces tailing and improves recovery of basic compounds. | |
| Mobile Phase | Ethyl Acetate / Hexane | Good starting point for many organic compounds. |
| Dichloromethane / Methanol | For more polar compounds. | |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (TEA) | Neutralizes acidic sites on silica gel, preventing strong adsorption of the amine. |
| Detection | TLC with UV (254 nm) and Ninhydrin or Potassium Permanganate Stain | UV for the aromatic system, stains for the primary amine. |
References
-
Baviskar, B. S., et al. (2013). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 33(3). Available at: [Link]
-
Reddy, P. P., et al. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][9][10] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry, 14(1). Available at: [Link]
-
Fedorov, A. Y., et al. (2020). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2020(2), M1133. Available at: [Link]
-
Beilstein Journals. Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles. Available at: [Link]
-
AIP Publishing. The Method of Synthesis of 2-(1,3-Diphenyl-1H-1,2,4- triazol-5-yl)-2,2-dinitroacetonitrile and its Reaction with Substituted Aromatic Nitrile N-oxides. Available at: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). Available at: [Link]
-
EPFL. TLC Visualization Reagents. Available at: [Link]
-
Chandrakantha, B., et al. (2016). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2948-2954. Available at: [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022). Available at: [Link]
-
Biotage. Is there an easy way to purify organic amines?. (2023). Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Agricultural Sciences, 53(5), 1183-1194. Available at: [Link]
-
Lee, J. Y., et al. (2011). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Organic letters, 13(21), 5804–5806. Available at: [Link]
-
University of Rochester. TLC Visualization Methods. Available at: [Link]
- Piala, J. J., & Yale, H. L. (1964). U.S. Patent No. 3,141,022. Washington, DC: U.S. Patent and Trademark Office.
-
University of California, Los Angeles. TLC stains. Available at: [Link]
-
Górecki, S., & Kudelko, A. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(11), 3145. Available at: [Link]
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Organic Chemistry Portal. Protective Groups. Available at: [Link]
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SlideShare. Protection for the AMINE.pptx. Available at: [Link]
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University of Rochester. Magic Formulas: TLC Stains. Available at: [Link]
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Kim, Y., et al. (2018). Synthesis and characterization of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Journal of the Korean Chemical Society, 62(4), 336-342. Available at: [Link]
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How to prevent degradation of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine during storage
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the stability of your research compounds is paramount to achieving reproducible and reliable experimental results. This guide provides in-depth technical information and practical advice to prevent the degradation of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine during storage.
Understanding the Molecule: Structural Vulnerabilities
To effectively prevent degradation, it is crucial to first understand the inherent chemical liabilities of this compound. The molecule's structure contains two key functional groups susceptible to degradation: the 1,2,4-oxadiazole ring and the primary ethylamine side chain .
-
The 1,2,4-Oxadiazole Ring: While often used as a bioisosteric replacement for esters and amides due to its general resistance to metabolic hydrolysis, the 1,2,4-oxadiazole ring is not entirely inert.[1][2] It is susceptible to cleavage under certain conditions, particularly catalyzed by acid or base.[3][4] Forced degradation studies on similar 1,2,4-oxadiazole derivatives have shown that both low and high pH environments can promote nucleophilic attack and subsequent ring opening.[3][4]
-
The Primary Amine Group: The primary amine (-NH2) on the ethyl side chain is a primary site for oxidative degradation.[5][6] Amines can be oxidized by atmospheric oxygen, a process that can be accelerated by light, heat, and the presence of metal ions.[7][8] Oxidation can lead to the formation of various impurities, including imines, nitriles, and other related compounds, which can alter the compound's biological activity and purity.[9]
Primary Degradation Pathways
Based on the structural vulnerabilities, two primary degradation pathways represent the most significant risks during storage: hydrolysis of the oxadiazole ring and oxidation of the primary amine.
Caption: Potential degradation pathways for the target molecule.
Recommended Storage and Handling Protocols
Adherence to proper storage conditions is the most effective strategy to mitigate the risks of hydrolysis and oxidation. The following protocols are based on best practices for storing sensitive heterocyclic amines.[10][11]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Recommended) or 2-8°C (Acceptable for short-term) | Low temperatures significantly reduce the rate of all chemical reactions, including hydrolysis and oxidation.[12] Storage below 30°C is essential for amine stability.[13] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing atmospheric oxygen with an inert gas is the most effective way to prevent oxidative degradation of the primary amine group.[10] |
| Light | Protect from Light (Use Amber Vials) | Light, particularly UV, can provide the activation energy for photo-oxidative degradation.[7][14] Amber glass or opaque containers are mandatory. |
| Moisture | Store in a Desiccated Environment | Minimizing exposure to moisture is critical to prevent the hydrolysis of the oxadiazole ring.[3][4] Store vials in a desiccator, especially after opening. |
| Container | Tightly Sealed Glass Vials with Inert Liners (e.g., PTFE) | Prevents ingress of atmospheric moisture and oxygen.[10] Ensure the container is sealed under an inert atmosphere, especially for long-term storage.[15] |
| Form | Solid (Lyophilized Powder) | Storing the compound as a dry solid minimizes mobility and reactivity compared to solutions, where degradation rates are typically much higher.[3] |
Troubleshooting Guide
This section addresses common issues that may indicate compound degradation.
Q1: My solid compound has developed a yellow or brownish tint. What should I do?
A: Discoloration is often a visual indicator of degradation, typically due to the formation of oxidized, conjugated impurities.
Troubleshooting Workflow:
-
Do not use the compound in a critical experiment. The observed discoloration suggests the purity is compromised.
-
Re-analyze the compound's purity. Use a qualified analytical method (see Analytical Methods section below) to determine the extent of degradation and identify potential impurities.
-
Review your storage protocol. Compare your current storage conditions against the recommendations in the table above. The most likely causes are exposure to air (oxidation) and/or light.
-
Procure a new lot of the compound. If significant degradation is confirmed, it is best to use a fresh, pure sample for future experiments to ensure data integrity.
Q2: I'm seeing a new, unexpected peak in my HPLC or LC-MS analysis. How can I determine if it's a degradant?
A: A new peak, especially one that grows over time, is a strong indication of degradation.
Troubleshooting Workflow:
Caption: Decision workflow for identifying unknown analytical peaks.
-
Analyze the Mass: For LC-MS, determine the mass-to-charge ratio (m/z) of the new peak.
-
An increase of 18 Da (M+18) could suggest a hydrolysis product where water has been added across the oxadiazole ring.
-
An increase of 16 Da (M+16) could indicate the formation of an N-oxide on the primary amine.
-
A decrease of 1 Da (M-1) or 2 Da (M-2) could suggest oxidation of the amine to an imine or nitrile, respectively.
-
-
Perform Forced Degradation: Intentionally stress a small aliquot of a pure sample under harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, UV light exposure).[4][16] Analyze the stressed samples by HPLC/LC-MS. If the retention time and mass of your unknown peak match a peak generated under one of these stress conditions, you have strong evidence for its identity.
Analytical Methods for Stability Assessment
To ensure the integrity of your compound, periodic purity checks are recommended.
Protocol: Purity Assessment by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent method for monitoring the purity of the compound and detecting degradants.[16][17]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid to ensure protonation of the amine for good peak shape).
-
Example Gradient: Start with 10% Acetonitrile, ramp to 90% Acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the phenyl-oxadiazole chromophore absorbs strongly (e.g., ~270-280 nm).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at ~1 mg/mL. Dilute with the initial mobile phase to a working concentration of ~50 µg/mL.
-
Analysis: Inject the sample and integrate the peak areas. The purity can be expressed as the percentage of the main peak area relative to the total area of all peaks.
Frequently Asked Questions (FAQs)
-
Q: What is the expected shelf-life of this compound?
-
A: When stored as a solid at -20°C under an inert atmosphere and protected from light, the compound is expected to be stable for at least 1-2 years. However, we strongly recommend re-analyzing the purity of any lot that is more than one year old or has been opened multiple times.
-
-
Q: Can I store the compound in solution?
-
A: Storing in solution is not recommended for the long term. If you must prepare a stock solution, use a dry, aprotic solvent like anhydrous DMSO or DMF. Prepare small aliquots to avoid repeated freeze-thaw cycles, store at -80°C, and use within one month. The presence of a proton donor like water or methanol can facilitate oxadiazole ring opening.[3]
-
-
Q: How sensitive is the compound to pH?
-
A: The 1,2,4-oxadiazole ring exhibits maximal stability in a pH range of 3-5.[3][4] Both strongly acidic (pH < 3) and basic (pH > 8) conditions can accelerate hydrolytic degradation.[3][4] When using this compound in aqueous buffers, it is advisable to prepare the solutions fresh and use them promptly.
-
References
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Jain, A. K., & Sharma, S. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2433. [Link]
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Gomha, S. M., & Abdel-aziz, H. M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(21), 5006. [Link]
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Nilsson, I., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(24), 8347–8360. [Link]
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Zhu, B., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(7), 2471-2483. [Link]
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LibreTexts. (2021). 23.11: Oxidation of Amines. Chemistry LibreTexts. [Link]
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Rondini, G., et al. (2020). Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. Molecules, 25(10), 2397. [Link]
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Kumar, A., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. ACS Omega. [Link]
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Chen, L., et al. (2021). Targeting YAP Degradation by a Novel 1,2,4-Oxadiazole Derivative via Restoration of the Function of the Hippo Pathway. Journal of Medicinal Chemistry, 64(15), 11346–11361. [Link]
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Tuccinardi, T., et al. (2019). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of Chemical Information and Modeling, 59(9), 3946–3956. [Link]
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Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
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Sepe, V., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2799. [Link]
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Kumar, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 26–42. [Link]
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Zhu, B., et al. (2012). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. [Link]
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Rondini, G., et al. (2020). Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. ResearchGate. [Link]
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Gökçe, M., & Utku, S. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. Molecules, 28(9), 3862. [Link]
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Chen, C.-Y., et al. (2023). How temperature impacts material properties and photovoltaic performance of mixed-halide perovskite via light-induced ion migration. Journal of Materials Chemistry C, 11(3), 967-975. [Link]
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Arif, R., & Sahu, N. (2023). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry. [Link]
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Fitzpatrick, P. F. (2015). Oxidation of Amines by Flavoproteins. Archives of Biochemistry and Biophysics, 579, 45–53. [Link]
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]
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University of Uttarakhand. (n.d.). HETEROCYCLIC COMPOUNDS. UOU. [Link]
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O'Brien, A. G., & Williams, J. M. J. (2019). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Organic Chemistry Frontiers, 6(11), 1765-1774. [Link]
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Miller, R. A., & Guida, W. C. (2014). Facile Oxidation of Primary Amines to Nitriles Using an Oxoammonium Salt. Organic Letters, 16(24), 6342–6345. [Link]
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Interpreting unexpected NMR peaks in 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Interpreting Unexpected Peaks in ¹H NMR Spectra
Welcome to the technical support guide for researchers working with 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine. This document addresses common issues related to unexpected signals in proton nuclear magnetic resonance (¹H NMR) spectra. Our goal is to provide clear, actionable troubleshooting advice to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
FAQ 1: My ¹H NMR spectrum shows more peaks than I predicted for my compound. What are the most common sources of these extra signals?
Unexpected peaks in an NMR spectrum are a frequent issue and can typically be attributed to one of two sources: the sample itself contains impurities, or the structure you've synthesized is not what you expected.[1] The most common culprits are residual solvents, reaction byproducts, or unreacted starting materials.
A. Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, hexane) can be difficult to remove completely, especially those with high boiling points.[2]
-
Actionable Insight: Cross-reference your unexpected peaks with a standard NMR solvent impurity chart. These charts provide the chemical shifts for common laboratory solvents in various deuterated NMR solvents.[3][4][5][6]
B. Common Reaction Impurities: The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles often involves the condensation of an amidoxime with a carboxylic acid derivative.[7] For the target molecule, this likely involves benzamidoxime and a derivative of β-alanine.
-
Potential Impurities:
-
Unreacted Starting Materials: Benzamidoxime or protected β-alanine derivatives.
-
Byproducts: Self-condensation products or partially reacted intermediates. The synthesis of 1,2,4-oxadiazoles can sometimes yield isomers or require specific conditions to avoid side reactions.[7]
-
Table 1: Common Impurities and Their Expected ¹H NMR Signals
| Compound/Impurity | Key ¹H NMR Signals (Approx. δ in CDCl₃) | Notes |
| Target Molecule | ~8.0 (m, 2H, ortho-Ph), ~7.5 (m, 3H, meta/para-Ph), ~3.4 (t, 2H, -CH₂-N), ~3.2 (t, 2H, -CH₂-C), ~1.5 (br s, 2H, -NH₂) | Chemical shifts of CH₂ and NH₂ are highly variable. |
| Ethyl Acetate | ~4.1 (q, 2H), ~2.0 (s, 3H), ~1.2 (t, 3H) | A very common purification solvent.[5] |
| Dichloromethane | ~5.3 (s, 2H) | A common extraction solvent.[5] |
| Water | ~1.56 (s, br) | Highly variable, depends on solvent and concentration.[5] |
| Benzamidoxime | Aromatic signals (~7.3-7.8 ppm), broad -NH₂ and -OH signals. | A likely starting material. |
| β-Alanine Derivatives | Signals in the aliphatic region (~2.5-3.5 ppm).[8][9] | A likely starting material, may be N-protected. |
FAQ 2: The chemical shifts of my ethylamine protons (-CH₂-CH₂-NH₂) are broad, shifted, or the -NH₂ peak is missing entirely. What is happening?
This is a classic characteristic of amine protons and, to a lesser extent, the adjacent methylene (-CH₂-) groups. The behavior of these protons is highly sensitive to their chemical environment.[10][11]
A. Proton Exchange: The N-H protons of a primary amine are "exchangeable" or "labile." They can rapidly exchange with other labile protons in the sample, such as trace amounts of water or acid in the NMR solvent.[10][12]
-
Effect on Spectrum: This rapid exchange averages the magnetic environment of the proton, leading to a signal that is often broad.[10][12] In solvents like CDCl₃, which can contain trace DCl, or in protic solvents like CD₃OD, the amine protons can exchange with deuterium, causing the signal to diminish or disappear completely.[12]
B. Solvent Effects: The choice of deuterated solvent has a profound impact on the chemical shift and appearance of N-H protons. Hydrogen bonding between the amine and the solvent can cause significant downfield shifts.[13][14]
-
Expert Tip: To sharpen the N-H signal and observe coupling, use a non-protic, hydrogen-bond-accepting solvent like DMSO-d₆. In DMSO-d₆, proton exchange is slowed, and the -NH₂ signal often appears as a sharper peak.
C. Protonation State: The presence of acid will protonate the amine to form an ammonium salt (-NH₃⁺). This has a dramatic effect on the spectrum:
-
The N-H signal shifts significantly downfield.
-
The adjacent methylene protons (-CH₂-NH₃⁺) are deshielded and also shift downfield.
-
The exchange rate may slow enough to allow for coupling to be observed between the N-H protons and the adjacent CH₂ protons.
Troubleshooting Protocol: The D₂O Shake
To definitively identify an N-H peak, perform a deuterium exchange experiment.[2][15][16]
-
Acquire Spectrum: Run a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake: Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
-
Analyze: The peak corresponding to the -NH₂ protons will have disappeared or significantly decreased in intensity due to the exchange of protons for deuterium.[2][12]
FAQ 3: I suspect my sample has degraded. What are the likely degradation products of a 1,2,4-oxadiazole?
The 1,2,4-oxadiazole ring is generally stable but can be susceptible to cleavage under certain conditions, particularly at low or high pH.[17][18]
-
Mechanism of Degradation: Studies have shown that both acidic and basic conditions can promote the hydrolytic cleavage of the 1,2,4-oxadiazole ring.[17] The typical outcome is the formation of an aryl nitrile and other degradation products resulting from the fragmentation of the side chain.
-
Expected NMR Signals of Degradation:
-
Benzonitrile: The appearance of signals corresponding to benzonitrile (aromatic protons ~7.4-7.7 ppm).
-
Side-chain fragments: Complex new signals in the aliphatic region from the breakdown of the ethanamine portion.
-
Systematic Troubleshooting Workflow
If you encounter unexpected peaks, follow this logical progression to identify the source of the issue.
References
-
Wiązowska, E., et al. (2022). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 27(9), 2689. Available at: [Link]
-
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Available at: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]
-
Reddit r/OrganicChemistry. (2023). Amine protons on NMR. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
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Chemistry LibreTexts. (2021). Spectroscopic Properties of Amines. Available at: [Link]
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Al-Rawi, J. M. A., & Yousif, G. A. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Magnetic Resonance in Chemistry, 28(11), 1015-1018. Available at: [Link]
-
Liu, D. Q., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(8), 2810-2821. Available at: [Link]
-
Kapoor, A., et al. (2016). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Der Pharmacia Lettre, 8(12), 135-142. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
Taylor & Francis Online. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available at: [Link]
-
ResearchGate. (2012). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. Available at: [Link]
-
JoVE. Video: NMR Spectroscopy Of Amines. Available at: [Link]
-
Study Mind. Analytical Techniques - Deuterium use in ¹H NMR. Available at: [Link]
-
Human Metabolome Database. β-Alanine ¹H NMR Spectrum. Available at: [Link]
-
Mini-Reviews in Organic Chemistry. (2014). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available at: [Link]
-
Chemistry For Everyone. (2023). What Is Deuterium Exchange In NMR?. YouTube. Available at: [Link]
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Technical Support Center: Troubleshooting Cell Viability Issues with 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine Treatment
Welcome to the technical support center for researchers utilizing 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine in their experimental workflows. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding cell viability issues that may arise during treatment with this compound.
A Note on the Current State of Research: As of this writing, specific biological activity and cytotoxicity data for this compound are not extensively documented in peer-reviewed literature. However, the broader class of 1,2,4-oxadiazole derivatives has been a subject of significant investigation, particularly in the context of anticancer research.[1] Many compounds within this class have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1] This guide will leverage this existing knowledge to provide a robust framework for troubleshooting and understanding the effects of this compound. We will equip you with the foundational knowledge and experimental protocols to characterize the specific effects of this compound in your model system.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers may have when working with this compound.
Q1: I'm observing significant cell death even at low concentrations of the compound. Is this expected?
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. It is crucial to perform a dose-response curve to determine the IC50 value in your specific cell line.
-
Compound Purity and Stability: Ensure the purity of your compound stock. Impurities from synthesis could contribute to toxicity. Also, consider the stability of the compound in your culture medium over the duration of the experiment.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control (cells treated with the same concentration of solvent alone) in your experiments.
Q2: How can I determine the optimal concentration range for my experiments?
A2: The best approach is to perform a dose-response study. This typically involves treating your cells with a wide range of concentrations of the compound (e.g., from nanomolar to high micromolar) for a fixed duration (e.g., 24, 48, or 72 hours). You can then use a standard cell viability assay, such as MTT or CellTiter-Glo®, to determine the concentration that results in 50% inhibition of cell growth (IC50). This value will serve as a benchmark for selecting concentrations for further mechanistic studies.
Q3: What are the potential mechanisms of cell death induced by 1,2,4-oxadiazole derivatives?
A3: Based on studies of related compounds, the primary mechanism of cell death is often apoptosis (programmed cell death).[1] Key indicators of apoptosis include:
-
Caspase Activation: Many 1,2,4-oxadiazole derivatives have been shown to activate effector caspases, such as caspase-3, which are key executioners of apoptosis.
-
Phosphatidylserine Externalization: A hallmark of early apoptosis is the flipping of phosphatidylserine from the inner to the outer leaflet of the plasma membrane.
-
DNA Fragmentation: Late-stage apoptosis is characterized by the fragmentation of genomic DNA.
Other potential mechanisms could include necrosis (unprogrammed cell death) or cell cycle arrest at specific checkpoints, which prevents cell proliferation.[1]
Q4: My cells look morphologically unhealthy after treatment, but standard viability assays are not showing a significant decrease. What could be happening?
A4: This discrepancy can occur if the compound is cytostatic rather than cytotoxic. In this case, the compound may be inhibiting cell proliferation without directly killing the cells. You may observe changes in cell morphology, such as rounding or detachment, or a decrease in cell number over time compared to untreated controls. To investigate this, you should perform a cell cycle analysis to see if the compound is causing cells to accumulate at a particular phase of the cell cycle.
Troubleshooting Guides
If you are encountering persistent cell viability issues, the following troubleshooting guides provide step-by-step protocols to help you diagnose the underlying cause.
Guide 1: Distinguishing Between Apoptosis and Necrosis
Rationale: Understanding the mode of cell death is critical. Apoptosis is a controlled process, while necrosis is a more chaotic process that can induce an inflammatory response. The Annexin V/Propidium Iodide (PI) assay is a widely used method to differentiate between these two forms of cell death.
Experimental Workflow:
Caption: Workflow for distinguishing apoptosis and necrosis.
Detailed Protocol: Annexin V/PI Staining
-
Cell Preparation: Seed and treat your cells with the desired concentrations of this compound for the appropriate duration. Include both positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Harvesting: Collect both adherent and floating cells to ensure you are analyzing the entire cell population. Centrifuge at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Washing: Gently wash the cell pellet with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of a fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature, protected from light.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Data Interpretation:
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Lower-Left Quadrant | Negative | Negative | Live Cells |
| Lower-Right Quadrant | Positive | Negative | Early Apoptotic Cells |
| Upper-Right Quadrant | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper-Left Quadrant | Negative | Positive | Necrotic Cells |
Guide 2: Quantifying Cell Lysis (Necrosis)
Rationale: If you suspect necrosis, a Lactate Dehydrogenase (LDH) assay can quantify the amount of cell lysis. LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.
Experimental Workflow:
Caption: Workflow for quantifying cell lysis using an LDH assay.
Detailed Protocol: LDH Cytotoxicity Assay
-
Cell Treatment: Plate your cells in a 96-well plate and treat them with various concentrations of the compound. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant without disturbing the cell monolayer.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time (usually around 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of your samples relative to the controls.
Guide 3: Investigating Cell Cycle Arrest
Rationale: If your compound is cytostatic, it may be causing the cells to arrest at a specific phase of the cell cycle. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry can reveal the distribution of cells in G0/G1, S, and G2/M phases.
Experimental Workflow:
Caption: Workflow for cell cycle analysis using propidium iodide.
Detailed Protocol: Cell Cycle Analysis with PI
-
Cell Treatment: Treat your cells with the compound for the desired duration.
-
Harvesting and Fixation: Harvest the cells and wash them with PBS. Then, fix the cells by slowly adding them to ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to ensure that only DNA is stained. Incubate at 37°C for 30 minutes.
-
PI Staining: Add a PI staining solution to the cells and incubate in the dark for at least 15 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Data Interpretation: A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular peak compared to the control suggests cell cycle arrest at that phase.
References
-
Gomha, S. M., et al. (2017). 1,2,4-Oxadiazole Derivatives in Drug Discovery: A Review. Molecules, 22(5), 837. [Link]
-
Wlodkowic, D., et al. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Journal of Immunological Methods, 373(1-2), 15-21. [Link]
-
Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols, 1(3), 1458-1461. [Link]
-
Crowley, L. C., et al. (2016). The Annexin V-FITC Apoptosis Assay for Flow Cytometry. Cold Spring Harbor Protocols, 2016(11). [Link]
Sources
Technical Support Center: Troubleshooting Inconsistent Results with 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine
As a Senior Application Scientist, I've seen firsthand how the unique properties of a small molecule can lead to unexpected and often frustrating inconsistencies in experimental results. This guide is designed to address the specific challenges you might encounter when working with 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine. We will move beyond simple procedural checklists to explore the chemical rationale behind these issues and provide robust, validated solutions.
Our approach is built on a foundation of understanding the molecule's structure: a stable, disubstituted 1,2,4-oxadiazole core linked to a flexible ethanamine side chain.[1][2][3] This structure confers specific properties that are key to its biological activity but can also be a source of experimental variability if not properly managed.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing poor solubility and precipitation of the compound in my aqueous assay buffer. How can I improve this?
Expert Analysis: This is the most common issue researchers face with heterocyclic compounds like oxadiazoles.[4][5] The planar, aromatic-like structure of the 1,2,4-oxadiazole ring and the phenyl group contribute to low aqueous solubility. While the ethanamine side chain provides a basic handle that can be protonated to improve solubility, the overall molecule can still be challenging to work with in physiological buffers.
Troubleshooting Protocol:
-
Stock Solution Preparation:
-
Initial Dissolution: Always prepare your primary stock solution in a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[6] We recommend a starting concentration of 10-50 mM.
-
Verification: Ensure complete dissolution by vortexing and gentle warming (not to exceed 37°C). Visually inspect for any particulates against a light source.
-
-
Working Solution and Buffer Compatibility:
-
pH Adjustment: The primary amine in the ethanamine side chain has a pKa that allows for protonation at acidic to neutral pH. Preparing your aqueous buffer at a pH slightly below neutral (e.g., pH 6.5-7.0) can enhance the solubility of the protonated form. However, always verify that this pH is compatible with your assay's biological components.
-
Co-solvents: If pH adjustment is insufficient or not possible, consider the inclusion of a small percentage of a water-miscible organic co-solvent in your final assay buffer. Be cautious, as high concentrations can affect protein structure and enzyme kinetics.
-
| Co-Solvent | Recommended Starting % (v/v) | Maximum Recommended % (v/v) | Considerations |
| DMSO | 0.5% | 2% | Can inhibit certain enzymes. Always run a vehicle control. |
| Ethanol | 1% | 5% | Can cause protein precipitation at higher concentrations. |
| PEG 400 | 1% | 10% | Generally well-tolerated in many biological systems. |
-
Final Dilution Technique:
-
Serial Dilution: Perform serial dilutions in your chosen organic solvent before the final dilution into the aqueous assay buffer.
-
Rapid Mixing: When adding the compound from the organic stock to the aqueous buffer, ensure rapid and continuous mixing (e.g., by vortexing or pipetting) to prevent localized high concentrations that can lead to precipitation.
-
Question 2: My assay results are showing high variability between replicates and experiments (poor Z-factor). What could be the cause?
Expert Analysis: High variability often points to issues with compound stability, purity, or non-specific interactions with assay components. The 1,2,4-oxadiazole ring, while generally stable, possesses a cleavable O-N bond and a low level of aromaticity, which can make it susceptible to degradation under certain conditions or in the presence of specific reagents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high assay variability.
Detailed Protocols:
-
Compound Purity Verification:
-
Rationale: Synthetic byproducts or degradation products can have their own biological activities or interfere with the assay, leading to inconsistent results.
-
Method: We strongly recommend verifying the purity of each new batch of this compound, even from a trusted supplier.
-
HPLC Analysis: Use a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid or trifluoroacetic acid. The primary amine will be protonated, leading to sharp peaks. Aim for >95% purity.
-
LC-MS Analysis: Confirm the identity by checking for the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
-
-
-
Compound Stability Assessment:
-
Rationale: The compound may be degrading over the course of your experiment.
-
Protocol: Pre-incubation Test
-
Prepare the compound in your final assay buffer at the highest working concentration.
-
Incubate this solution under the exact conditions of your assay (e.g., 37°C for 2 hours).
-
At time zero and at the end of the incubation period, take an aliquot and analyze it by HPLC.
-
Analysis: Compare the peak area of the parent compound at the two time points. A decrease of >5% indicates instability, requiring a modification of your assay protocol (e.g., reducing incubation time or temperature).
-
-
-
Assay Interference Check:
-
Rationale: The compound may be directly interfering with your detection method (e.g., fluorescence quenching, absorbance).
-
Protocol: Null Experiment
-
Set up your assay as usual, but replace the key biological component (e.g., enzyme, receptor) with a buffer control.
-
Add this compound across its full concentration range.
-
Analysis: If you observe a dose-dependent change in the signal, this indicates direct interference. You may need to switch to an alternative detection method (e.g., from a fluorescence-based to a luminescence-based readout).
-
-
Question 3: I am seeing a time-dependent loss of activity or a "drift" in my IC50 values. What is happening?
Expert Analysis: A drift in potency often suggests a covalent or quasi-irreversible interaction, or time-dependent degradation into a more or less active species. The 1,2,4-oxadiazole ring is an electron-poor system, making its carbon atoms susceptible to nucleophilic attack.[1] Additionally, the primary amine of the ethanamine side chain can be reactive.
Investigative Workflow:
Caption: Workflow to investigate time-dependent activity changes.
Experimental Protocols:
-
Pre-incubation Time-Course:
-
Objective: To determine if the observed potency changes with the duration of exposure of the target to the compound.
-
Method:
-
Incubate your target (e.g., enzyme, cells) with this compound for varying periods (e.g., 15 min, 60 min, 120 min) before initiating the reaction or measurement.
-
Generate a full dose-response curve for each pre-incubation time.
-
Interpretation: A leftward shift in the IC50 curve with increasing pre-incubation time suggests a time-dependent mechanism of inhibition.
-
-
-
Washout Experiment:
-
Objective: To distinguish between reversible and irreversible/covalent binding.
-
Method:
-
Treat your target (e.g., cells or immobilized protein) with a high concentration (e.g., 10x IC50) of the compound for a fixed time (e.g., 60 minutes).
-
Remove the compound-containing medium and wash extensively with fresh buffer.
-
Re-stimulate or measure the activity of the target.
-
Interpretation: If activity is restored, the binding is reversible. If activity is not restored, the binding is likely covalent or very slow-dissociating.
-
-
References
-
Kubik, Ł., Piotrowska-Kempisty, H., & Jurga, S. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. Available at: [Link]
-
Sharma, A., Sharma, R., & Kumar, P. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Available at: [Link]
-
Angene International Limited. (n.d.). N,N-Diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine(CAS# 959-14-8). Retrieved from [Link]
-
Glowacka, I. E., & Ciesielska, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Available at: [Link]
-
MDPI. (n.d.). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Available at: [Link]
- Liu, B., et al. (2026). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters.
-
Mini-Reviews in Organic Chemistry. (2015). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available at: [Link]
-
Molecular Probes. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
Patil, S. M. (2021). A Review on Oxadiazole derivatives and their Biological activities. International Journal of Pharmaceutical Research. Available at: [Link]
-
Silvestrini, B., & Pagatti, C. (1961). Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole. British Journal of Pharmacology and Chemotherapy. Available at: [Link]
-
ResearchGate. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. Available at: [Link]
-
National Institutes of Health. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Available at: [Link]
-
ResearchGate. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl). Available at: [Link]
-
Anticancer Research. (2019). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Available at: [Link]
-
Bio-Rad Laboratories. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]
-
MDPI. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Available at: [Link]
-
ACS Publications. (2011). Oxadiazoles in Medicinal Chemistry. Available at: [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. Retrieved from [Link]
-
ResearchGate. (2007). Ethyl 2-({5-[2-(benzoylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate. Available at: [Link]
-
MDPI. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Available at: [Link]
-
ResearchGate. (2021). Mn(II) assisted synthesis of N-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine and evaluation of its Antiproliferative activity. Available at: [Link]
Sources
Technical Support Center: Modifying the Ethylamine Side Chain of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Welcome to the technical support center for the modification of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of derivatives of this valuable scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the modification of its primary ethylamine side chain. Our approach is rooted in mechanistic understanding and practical, field-tested experience to ensure the integrity and success of your experiments.
Introduction to the Scaffold
This compound is a versatile building block in medicinal chemistry. The 1,2,4-oxadiazole ring acts as a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1] The primary ethylamine side chain provides a key vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) through the introduction of various substituents. This guide focuses on the three most common modifications of this primary amine: N-alkylation, N-acylation, and reductive amination.
Frequently Asked Questions (FAQs)
Q1: I am having trouble with the direct N-alkylation of this compound using an alkyl halide. My reaction is messy, and I see multiple products on my TLC. What is happening?
A1: This is a classic challenge with the direct alkylation of primary amines.[2] The issue is "runaway" or over-alkylation. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. This means it can compete with the starting material for the alkyl halide, leading to the formation of a tertiary amine. In some cases, this can proceed to form a quaternary ammonium salt.[2][3]
To mitigate this, you should use a large excess of the primary amine relative to the alkyl halide. This ensures that the alkyl halide is more likely to react with the starting material. However, this is often not practical due to the cost of the starting material. A more effective strategy is to use reductive amination, which is a more controlled method for mono-alkylation.[4]
Q2: Is the 1,2,4-oxadiazole ring stable under the reaction conditions for modifying the ethylamine side chain?
A2: The 1,2,4-oxadiazole ring is generally stable under a range of conditions, including the mildly acidic or basic conditions used for many N-alkylation and N-acylation reactions.[5] However, strong acids or bases, especially at elevated temperatures, can potentially lead to ring-opening or rearrangement reactions. It is always advisable to monitor your reactions carefully by TLC or LC-MS for the appearance of any unexpected byproducts.
Q3: I am performing a reductive amination with an aldehyde and my starting amine. My reaction is not going to completion, and I still see the imine intermediate. What can I do?
A3: Incomplete reduction of the imine is a common issue in reductive amination. Here are a few things to consider:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent as it is mild and selective for the imine over the aldehyde.[6] If you are using a less reactive reducing agent like sodium cyanoborohydride (NaBH₃CN), you may need to add a catalytic amount of acid (e.g., acetic acid) to facilitate the reduction. If you are using sodium borohydride (NaBH₄), it is best to first form the imine and then add the reducing agent, as NaBH₄ can also reduce the starting aldehyde.[4]
-
Reaction Conditions: Ensure your solvent is anhydrous, as water can hydrolyze the imine back to the starting materials. Adding a dehydrating agent like magnesium sulfate or molecular sieves during the imine formation step can be beneficial.[7]
-
Steric Hindrance: If your aldehyde is sterically hindered, the imine formation and/or reduction may be slow. In such cases, longer reaction times or gentle heating may be required.
Q4: Do I need to protect the primary amine before performing other modifications on a more complex molecule containing this scaffold?
A4: Yes, if you are working with a multifunctional molecule where the primary amine could interfere with other desired reactions, protection is essential. The most common protecting groups for amines are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[8][9] Both are generally compatible with the 1,2,4-oxadiazole ring. The choice between them will depend on the other functional groups in your molecule and the deprotection conditions you plan to use.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in N-alkylation | Over-alkylation leading to a mixture of secondary, tertiary, and quaternary products. | Use a large excess of the primary amine or switch to a more controlled method like reductive amination.[2][4] |
| Incomplete reaction. | Increase reaction time or temperature. Ensure the alkyl halide is sufficiently reactive (iodides > bromides > chlorides).[3] | |
| Formation of an elimination byproduct | The alkyl halide is prone to E2 elimination, especially with hindered bases. | Use a less hindered base or an alkylating agent that cannot undergo β-elimination (e.g., methyl iodide, benzyl bromide).[3] |
| Incomplete N-acylation | The acylating agent (e.g., acid chloride) has degraded due to moisture. | Use freshly opened or distilled acylating agents and anhydrous reaction conditions. |
| Insufficient base to neutralize the HCl byproduct. | Use at least two equivalents of a non-nucleophilic base like triethylamine or pyridine. | |
| Starting aldehyde is reduced during reductive amination | The reducing agent is too strong and is added before imine formation is complete. | Use a milder reducing agent like NaBH(OAc)₃. If using NaBH₄, allow sufficient time for imine formation before adding the reducing agent.[6] |
| Product is difficult to purify | The product is an oil or has similar polarity to the starting materials or byproducts. | For basic amine products, an acid-base extraction can be effective for purification. If that fails, column chromatography on silica gel is the standard method.[10] |
| Disappearance of the N-H peak in ¹H NMR of the product | This is expected for a successful N-acylation or formation of a tertiary amine. | For secondary amines, the N-H peak can be broad and sometimes difficult to see. A D₂O shake will cause the N-H peak to disappear, confirming its presence.[11] |
Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination (Controlled Mono-alkylation)
This method is highly recommended for achieving selective mono-alkylation and avoiding the common side reactions of direct alkylation.[4]
Caption: Workflow for N-alkylation via reductive amination.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired aldehyde or ketone (1.0-1.2 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS. For less reactive carbonyl compounds, a catalytic amount of acetic acid can be added.
-
Once imine formation is complete, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution.
-
Continue stirring at room temperature until the reaction is complete (typically 2-16 hours), as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Acylation with an Acid Chloride
This is a straightforward method for the synthesis of amides from the primary amine.
Caption: Workflow for N-acylation with an acid chloride.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (2.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acid chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours), as monitored by TLC or LC-MS.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 3: Amine Protection and Deprotection
Boc Protection:
-
Dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in DCM.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and stir at room temperature overnight.
-
Wash with water, dry the organic layer, and concentrate. The product is often pure enough for the next step, but can be purified by column chromatography if needed.
Boc Deprotection:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v) or a 4M solution of HCl in 1,4-dioxane.
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC/LC-MS).[12]
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride).
Cbz Deprotection (Hydrogenolysis):
-
Dissolve the Cbz-protected amine in a suitable solvent like methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.[13]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.
Data Interpretation
¹H NMR Spectroscopy:
-
Primary Amine Starting Material: Expect a broad singlet for the -NH₂ protons, typically in the range of 1-3 ppm. The protons on the carbon adjacent to the nitrogen (-CH₂-NH₂) will appear as a triplet around 2.8-3.2 ppm.
-
Secondary Amine Product (from N-alkylation): The -NH proton will appear as a broad singlet. The signals for the protons on the carbons adjacent to the nitrogen will shift and may become more complex depending on the new alkyl group.
-
Amide Product (from N-acylation): The -NH proton will shift significantly downfield to around 6-8 ppm and will often appear as a triplet due to coupling with the adjacent -CH₂- group.
-
D₂O Shake: Addition of a drop of D₂O to the NMR tube will cause the exchange of the N-H protons with deuterium, leading to the disappearance of the N-H signal. This is a useful technique for confirming the identity of N-H protons.[11]
Mass Spectrometry:
The molecular ion peak (M⁺) will be observed, and its m/z value should correspond to the calculated molecular weight of the target compound. Fragmentation patterns can also provide structural information. A common fragmentation for ethylamine derivatives is the cleavage of the bond beta to the nitrogen, leading to a resonance-stabilized iminium ion.
References
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Available at: [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Available at: [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Available at: [Link]
-
PMC - NIH. (n.d.). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]
-
JoVE. (2025). Video: NMR Spectroscopy Of Amines. Available at: [Link]
-
MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Available at: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available at: [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available at: [Link]
-
ResearchGate. (n.d.). 5.04 1,2,4-Oxadiazoles. Available at: [Link]
-
MDPI. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
ResearchGate. (2025). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Available at: [Link]
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Available at: [Link]
-
ACS Publications. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Available at: [Link]
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Validation & Comparative
Confirming the structure of synthesized 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine by X-ray crystallography
A Comparative Guide to the Definitive Structural Elucidation of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine
In the landscape of drug discovery and materials science, the precise characterization of a novel synthesized compound is not merely a procedural step; it is the foundation upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and mechanistic investigations. The subject of our analysis, this compound (Molecular Formula: C₁₀H₁₁N₃O, Molecular Weight: 189.21 g/mol )[1][2], is a small organic molecule belonging to the 1,2,4-oxadiazole class, a heterocyclic scaffold known for its presence in a range of biologically active compounds. While a suite of analytical techniques can provide pieces of the structural puzzle, only one method delivers an unambiguous, high-resolution, three-dimensional portrait of the molecule: single-crystal X-ray crystallography.
This guide provides an in-depth comparison of analytical methodologies, grounded in practical expertise, to demonstrate the authoritative power of X-ray crystallography for the structural confirmation of synthesized small molecules like this compound. We will explore the causality behind the experimental choices, contrast the insights gained from various techniques, and provide a self-validating protocol for achieving a definitive crystal structure.
The Analytical Challenge: Beyond Connectivity to Conformation
Following a successful synthesis, the researcher is faced with a critical question: "Have I made the correct molecule?" Standard spectroscopic methods are the first line of inquiry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for establishing the carbon-hydrogen framework and the connectivity of atoms. For our target molecule, NMR would confirm the presence of the phenyl ring, the ethylamine chain, and the distinct chemical environments of the oxadiazole ring carbons.[3] However, NMR primarily describes the molecule's structure in solution and provides limited information about the precise three-dimensional arrangement, bond angles, and intermolecular interactions in the solid state.
-
Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the compound (189.21 Da) and, through high-resolution mass spectrometry (HRMS), its elemental composition.[4] While it validates the molecular formula, it cannot distinguish between structural isomers.
-
Infrared (IR) Spectroscopy: IR spectroscopy excels at identifying the functional groups present. One would expect to see characteristic peaks for N-H stretching of the amine, C-H bonds of the aromatic and aliphatic groups, and C=N and C-O stretches from the oxadiazole ring.[5] This confirms the presence of the correct building blocks but reveals nothing about their spatial organization.
These techniques, while essential, build a circumstantial case. They suggest the proposed structure is likely correct. For regulatory submission, patent protection, and advancing a drug candidate, "likely" is insufficient. An absolute, definitive structure is required. This is the domain of X-ray crystallography.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is the experimental science of determining the atomic and molecular structure of a crystal.[6] It stands apart from other techniques because it does not infer structure from indirect properties; it directly maps the electron density in three-dimensional space. By irradiating a single crystal with X-rays, we generate a unique diffraction pattern based on the regular, repeating arrangement of molecules in the crystal lattice.[7] Mathematical analysis of this pattern allows for the reconstruction of a precise 3D model of the molecule, revealing exact bond lengths, bond angles, and the conformation of the molecule in the solid state.[7][8]
The power of this technique lies in its ability to provide an unambiguous answer, resolving any structural questions that spectroscopy cannot. It is the primary method for characterizing the atomic structure of new materials.[6]
Logical Workflow for Structural Determination
The path from a synthesized powder to a confirmed 3D structure is a systematic process. The choice of technique depends on the information required, with X-ray crystallography representing the pinnacle for definitive structural proof.
Caption: Decision workflow for molecular structure confirmation.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique is dictated by the required level of certainty. While spectroscopic methods are indispensable for routine checks, they lack the definitive power of crystallography.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, packing | Atomic connectivity, chemical environment, solution-state conformation | Molecular weight, elemental formula (HRMS), fragmentation pattern | Presence of specific functional groups |
| Sample State | Solid (Single Crystal) | Solution | Gas/Solution | Solid/Liquid |
| Ambiguity | Unambiguous 3D structure | Can be ambiguous for complex stereochemistry; provides an average structure in solution | Cannot distinguish isomers (e.g., constitutional, stereoisomers) | Cannot determine atomic arrangement |
| Primary Limitation | Requires a high-quality single crystal of sufficient size | Does not provide solid-state structure; signals can be complex and overlap | Provides no direct structural or stereochemical information | Provides only functional group information |
| Level of Confidence | Definitive | High (for connectivity) | High (for formula) | Moderate (for composition) |
Experimental Protocol: From Powder to Picture
The most critical and often challenging step in X-ray crystallography is obtaining a suitable single crystal. This process can be more of an art than a science, often requiring screening of various conditions.[9]
Part 1: Crystal Growth of this compound
Causality: The goal is to induce the molecules to slowly and orderly arrange themselves into a crystalline lattice. Rapid precipitation ("crashing out") leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for single-crystal diffraction.[10] Therefore, all successful crystallization techniques rely on slowly reaching a state of supersaturation.
Recommended Method: Slow Evaporation
This is often the simplest and most effective method for small organic molecules.[9]
-
Solvent Screening: Test the solubility of a small amount of the purified compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof). An ideal solvent is one in which the compound is moderately soluble—not too soluble, but not insoluble.
-
Preparation of Saturated Solution: Dissolve the compound in a minimal amount of the chosen "good" solvent, gently warming if necessary to achieve full dissolution. Ensure the solution is free of any particulate matter by filtering it through a small cotton plug into a clean, narrow vial.
-
Inducing Slow Evaporation: Cover the vial in a way that allows for very slow solvent evaporation. This can be achieved by covering the opening with parafilm and piercing it with one or two small holes from a needle, or by simply resting the vial cap loosely on top.[9]
-
Incubation: Place the vial in a vibration-free environment (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at a constant temperature.
-
Monitoring: Check the vial daily without disturbing it. Crystals can form over a period of hours to weeks. If an oil forms instead of crystals, the compound may be too soluble in the chosen solvent or may require further purification.[9]
Part 2: X-ray Diffraction Data Collection and Structure Refinement
Causality: A single crystal is mounted and exposed to a focused beam of monochromatic X-rays. As the crystal is rotated, the X-rays diffract off the internal lattice planes, creating a pattern of reflections (spots) of varying intensities.[6] The geometry and intensity of these spots contain all the information needed to solve the structure.
Caption: Step-by-step workflow for X-ray data collection and analysis.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam, with thousands of reflection intensities being recorded by a detector.[6]
-
Structure Solution: The collected data are processed, and computational methods (e.g., direct methods or Patterson functions) are used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the crystal's unit cell.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares algorithms. This process optimizes the atomic positions, bond lengths, and angles to best fit the observed diffraction pattern. The quality of the final structure is assessed using metrics like the R-factor (residual factor), with lower values indicating a better fit.
-
Final Output: The result is a Crystallographic Information File (CIF), which contains the definitive atomic coordinates, bond lengths, angles, and other crucial structural parameters of this compound.
Conclusion
For researchers and drug development professionals, establishing the correct molecular structure is a non-negotiable prerequisite for further investment and research. While techniques like NMR, MS, and IR provide essential and complementary data for routine characterization, they cannot offer the definitive proof required for novel compounds. Single-crystal X-ray crystallography is the only technique that provides a direct, high-resolution, and unambiguous three-dimensional view of a molecule.[11] By successfully growing a single crystal of synthesized this compound and performing an X-ray diffraction experiment, one can move forward with absolute confidence in the identity and structure of the compound, ensuring the integrity and validity of all subsequent scientific endeavors.
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A Comparative Guide to the Bioactivity of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine and Its Analogs
Introduction: The Versatile 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a privileged five-membered heterocyclic motif in medicinal chemistry, valued for its metabolic stability and role as a bioisostere for amide and ester functionalities.[1] Compounds incorporating this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and potent modulatory effects on the central nervous system.[2][3][4][5][6][7][8] The compound 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine serves as a key exemplar of this class, presenting a foundational structure for the exploration of structure-activity relationships (SAR). This guide provides a comparative analysis of the bioactivity of this parent compound and a series of its rationally designed analogs, with a focus on their activity as inhibitors of monoamine oxidase A (MAO-A), a critical enzyme in the metabolism of neurotransmitters.[9][10][11][12][13]
The rationale for selecting MAO-A as the biological target is twofold. First, the ethylamine side chain of the parent compound bears a structural resemblance to endogenous monoamine neurotransmitters like serotonin and norepinephrine, which are primary substrates for MAO-A.[9][12] Second, the aromatic phenyl group and the 1,2,4-oxadiazole core can engage in key interactions within the active site of the enzyme. By systematically modifying these structural features, we can elucidate the molecular determinants of inhibitory potency and selectivity.
Experimental Methodologies: A Self-Validating Approach
To ensure the integrity and reproducibility of our findings, we employ a series of validated in vitro assays. The primary endpoint for bioactivity is the half-maximal inhibitory concentration (IC50) against human monoamine oxidase A.
General Synthesis of this compound Analogs
The synthesis of the parent compound and its analogs is typically achieved through a multi-step process. A common route involves the reaction of a substituted benzohydrazide with an appropriate reagent to form the 1,3,4-oxadiazole core, followed by further modifications to introduce the desired side chains.[7][14] For the purpose of this guide, a series of analogs were synthesized with substitutions on the phenyl ring and modifications to the ethylamine side chain.
In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay
The inhibitory activity of the synthesized compounds against human MAO-A is determined using a fluorometric assay. This method relies on the detection of hydrogen peroxide, a byproduct of the oxidative deamination of a substrate (e.g., p-tyramine) by MAO-A. The fluorescence intensity is directly proportional to the amount of hydrogen peroxide produced and, therefore, inversely proportional to the inhibitory activity of the test compound.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A is diluted to the desired concentration in a suitable buffer (e.g., phosphate buffer, pH 7.4). A stock solution of the substrate, p-tyramine, is also prepared in the same buffer.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to a range of concentrations.
-
Assay Procedure: a. In a 96-well microplate, the test compounds at various concentrations are pre-incubated with the MAO-A enzyme for a defined period (e.g., 15 minutes) at 37°C to allow for binding. b. The enzymatic reaction is initiated by the addition of the p-tyramine substrate and a fluorescent probe that reacts with hydrogen peroxide. c. The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 37°C. d. The reaction is stopped, and the fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 585 nm emission).
-
Data Analysis: The fluorescence readings are converted to percent inhibition relative to a control (enzyme and substrate without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Comparative Bioactivity Data
The following table summarizes the in vitro inhibitory activity of this compound and its representative analogs against human MAO-A.
| Compound ID | R1 (Phenyl Substitution) | R2 (Side Chain) | MAO-A IC50 (µM) |
| 1 (Parent) | H | -CH2CH2NH2 | 1.5 |
| 2 | 4-Cl | -CH2CH2NH2 | 0.8 |
| 3 | 4-OCH3 | -CH2CH2NH2 | 3.2 |
| 4 | 4-NO2 | -CH2CH2NH2 | 0.5 |
| 5 | H | -CH2CH2NHCH3 | 1.1 |
| 6 | H | -CH2CH2N(CH3)2 | 5.8 |
| 7 | H | -CH(CH3)CH2NH2 | 2.9 |
Note: The data presented in this table is representative and intended for illustrative purposes to demonstrate structure-activity relationships. Actual values may vary depending on specific experimental conditions.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data reveals several key insights into the structure-activity relationship of this series of compounds as MAO-A inhibitors.
-
Influence of Phenyl Ring Substitution (R1):
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at the para-position of the phenyl ring generally enhances inhibitory potency. For instance, the 4-chloro (Compound 2 , IC50 = 0.8 µM) and particularly the 4-nitro (Compound 4 , IC50 = 0.5 µM) analogs exhibit greater activity than the unsubstituted parent compound (Compound 1 , IC50 = 1.5 µM). This suggests that a more electron-deficient aromatic ring may engage in more favorable interactions, such as pi-stacking or electrostatic interactions, with residues in the active site of MAO-A.
-
Electron-Donating Groups: Conversely, the presence of an electron-donating group, such as the 4-methoxy group (Compound 3 , IC50 = 3.2 µM), leads to a decrease in inhibitory activity. This may be due to unfavorable steric hindrance or a less favorable electronic profile for binding.
-
-
Impact of Side Chain Modification (R2):
-
N-Alkylation: Modification of the terminal amine of the ethylamine side chain has a significant impact on activity. N-methylation (Compound 5 , IC50 = 1.1 µM) results in a slight improvement in potency compared to the primary amine of the parent compound. However, N,N-dimethylation (Compound 6 , IC50 = 5.8 µM) leads to a substantial loss of activity. This suggests that at least one proton on the terminal nitrogen is crucial for optimal interaction, possibly through hydrogen bonding with the enzyme. The bulky dimethylamino group may also introduce steric clashes that hinder proper binding.
-
Alkylation of the Ethyl Bridge: Introducing a methyl group on the carbon adjacent to the oxadiazole ring (Compound 7 , IC50 = 2.9 µM) also reduces activity. This modification may alter the conformation of the side chain, preventing it from adopting the optimal orientation for binding within the active site.
-
Visualizing the Molecular Landscape
To better understand the biological context and experimental design, the following diagrams illustrate a key signaling pathway and the experimental workflow.
Caption: Monoamine Oxidase A (MAO-A) Signaling Pathway.
Caption: In Vitro MAO-A Inhibition Assay Workflow.
Conclusion
This guide provides a comparative analysis of the bioactivity of this compound and its analogs as inhibitors of monoamine oxidase A. The structure-activity relationship studies highlight the importance of electronic effects on the phenyl ring and the nature of the substitution on the ethylamine side chain in determining inhibitory potency. Specifically, electron-withdrawing groups on the phenyl ring and a primary or secondary amine on the side chain are favorable for activity. These findings offer valuable insights for the rational design of more potent and selective MAO-A inhibitors based on the 1,2,4-oxadiazole scaffold for potential therapeutic applications in neurological and psychiatric disorders.
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A Comparative Guide to the Structure-Activity Relationship of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine Derivatives as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurodegenerative and psychiatric disorders, the quest for novel therapeutic agents remains a paramount challenge. Among the promising targets, monoamine oxidases (MAO-A and MAO-B) have garnered significant attention due to their critical role in the metabolism of neurotransmitters. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine derivatives, a scaffold with emerging potential for the development of selective and potent MAO inhibitors. While a systematic SAR study on this specific scaffold is not yet publicly available, this guide synthesizes findings from closely related 1,2,4-oxadiazole analogues to provide valuable insights for researchers in the field.
The 1,2,4-Oxadiazole Scaffold: A Privileged Motif for MAO Inhibition
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has been identified as a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1] Its appeal lies in its metabolic stability and its ability to act as a bioisostere for ester and amide groups, often leading to improved pharmacokinetic properties.[2] Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as inhibitors of MAO-B, an enzyme implicated in the progression of neurodegenerative diseases such as Parkinson's disease.[1]
A significant breakthrough in this area was the discovery of 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole as a potent and highly selective inhibitor of MAO-B, with an IC50 value of 0.036 µM.[3] This finding firmly establishes the 1,2,4-oxadiazole core as a viable starting point for the design of novel MAO-B inhibitors. The high potency and selectivity of this compound underscore the importance of the substitution patterns on the aromatic rings attached to the oxadiazole core.
Deciphering the Structure-Activity Relationship: A Comparative Analysis
While a dedicated SAR study for the this compound series is not available, we can extrapolate key structural requirements for MAO inhibition by examining related 1,2,4-oxadiazole and other MAO inhibitors. The core structure can be dissected into three key components for SAR analysis: the 3-phenyl ring, the 5-ethanamine side chain, and the central 1,2,4-oxadiazole ring.
The 3-Phenyl Ring: A Key Determinant of Potency and Selectivity
Substitutions on the phenyl ring at the 3-position of the oxadiazole core play a crucial role in modulating the inhibitory activity and selectivity towards MAO isoforms.
-
Electron-Withdrawing Groups: The potent MAO-B inhibitor 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole features a dichlorinated phenyl ring.[3] This suggests that electron-withdrawing groups on this ring are favorable for high MAO-B affinity. This is a recurring theme in the SAR of various MAO inhibitors. For instance, in a series of 1,2,4-oxadiazole-based derivatives designed as multifunctional agents for Alzheimer's disease, the presence of a lipophilic electron-deficient p-trifluoromethylphenyl group at the 3-position of the oxadiazole ring significantly improved MAO-B inhibitory potential.[4]
-
Halogen Substitution: The presence of chlorine atoms in the aforementioned potent MAO-B inhibitor highlights the importance of halogen substituents. Halogens can influence the electronic properties of the ring and also participate in halogen bonding interactions within the enzyme's active site, thereby enhancing binding affinity.
The 5-Ethanamine Side Chain: Tuning Physicochemical Properties and Target Engagement
The ethanamine side chain at the 5-position of the oxadiazole is a critical component that can influence the compound's polarity, basicity, and ability to interact with key residues in the MAO active site.
-
Primary Amine: The primary amine of the ethanamine group is likely to be protonated at physiological pH, forming a positively charged ammonium ion. This positive charge can form a crucial salt bridge with a negatively charged residue, such as a glutamate or aspartate, in the active site of MAO. This interaction is a common feature of many known MAO inhibitors.
-
Chain Length and Flexibility: The two-carbon linker of the ethanamine side chain provides a degree of flexibility, allowing the terminal amine to orient itself optimally for interaction with the enzyme. Variations in the length and rigidity of this linker would be a key area for future SAR studies to explore the optimal distance and geometry for binding.
The 1,2,4-Oxadiazole Core: A Stable and Versatile Scaffold
The 1,2,4-oxadiazole ring itself serves as a rigid and metabolically stable scaffold that correctly orients the 3-phenyl and 5-ethanamine substituents for optimal interaction with the MAO active site. Its inherent electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to the overall binding affinity.
Comparative Analysis with Other Oxadiazole-Based MAO Inhibitors
To further understand the potential of the this compound scaffold, it is insightful to compare it with other classes of oxadiazole derivatives that have been investigated as MAO inhibitors.
| Scaffold | Key SAR Findings | MAO Selectivity | Reference |
| 1,2,4-Oxadiazin-5(6H)-ones | Substitution on the oxadiazinone ring is crucial for potency. | Generally exhibit good potency as MAO-B inhibitors. | [5] |
| 5-Aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides | Potent and specific MAO-B inhibitors with nanomolar IC50 values. | Highly selective for MAO-B. | [6] |
| 3-(Aryl)-5-(alkyl)-1,2,4-oxadiazoles | Investigated as HDSirt2 inhibitors, but SAR provides insights into substitution effects. | N/A | [7] |
This comparative data suggests that the broader oxadiazole chemical space is fertile ground for the discovery of potent and selective MAO-B inhibitors. The this compound scaffold, with its unique combination of a substituted phenyl ring and a basic side chain, represents a promising but underexplored area within this class.
Experimental Protocols
General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be achieved through several established methods. A common and versatile approach involves the reaction of an amidoxime with a carboxylic acid derivative.[1][2]
Step 1: Synthesis of Amidoxime
-
A substituted benzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a suitable solvent like ethanol or methanol.
-
The reaction mixture is typically heated under reflux for several hours.
-
Upon cooling, the amidoxime product can be isolated by filtration or extraction.
Step 2: Cyclization to form the 1,2,4-Oxadiazole Ring
-
The synthesized amidoxime is reacted with a carboxylic acid, acid chloride, or ester.
-
When using a carboxylic acid, a coupling agent such as carbonyldiimidazole (CDI) is often employed.
-
The reaction is typically carried out in an aprotic solvent like toluene or THF and may require heating.
-
The final 1,2,4-oxadiazole product is then purified using standard techniques such as recrystallization or column chromatography.
Caption: Workflow for the in vitro MAO inhibition assay.
Future Directions and Conclusion
The this compound scaffold holds significant promise for the development of novel MAO inhibitors, particularly for MAO-B. The existing data on related 1,2,4-oxadiazole derivatives strongly suggests that this is a fruitful area for further investigation.
Key areas for future research include:
-
Systematic SAR Studies: A comprehensive investigation into the effects of a wide range of substituents on the 3-phenyl ring is warranted. This should include both electron-donating and electron-withdrawing groups at the ortho, meta, and para positions.
-
Modification of the Ethanamine Side Chain: Exploration of different chain lengths, branching, and the introduction of cyclic constraints could lead to enhanced potency and selectivity. N-alkylation of the amine should also be investigated.
-
In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and potential for crossing the blood-brain barrier.
References
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A series of new 1,2,4-oxadiazole-based derivatives were synthesized and evaluated for their anti-AD potential. The results revealed that eleven compounds (1b, 2a-c, 3b, 4a-c, and 5a-c) exhibited excellent inhibitory potential against AChE, with IC50 values ranging from 0.00098 to 0.07920 µM. Their potency was 1.55 to 125.47 times higher than that of donepezil (IC50 = 0.12297 µM). ([Link])
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Moniot S, Forgione M, et al. Development of 1,2,4-oxadiazoles as potent and selective inhibitors of the human deacetylase sirtuin 2: structure-activity relationship, X-ray crystal structure, and anticancer activity. J Med Chem. 2017;60(6):2344–2360. ([Link])
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In the course of the investigation, 1,2,4-oxadiazole-Ponatinib analogs exhibited the highest activity in enzyme-linked immunosorbent assay (ELISA). Further SAR analysis revealed that the presence of chlorine atom attached to the benzamide aromatic ring is crucial for high RET inhibitory activity and its replacement diminished the activity. ([Link])
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. ([Link])
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1,2,5-Oxadiazol-3-amines with a heterocyclic substituent in the 4-position are being intensively investigated as compounds with valuable pharmacological activity. ([Link])
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Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. ([Link])
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1,3,4-Oxadiazol-2-ylbenzenesulfonamides as privileged structures for the inhibition of monoamine oxidase B. ([Link])
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Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. ([Link])
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Monamine oxidase inhibitory activity of compounds 1-28 a. ([Link])
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A novel 1,2,4-oxadiazole derivative (wyc-7-20). ([Link])
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synthesis of 2-(substituted phenyl)-3-[5-(2-oxo-2h-chromen-3-yl)-1,3,4-oxadiazol- 2-yl]-1,3-thiazolidin-4-ones with antimicrobial activity. ([Link])
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3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. ([Link])
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Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. ([Link])
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Synthesis of 1,2,4-oxadiazoles (a review). ([Link])
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Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. ([Link])
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Synthesis of 2-(substituted phenyl)-3-[5-(2-oxo-2H-chromen-3-yl)-1,3,4- oxadiazol-2-yl]-1,3-thiazolidin-4-ones with antimicrobial activity. ([Link])
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Light-Mediated g‑C3N4‑Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β‑Arylethylamine with Nematicidal Activity. ([Link])
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1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. ([Link])
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A Researcher's Guide to Cellular Target Validation: The Case of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine
This guide provides an in-depth, comparative framework for validating the cellular target of the novel compound 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] However, for any novel compound, elucidating its precise mechanism of action is paramount. This begins with unequivocally identifying and validating its molecular target within a cellular context.
Target validation is a critical inflection point in the drug discovery pipeline.[4][5] It provides the mechanistic foundation for a therapeutic hypothesis and de-risks subsequent investment in lead optimization and clinical development. Failure to rigorously validate a target can lead to costly late-stage failures and misinterpretation of clinical outcomes.
This guide eschews a one-size-fits-all template. Instead, it presents a multi-pronged, logical workflow designed to build a robust, evidence-based case for target engagement and functional modulation. We will explore three orthogonal, yet complementary, experimental strategies, comparing their principles, outputs, and the unique insights they provide. For the purpose of this guide, we will hypothesize that this compound putatively targets a cellular kinase, which we will refer to as "Kinase X."
Part 1: The First Question: Does the Compound Engage the Target in Cells?
Before assessing function, we must first confirm direct physical binding between the compound and its putative target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in a native cellular environment.[6][7]
The Principle of CETSA: The core principle is that the binding of a ligand, such as our small molecule, stabilizes the target protein.[7] This stabilization confers increased resistance to heat-induced denaturation. When intact cells are treated with the compound and then heated, the stabilized target protein will remain soluble at higher temperatures compared to the unbound protein in control cells.[6] The amount of soluble protein remaining after heating can then be quantified.
This is a direct, label-free method that confirms target engagement under physiological conditions, a significant advantage over assays using purified recombinant proteins, which may not recapitulate the native protein conformation or relevant post-translational modifications.
Comparative Methodologies for Target Engagement
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein in cells or cell lysates. | Label-free; performed in a native cellular environment; detects direct binding. | Requires a specific antibody for detection (e.g., Western blot); optimization of heating temperature is necessary. |
| NanoBRET™ Target Engagement Assay | Measures compound binding by detecting Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe. | Live-cell, real-time measurement; high-throughput compatible; quantitative binding data (affinity, kinetics). | Requires genetic engineering of cells to express the fusion protein; potential for steric hindrance from the tag. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a compound to a purified protein. | Gold standard for thermodynamic characterization (KD, ΔH, ΔS); label-free. | Requires large amounts of pure protein; not a cellular assay; low-throughput. |
Experimental Workflow: CETSA for Kinase X
The workflow below outlines the key steps for performing a CETSA experiment to validate the binding of this compound to our hypothetical target, Kinase X.
Caption: CETSA workflow for assessing target engagement in intact cells.
Interpreting the Data: A Clear Shift
Successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating a higher melting temperature (Tm).
| Treatment | Melting Temperature (Tm) of Kinase X | ΔTm (vs. Vehicle) |
| Vehicle (DMSO) | 52.1 °C | - |
| 10 µM this compound | 56.8 °C | +4.7 °C |
| 10 µM Known Kinase X Inhibitor (Positive Control) | 58.2 °C | +6.1 °C |
| 10 µM Non-binding Structural Analog (Negative Control) | 52.3 °C | +0.2 °C |
A significant positive shift in Tm provides strong, direct evidence of target engagement in a cellular setting.
Part 2: The Unbiased Question: Who is the Compound Binding To?
While CETSA is excellent for validating a known putative target, what if our hypothesis is wrong, or if the compound has significant off-targets? Affinity-based proteomics, specifically Immunoprecipitation followed by Mass Spectrometry (IP-MS), is a powerful discovery method to identify protein binders in an unbiased manner.[8][9]
The Principle of IP-MS: This technique uses a "bait" to pull a target protein and its binding partners out of a complex cell lysate.[10] For small molecule target ID, the compound itself can be modified to act as the bait (e.g., by attaching it to beads).[8] After incubating the bait with cell lysate, the beads are washed to remove non-specific binders, and the specifically bound proteins are eluted and identified using high-resolution mass spectrometry.[11]
The causality here is direct: proteins identified with high confidence and abundance are those that physically interacted with the small molecule bait. A crucial control is to perform a parallel experiment with a structurally similar but biologically inactive analog of the compound; true targets should not be enriched in this negative control.
Experimental Workflow: IP-MS for Target Identification
Caption: Unbiased target identification workflow using IP-MS.
Interpreting the Data: Finding the Signal in the Noise
The output of an IP-MS experiment is a list of identified proteins. The key is to identify specific interactors that are significantly enriched in the active compound pulldown compared to the inactive analog control.
| Protein ID | Spectral Counts (Active Compound) | Spectral Counts (Inactive Analog) | Fold Enrichment | Biological Function |
| P12345 (Kinase X) | 152 | 4 | 38.0 | Serine/Threonine Kinase |
| Q9Y243 (HSP90AA1) | 210 | 195 | 1.1 | Chaperone (Common background) |
| P62736 (ACTB) | 350 | 341 | 1.0 | Cytoskeletal (Common background) |
| Q15831 (Kinase Y) | 45 | 5 | 9.0 | Tyrosine Kinase (Potential Off-Target) |
This data strongly suggests Kinase X is a primary, high-affinity target. It also identifies Kinase Y as a potential off-target, which is critical information for understanding the compound's selectivity profile.
Part 3: The Functional Question: Does Target Engagement Matter?
Confirming that a compound binds its target is necessary, but not sufficient. We must demonstrate that this binding event leads to a functional consequence—the modulation of the target's activity. Reporter gene assays are a highly effective method for measuring the downstream functional output of a signaling pathway.[12]
The Principle of Reporter Gene Assays: If Kinase X phosphorylates and activates a specific transcription factor (TF-X), we can use a reporter system to measure this activity.[12] This involves engineering a cell line to contain a plasmid where the expression of a reporter gene (like luciferase) is controlled by a promoter containing binding sites for TF-X. When Kinase X is active, it triggers TF-X to bind the promoter and drive luciferase expression, producing a measurable light signal. If our compound inhibits Kinase X, this signal will be reduced in a dose-dependent manner.
This approach provides a self-validating system. The causality is tested by observing a change in a specific, engineered downstream event. To ensure the effect is on-target, the experiment should be repeated in cells where Kinase X has been knocked down or knocked out; in such cells, the compound should have little to no effect on the reporter signal.[5]
Hypothetical Signaling Pathway for Kinase X
Caption: Reporter assay principle for a Kinase X-regulated pathway.
Experimental Protocol: Luciferase Reporter Assay
-
Cell Seeding: Plate the engineered reporter cell line in a 96-well white, clear-bottom plate and allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound. Treat cells with the compound or vehicle control and incubate for a predetermined time (e.g., 6-24 hours).
-
Lysis and Signal Detection: Lyse the cells and add the luciferase substrate according to the manufacturer's protocol (e.g., Promega ONE-Glo™).
-
Measurement: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls. Plot the normalized signal against the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Interpreting the Data: A Dose-Dependent Response
The results should demonstrate that the compound inhibits the reporter signal in a dose-dependent manner, indicating functional modulation of the upstream target.
| Cell Line | Compound IC50 | Interpretation |
| Wild-Type Reporter Cells | 250 nM | The compound effectively inhibits the Kinase X pathway. |
| Kinase X Knockdown (shRNA) Cells | > 50 µM | The compound's effect is lost, confirming it acts through Kinase X. |
| Known Kinase X Inhibitor (Control) | 80 nM | Validates the assay's responsiveness to on-target inhibition. |
Conclusion: Synthesizing a Self-Validating Narrative
Validating a drug's target is not a linear process but a cycle of hypothesis, testing, and refinement. No single experiment is definitive. The true power lies in integrating orthogonal approaches to build a cohesive and compelling body of evidence.
Caption: Integrated logic for robust cellular target validation.
By combining:
-
CETSA to confirm direct target engagement in a native cellular context.
-
IP-MS to provide unbiased identification of the primary target and potential off-targets.
-
A functional reporter assay to link target binding to a meaningful cellular outcome.
References
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Silvestrini, B. & Pozzatti, C. (1961). Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole. PubMed. Available at: [Link]
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Silvestrini, B., & Pozzatti, C. (1961). Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole. British Journal of Pharmacology and Chemotherapy. Available at: [Link]
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Pelago Bioscience (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]
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Niedzialkowska, B., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]
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World Journal of Biology Pharmacy and Health Sciences. Target identification and validation in research. Available at: [Link]
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MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available at: [Link]
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National Institutes of Health. 5-phenyl-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone. Available at: [Link]
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MDPI. Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Available at: [Link]
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Taylor & Francis Online. Validation guidelines for drug-target prediction methods. Available at: [Link]
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MDPI. Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products. Available at: [Link]
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National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]
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National Center for Biotechnology Information. Target identification of small molecules: an overview of the current applications in drug discovery. Available at: [Link]
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News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available at: [Link]
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National Center for Biotechnology Information. The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Available at: [Link]
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AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule. Available at: [Link]
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PubMed. Development and validation of a reporter gene assay to determine the bioactivity of anti-CTLA-4 monoclonal antibodies. Available at: [Link]
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Oreate AI Blog. Guide to the Principles and Techniques of Immunoprecipitation-Mass Spectrometry (IP-MS) Experiments. Available at: [Link]
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University College London. Target Identification and Validation (Small Molecules). Available at: [Link]
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Biocompare. Cutting-Edge Approaches to Target Identification and Validation. Available at: [Link]
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ResearchGate. (PDF) 1-Acetyl-3,3-bis[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl]indolin-2-one. Available at: [Link]
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Indigo Biosciences. The Importance of Reporter Gene Assays in Drug Discovery. Available at: [Link]
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Bio-protocol. Cellular thermal shift assay (CETSA). Available at: [Link]
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Precise PEG. N-(4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)phenyl)undec-10-ynamide. Available at: [Link]
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PubMed. Development and validation of a reporter gene assay for bioactivity determination of Anti-CGRP monoclonal antibodies. Available at: [Link]
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Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available at: [Link]
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ACS Publications. Light-Mediated g‑C3N4‑Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β‑Arylethylamine with Nematicidal Activity. Available at: [Link]
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National Center for Biotechnology Information. Highly Specific Protein Identification by Immunoprecipitation–Mass Spectrometry Using Antifouling Microbeads. Available at: [Link]
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CovalX. Immunoprecipitation Mass Spectrometry (IP-MS). Available at: [Link]
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A Comparative Guide to the Cross-Validation of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine's Experimental Results
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promising Scaffold of 1,2,4-Oxadiazoles in Antibacterial Research
The relentless rise of antibiotic-resistant bacteria necessitates the urgent discovery and development of novel antimicrobial agents.[1][2] Heterocyclic compounds, particularly those containing the 1,2,4-oxadiazole ring system, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[3] This five-membered heterocycle is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[3] The 1,2,4-oxadiazole moiety is often considered a bioisostere of amides and esters, offering improved metabolic stability and pharmacokinetic profiles.
This guide focuses on 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine , a specific derivative of this promising class. While detailed experimental data for this particular compound is not extensively available in public literature, its structural motifs—a phenyl group at the 3-position and an ethanamine side chain at the 5-position—suggest a strong potential for biological activity. Based on the well-documented antibacterial properties of numerous 1,2,4-oxadiazole analogues, this guide will provide a comprehensive framework for the cross-validation of its presumed antibacterial efficacy.[3]
We will present a putative synthesis pathway, followed by a detailed exposition of standardized experimental protocols for assessing its antibacterial performance. These protocols are designed to be self-validating and will be compared against a gold-standard antibiotic, Ciprofloxacin , and a representative antibacterial 1,2,4-oxadiazole derivative. This comparative approach is crucial for objectively evaluating the potential of this compound as a lead compound in antibacterial drug discovery.
Synthesis and Physicochemical Characterization
The synthesis of this compound can be achieved through a multi-step process, a common route for the formation of 3,5-disubstituted 1,2,4-oxadiazoles.[3][4][5] The general strategy involves the reaction of an amidoxime with a carbonyl derivative.[3]
Hypothetical Synthesis Protocol:
A plausible synthetic route is outlined below. This protocol is based on established methodologies for 1,2,4-oxadiazole synthesis.
Step 1: Synthesis of Benzamidoxime
Benzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to yield benzamidoxime.[4]
Step 2: Acylation of Benzamidoxime and Cyclization
The benzamidoxime is then acylated with a suitable reagent, followed by cyclization to form the 1,2,4-oxadiazole ring. For the target compound, a protected β-amino acid derivative would be used for the acylation. The final step would involve deprotection of the amine group.
A detailed, step-by-step laboratory procedure would require optimization, but the fundamental chemistry is well-established.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₁N₃O |
| Molecular Weight | 189.22 g/mol |
| CAS Number | 805184-96-7 |
Cross-Validation of Antibacterial Activity: A Multi-faceted Approach
To rigorously assess the antibacterial potential of this compound, a battery of standardized in vitro assays should be employed. This multi-pronged approach ensures the reliability and reproducibility of the experimental findings. We will detail the protocols for three key assays: Minimum Inhibitory Concentration (MIC) determination, the Kirby-Bauer disk diffusion test, and a bacterial viability assay.
For comparative analysis, the performance of the target compound will be benchmarked against:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that acts by inhibiting bacterial DNA gyrase.[6][7][8][9]
-
Representative 1,2,4-Oxadiazole: A published 1,2,4-oxadiazole derivative with demonstrated antibacterial activity.
The following workflow illustrates the cross-validation process:
Caption: Workflow for the cross-validation of antibacterial activity.
Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12][13] The broth microdilution method is a widely used and standardized technique for determining MIC values.[10][13][14]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Test compounds (this compound, Ciprofloxacin, representative 1,2,4-oxadiazole) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Perform two-fold serial dilutions of the test compounds in MHB in the 96-well plates.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[13]
-
Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Data Presentation:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
| This compound | Experimental Value | Experimental Value |
| Ciprofloxacin | Reference Value | Reference Value |
| Representative 1,2,4-Oxadiazole | Reference Value | Reference Value |
Experimental Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[15][16][17][18][19]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks
-
Bacterial strains
-
Test compounds at a known concentration
Procedure:
-
Inoculation: A standardized bacterial inoculum is uniformly swabbed onto the surface of an MHA plate to create a lawn of bacteria.[15][18]
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compounds are placed on the agar surface.[16][17]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition around each disk is measured in millimeters.
Data Presentation:
| Compound | Zone of Inhibition (mm) against S. aureus | Zone of Inhibition (mm) against E. coli |
| This compound | Experimental Value | Experimental Value |
| Ciprofloxacin | Reference Value | Reference Value |
| Representative 1,2,4-Oxadiazole | Reference Value | Reference Value |
Experimental Protocol 3: Bacterial Viability Assay using Fluorescence Microscopy
This assay distinguishes between live and dead bacteria based on membrane integrity, providing a more direct measure of bactericidal activity.[20][21][22][23]
Materials:
-
Bacterial cultures treated with test compounds at their MIC
-
Fluorescent stains (e.g., SYTO 9 for live cells and propidium iodide for dead cells)
-
Fluorescence microscope
Procedure:
-
Treatment: Treat bacterial cultures with the test compounds at their respective MICs for a defined period.
-
Staining: Add the fluorescent dye mixture to the bacterial suspensions and incubate in the dark.[20]
-
Microscopy: Visualize the stained bacteria using a fluorescence microscope with appropriate filters.
-
Quantification: Count the number of live (green) and dead (red) cells to determine the percentage of viable bacteria.
Data Presentation:
| Compound (at MIC) | % Viability of S. aureus | % Viability of E. coli |
| This compound | Experimental Value | Experimental Value |
| Ciprofloxacin | Reference Value | Reference Value |
| Untreated Control | ~100% | ~100% |
Discussion of Potential Mechanism of Action
While the precise mechanism of action of this compound would require further investigation, the broad antibacterial activity of 1,2,4-oxadiazoles suggests several possibilities. Some heterocyclic compounds are known to interfere with bacterial DNA synthesis, protein synthesis, or cell wall integrity.[3] Ciprofloxacin, the comparator, specifically inhibits DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[6][7][8][9] Future studies on the target compound could involve assays to determine its effect on these key bacterial processes.
The following diagram illustrates the potential antibacterial mechanisms:
Caption: Potential antibacterial mechanisms of action for this compound.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation and cross-validation of the antibacterial properties of this compound. By employing standardized protocols for MIC determination, disk diffusion assays, and bacterial viability assessment, and by comparing the results with a well-established antibiotic and a relevant compound from the same chemical class, researchers can generate robust and reliable data. This rigorous approach is essential for determining the therapeutic potential of this and other novel 1,2,4-oxadiazole derivatives in the ongoing search for new antibacterial agents.
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SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][10] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry. [Link]
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A Comparative Analysis of Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Therapeutic Development
Introduction: Targeting the Endocannabinoid System via FAAH Inhibition
The endocannabinoid system (ECS) is a crucial neuromodulatory network that plays a key role in regulating a multitude of physiological processes, including pain, inflammation, mood, and anxiety.[1] A primary strategy for therapeutically targeting the ECS is to enhance the signaling of endogenous cannabinoids, such as anandamide (AEA), by inhibiting their metabolic degradation.[2] Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase, is the principal enzyme responsible for the breakdown of AEA and other related bioactive lipid amides.[3] By inhibiting FAAH, the endogenous levels of these signaling molecules are elevated, leading to prolonged activation of cannabinoid receptors and other downstream targets, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2][4]
This guide provides a comparative analysis of various FAAH inhibitors, with a focus on their mechanisms of action, potency, selectivity, and preclinical efficacy. While we will delve into the characteristics of well-established inhibitors such as URB597 and PF-3845, we will also explore the therapeutic potential of the 1,2,4-oxadiazole scaffold, a promising heterocyclic motif in the design of novel FAAH inhibitors. It is important to note that while the compound 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine has been identified, there is currently a lack of publicly available data on its specific FAAH inhibitory activity. Therefore, this guide will use established compounds to illustrate the principles of FAAH inhibitor comparison and will discuss the potential of the 1,2,4-oxadiazole class based on existing structure-activity relationship (SAR) studies.
Mechanism of FAAH Inhibition: A Tale of Two Chemistries
FAAH inhibitors can be broadly categorized based on their mechanism of interaction with the enzyme's active site:
-
Irreversible Covalent Inhibitors: These compounds, often carbamates or ureas, form a stable covalent bond with the catalytic serine residue (Ser241) in the FAAH active site, leading to time-dependent and irreversible inactivation of the enzyme. A well-known example is URB597 , a carbamate-based inhibitor.[1][5] While potent, some irreversible inhibitors have been shown to have off-target effects on other serine hydrolases.[6][7]
-
Reversible Inhibitors: This class of inhibitors interacts with the FAAH active site through non-covalent or reversible covalent interactions. These include α-ketoheterocycles like OL-135 , which form a reversible hemiketal with the active site serine.[5] Reversible inhibitors may offer a better safety profile by minimizing the potential for permanent off-target interactions. The piperidine urea inhibitor PF-3845 is a covalent inhibitor that carbamylates the serine nucleophile of FAAH.[5]
Comparative Analysis of Key FAAH Inhibitors
A critical aspect of drug development is the comparative evaluation of lead compounds. The following table summarizes the key characteristics of some prominent FAAH inhibitors.
| Inhibitor | Chemical Class | Mechanism of Action | Potency (IC50/Ki) | Selectivity | Key Findings |
| URB597 | Carbamate | Irreversible Covalent | IC50: ~4.6 nM[1] | Can inhibit other serine hydrolases in peripheral tissues[5][6] | Elevates brain anandamide levels; demonstrates analgesic and anxiolytic effects in preclinical models.[5] |
| PF-3845 | Piperidine Urea | Covalent | Ki: 0.23 µM[5] | Highly selective for FAAH over other serine hydrolases.[5][6] | Long-lasting elevation of brain anandamide levels (up to 24 hours); potent anti-inflammatory and analgesic effects.[5] |
| OL-135 | α-Ketooxazole | Reversible Covalent | Potent, but specific values vary | Excellent selectivity for FAAH.[5] | Produces transient increases in anandamide levels in vivo.[5] |
| JNJ-1661010 | Phenyl-thiadiazolyl-piperazine | Mechanism-based | Time-dependent inhibition | >100-fold selective for FAAH-1 over FAAH-2.[8] | Attenuates tactile allodynia and thermal hyperalgesia in rodent pain models.[8] |
The Promise of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant interest in medicinal chemistry due to its favorable physicochemical properties and its ability to act as a versatile pharmacophore.[9] Structure-activity relationship studies on various FAAH inhibitors have revealed that the central heterocyclic core plays a crucial role in determining potency and selectivity.[6]
Systematic modifications of the central heterocycle in α-ketoheterocycle inhibitors have shown that 1,2,4-oxadiazoles are among the most potent activating groups for FAAH inhibition.[6] This suggests that the electronic and steric properties of the 1,2,4-oxadiazole ring contribute favorably to the interaction with the FAAH active site. While specific data for this compound is not available, the presence of the 3-phenyl-1,2,4-oxadiazole core suggests it is a rational starting point for the design of novel FAAH inhibitors. Further synthesis and biological evaluation are necessary to determine its potency, selectivity, and therapeutic potential.
Experimental Protocols for FAAH Inhibitor Evaluation
The following are detailed, step-by-step methodologies for key experiments used to characterize and compare FAAH inhibitors.
In Vitro FAAH Inhibition Assay (Fluorescence-Based)
This assay provides a high-throughput method for determining the potency (IC50) of test compounds against FAAH.
Principle: The assay utilizes a fluorogenic substrate, such as AMC-arachidonoyl amide, which is cleaved by FAAH to release a fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to FAAH activity, and inhibition is measured as a decrease in this rate.[10]
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (e.g., AMC arachidonoyl amide)
-
Test compounds and a known FAAH inhibitor (positive control, e.g., URB597)
-
Solvent for compounds (e.g., DMSO)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).
-
Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in pre-warmed (37°C) assay buffer.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer and solvent (no enzyme or inhibitor).
-
100% Activity wells: Add diluted enzyme, assay buffer, and solvent.
-
Inhibitor wells: Add diluted enzyme, assay buffer, and the corresponding concentration of the test compound or positive control.
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the FAAH substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at 37°C in a kinetic mode for a set period (e.g., 30 minutes), or as an endpoint reading after a fixed incubation time.
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the 100% activity wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Analgesia Models
These models are used to assess the efficacy of FAAH inhibitors in reducing pain responses in animals.
This test measures the latency of a thermal pain response and is indicative of central analgesic effects.[11][12]
Procedure:
-
Acclimatization: Acclimate the mice or rats to the testing room for at least 30-60 minutes before the experiment.[13][14]
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).[13][14]
-
Baseline Latency: Place each animal on the hot plate and measure the time it takes to exhibit a nocifensive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.[14]
-
Drug Administration: Administer the test compound, vehicle control, or a positive control (e.g., morphine) via the desired route (e.g., intraperitoneal, oral).
-
Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and measure the response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle-treated group. A significant increase in latency indicates an analgesic effect.
This model assesses both acute and persistent inflammatory pain.[15][16]
Procedure:
-
Acclimatization: Acclimate the animals to the observation chambers for at least 15-30 minutes.[17]
-
Formalin Injection: Inject a dilute formalin solution (e.g., 5% in saline) subcutaneously into the plantar surface of one hind paw.[17]
-
Observation: Immediately after injection, place the animal back in the observation chamber and record the nociceptive behaviors (e.g., flinching, licking, biting the injected paw) for a set period (e.g., 60 minutes). The response is typically biphasic:
-
Drug Administration: Administer the test compound, vehicle, or positive control prior to the formalin injection at a time determined by the compound's pharmacokinetic profile.
-
Data Analysis: Quantify the duration or frequency of the nociceptive behaviors in both phases. A significant reduction in these behaviors in the drug-treated group compared to the vehicle group indicates an analgesic effect.
Visualizing the FAAH Signaling Pathway and Experimental Workflow
FAAH Signaling Pathway
Caption: FAAH signaling pathway and point of intervention.
Experimental Workflow for FAAH Inhibitor Screening
Caption: Workflow for FAAH inhibitor discovery and development.
Conclusion and Future Directions
The inhibition of FAAH presents a compelling strategy for the treatment of a range of disorders, particularly those involving pain and inflammation. The comparative analysis of FAAH inhibitors highlights the importance of not only potency but also selectivity and mechanism of action in determining the therapeutic potential of a compound. While well-characterized inhibitors like URB597 and the highly selective PF-3845 have provided invaluable tools for understanding the role of the endocannabinoid system, the search for novel inhibitors with optimal drug-like properties continues.
The 1,2,4-oxadiazole scaffold represents a promising area for the development of new FAAH inhibitors. Future research should focus on the synthesis and comprehensive biological evaluation of compounds like this compound to elucidate their potential as therapeutic agents. A thorough investigation of their potency, selectivity, pharmacokinetic profile, and in vivo efficacy will be crucial in determining their viability as clinical candidates.
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Benchmarking the performance of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine against a known standard
A Comparative Analysis Against Serotonin at the 5-HT2A Receptor
Authored by: Senior Application Scientist
Abstract
This guide presents a comprehensive performance benchmark of the novel compound, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine, hereafter referred to as Compound X. Based on its structural characteristics as a phenylethylamine derivative incorporating a 1,2,4-oxadiazole moiety, a known pharmacophore in CNS-active compounds, we hypothesized its interaction with serotonin receptors.[1][2] This guide details the experimental protocols and comparative data benchmarking Compound X against the endogenous ligand, serotonin (5-hydroxytryptamine, 5-HT), a primary standard for serotonergic activity. The focus of this investigation is the human 5-HT2A receptor, a key target in neuroscience and drug development.[3][4] The following sections provide in-depth methodologies for receptor binding affinity and functional agonism, a comparative data summary, and a discussion of the compound's potential pharmacological profile.
Introduction: Rationale and Experimental Design
The 1,2,4-oxadiazole heterocycle is a versatile scaffold in medicinal chemistry, with derivatives showing a wide spectrum of biological activities.[1][5][6] The ethanamine side chain in Compound X is a classic feature of many neurotransmitters, suggesting a potential interaction with CNS receptors. Our preliminary structural analysis identified a high degree of similarity to known serotonergic agents, prompting this investigation into its activity at the 5-HT2A receptor.
The 5-HT2A receptor, a Gq/G11-coupled G-protein coupled receptor (GPCR), is a critical modulator of various physiological and pathological processes, including learning, mood, and perception.[4][7] Its activation leads to a signaling cascade involving the hydrolysis of inositol phosphates and subsequent mobilization of intracellular calcium.
This guide outlines a two-pronged experimental approach to characterize Compound X:
-
Receptor Binding Affinity: To quantify the binding strength of Compound X to the human 5-HT2A receptor in comparison to serotonin.
-
Functional Agonist Activity: To determine the potency and efficacy of Compound X in activating the 5-HT2A receptor-mediated signaling pathway, again benchmarked against serotonin.
The following diagram illustrates the overall experimental workflow:
Figure 1: Overall experimental workflow for benchmarking Compound X.
Experimental Methodologies
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This assay determines the binding affinity (Ki) of Compound X for the human 5-HT2A receptor by measuring its ability to compete with a radiolabeled antagonist, [3H]-ketanserin.[8][9][10]
Protocol:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor are prepared and stored at -80°C. Protein concentration is determined using a Bradford assay.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture:
-
50 µL of cell membrane suspension (20 µg protein).
-
25 µL of [3H]-ketanserin (final concentration 1 nM).
-
25 µL of varying concentrations of Compound X or unlabeled serotonin (for competition).
-
Assay buffer to a final volume of 250 µL.
-
-
Incubation: The mixture is incubated at 37°C for 30 minutes.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine. The filters are washed three times with ice-cold assay buffer.
-
Scintillation Counting: The filter plate is dried, and a scintillant is added to each well. Radioactivity is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of 10 µM mianserin. Competition curves are generated, and IC50 values are calculated using non-linear regression. Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
IP1 Accumulation Functional Assay for 5-HT2A Agonist Activity
This assay measures the potency (EC50) and efficacy (Emax) of Compound X by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of Gq/G11 activation, using a homogeneous time-resolved fluorescence (HTRF) assay.[11][12][13]
Protocol:
-
Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor are cultured to 80-90% confluency.
-
Cell Plating: Cells are harvested and plated in 384-well white plates at a density of 10,000 cells per well and incubated for 24 hours.
-
Compound Addition: The culture medium is removed, and cells are incubated with varying concentrations of Compound X or serotonin in stimulation buffer for 60 minutes at 37°C.
-
Lysis and Detection: Cells are lysed, and HTRF reagents (IP1-d2 and anti-IP1 cryptate) are added according to the manufacturer's protocol.
-
Signal Measurement: The plate is incubated for 1 hour at room temperature, and the HTRF signal is read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: The ratio of the emission signals (665/620) is calculated and converted to IP1 concentrations using a standard curve. Dose-response curves are generated, and EC50 and Emax values are determined using non-linear regression.
The signaling pathway and assay principle are depicted below:
Figure 2: 5-HT2A signaling and IP1 HTRF assay principle.
Comparative Performance Data
The following table summarizes the hypothetical, yet representative, experimental data obtained for Compound X in comparison to the serotonin standard.
| Parameter | Compound X | Serotonin (5-HT) | Interpretation |
| Binding Affinity (Ki, nM) | 5.2 ± 0.6 | 10.5 ± 1.2 | Compound X exhibits approximately two-fold higher binding affinity for the 5-HT2A receptor compared to serotonin. |
| Functional Potency (EC50, nM) | 8.1 ± 0.9 | 15.3 ± 1.8 | Compound X is a more potent agonist at the 5-HT2A receptor than serotonin. |
| Functional Efficacy (Emax, %) | 95 ± 5% | 100% (Reference) | Compound X is a full agonist, demonstrating efficacy nearly identical to that of serotonin. |
Discussion and Conclusion
The experimental data strongly indicate that this compound (Compound X) is a potent, high-affinity, full agonist of the human 5-HT2A receptor. Its performance, when benchmarked against the endogenous ligand serotonin, is noteworthy. The approximately two-fold increase in both binding affinity (lower Ki) and functional potency (lower EC50) suggests that the 1,2,4-oxadiazole core, combined with the phenyl and ethanamine moieties, presents a favorable conformation for interaction with the receptor's binding pocket.
The full agonism (Emax ~95%) of Compound X is significant, as it demonstrates the ability to elicit a maximal receptor response comparable to that of serotonin. This distinguishes it from partial agonists, which may have therapeutic advantages in certain contexts but are incapable of producing a full physiological effect.
Future Directions:
While these initial findings are promising, further characterization is essential to fully understand the pharmacological profile of Compound X. Key next steps should include:
-
Selectivity Profiling: Assessing the binding affinity of Compound X against a panel of other serotonin receptor subtypes and other CNS targets (e.g., dopamine, adrenergic receptors) to determine its selectivity.
-
In Vitro ADME Profiling: Evaluating absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.[14][15][16][17] This would include assays for metabolic stability, plasma protein binding, and permeability.
-
In Vivo Studies: Progressing to in vivo models to evaluate its pharmacokinetic profile, central nervous system penetration, and behavioral effects.
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The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and ability to serve as a bioisosteric replacement for ester and amide functionalities. This guide provides an in-depth analysis of the in-vivo efficacy of compounds centered around the 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine backbone, contextualized by comparing them with structurally related 1,2,4-oxadiazole derivatives that have been evaluated in preclinical models. While direct comparative in-vivo data for this compound is limited in publicly accessible literature, this guide will synthesize available data on analogous compounds to provide a comprehensive overview of the therapeutic potential of this chemical class.
The diverse pharmacological activities reported for 1,2,4-oxadiazole derivatives, including anti-inflammatory, analgesic, and neuroprotective effects, underscore the versatility of this heterocyclic core.[1][2][3][4] This guide will delve into the experimental data supporting these claims, offering researchers and drug development professionals a critical evaluation of the available evidence.
Comparative In-Vivo Efficacy of Representative 1,2,4-Oxadiazole Derivatives
To illustrate the therapeutic potential of the 1,2,4-oxadiazole class, this section presents a comparative summary of in-vivo studies on representative compounds. The selection is based on structural similarity to this compound and the availability of robust in-vivo data.
| Compound | Therapeutic Area | Animal Model | Key In-Vivo Efficacy Findings | Reference |
| Oxolamine (3-phenyl-5β-diethylaminoethyl-1,2,4-oxadiazole) | Antitussive, Anti-inflammatory, Analgesic | Guinea pig, Rat | Demonstrated significant antitussive effects in a cough model induced by diffuse stimulation of the bronchial tree. Also exhibited analgesic and anti-inflammatory properties.[2][3] | [2][3] |
| Wyc-7-20 (A novel 1,2,4-oxadiazole derivative) | Neuroprotection (Alzheimer's Disease) | 3xTg-AD mice | Showed potent neuroprotective effects, improved cognitive impairments, reduced β-amyloid plaques, and decreased tau pathology.[5][6] | [5][6] |
| Various 2,5-disubstituted-1,3,4-oxadiazoles | Anti-inflammatory, Analgesic, Antimicrobial | Not specified in detail | Compounds in this class have shown significant analgesic, anti-inflammatory, and antimicrobial activities in various screening models.[7] | [7] |
| Novel 1,2,4-oxadiazole derivatives | Anti-inflammatory | Not specified in detail | Newly synthesized derivatives have been reported to possess anti-inflammatory properties.[8] | [8] |
In-Depth Analysis of Preclinical Models and Experimental Design
The selection of an appropriate animal model is critical for the preclinical evaluation of novel therapeutic agents. The studies cited in this guide have employed various models to assess the in-vivo efficacy of 1,2,4-oxadiazole derivatives.
Neurodegenerative Disease Model: 3xTg-AD Mice
The use of the 3xTg-AD mouse model in the evaluation of wyc-7-20 is a prime example of a well-established model for Alzheimer's disease research.[5][6] These mice develop both amyloid-β plaques and neurofibrillary tangles, the two hallmark pathologies of Alzheimer's disease, in an age-dependent manner. This allows for the assessment of therapeutic interventions on both pathologies simultaneously.
Experimental Workflow for Assessing Neuroprotective Effects in 3xTg-AD Mice
Caption: Workflow for in-vivo efficacy testing in a transgenic Alzheimer's disease mouse model.
Models for Anti-inflammatory and Analgesic Activity
Standard models of inflammation and pain are crucial for evaluating the potential of 1,2,4-oxadiazole derivatives in these therapeutic areas. Carrageenan-induced paw edema in rats is a widely used acute inflammation model, while the hot plate and tail-flick tests are common for assessing central analgesic effects. The writhing test, induced by acetic acid or other irritants, is a model for visceral pain. The efficacy of Oxolamine in such models highlights the potential of the 1,2,4-oxadiazole scaffold in developing new anti-inflammatory and analgesic drugs.[2][3]
Detailed Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity
This protocol describes a standard in-vivo method for screening the analgesic potential of a test compound, such as a novel 1,2,4-oxadiazole derivative.
Objective: To evaluate the peripheral analgesic effect of a test compound by quantifying the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.
Materials:
-
Test compound (e.g., a this compound analog)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Positive control (e.g., Diclofenac sodium)
-
0.6% acetic acid solution
-
Male Swiss albino mice (20-25 g)
-
Syringes and needles for oral gavage and intraperitoneal injection
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before the experiment, with free access to water.
-
Grouping: Randomly divide the mice into groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Diclofenac sodium, 10 mg/kg, p.o.)
-
Group III, IV, V: Test compound at different doses (e.g., 10, 20, 40 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) to the respective groups.
-
Induction of Writhing: After a specific pre-treatment time (e.g., 60 minutes for oral administration), administer 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 ml/kg.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a stopwatch.
-
Data Collection: After a 5-minute latency period, count the number of writhes (abdominal constrictions, stretching of hind limbs) for each mouse over a 20-minute observation period.
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula:
% Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
-
Statistical Analysis: Analyze the data using an appropriate statistical test, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), to determine the statistical significance of the results.
Signaling Pathways and Mechanism of Action
The diverse biological activities of 1,2,4-oxadiazole derivatives suggest their interaction with multiple signaling pathways. For instance, the neuroprotective effects of wyc-7-20 in an Alzheimer's model point towards modulation of pathways involved in amyloid-β clearance and tau phosphorylation.[5][6] The anti-inflammatory and analgesic effects of compounds like Oxolamine may involve the inhibition of cyclooxygenase (COX) enzymes or modulation of other inflammatory mediators.
Hypothesized Anti-inflammatory Signaling Cascade
Caption: Potential mechanism of anti-inflammatory action of 1,2,4-oxadiazole derivatives.
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold represents a versatile platform for the development of novel therapeutics targeting a range of diseases. The in-vivo efficacy of compounds like Oxolamine and wyc-7-20 in models of inflammation, pain, and neurodegeneration highlights the potential of this chemical class. While specific in-vivo data for this compound is not extensively reported, the findings for related compounds provide a strong rationale for its further investigation.
Future research should focus on elucidating the precise mechanisms of action of these compounds and establishing clear structure-activity relationships. Head-to-head in-vivo comparative studies of promising analogs will be crucial in selecting lead candidates for further development. The exploration of novel derivatives of this compound could lead to the discovery of potent and selective agents for a variety of therapeutic applications.
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Biała, M., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(16), 4937. Available at: [Link]
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Christopher, H., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. TIJER - International Research Journal, 11(5). Available at: [Link]
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Silvestrini, B., & Pozzatti, C. (1961). Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole. British Journal of Pharmacology and Chemotherapy, 16, 209-217. Available at: [Link]
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Silvestrini, B., & Pozzatti, C. (1961). Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole. PubMed. Available at: [Link]
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Al-Ghorbani, M., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389305. Available at: [Link]
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Luo, Z., et al. (2022). A novel 1,2,4-oxadiazole derivative (wyc-7-20) with low cytotoxicity and potent effect on the improvement of Alzheimer's disease phenotypes in vitro and in 3×Tg mice. Drug Design, Development and Therapy, 16, 3285-3301. Available at: [Link]
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Khan, I., et al. (2026). Synthesis, and Pharmacological Evaluation of Novel 2-Amino-1,3,4-Oxadiazole Derivatives. ResearchGate. Available at: [Link]
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Chen, Y.-L., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent SARS-CoV-2 PLpro Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Gaponova, I., et al. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Molecules, 28(18), 6524. Available at: [Link]
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In the intricate world of drug discovery, the efficacy of a potential therapeutic agent is intrinsically linked to its selectivity. A compound that potently interacts with its intended target while minimizing off-target engagement is the gold standard, promising a wider therapeutic window and a more favorable side-effect profile. This guide provides a comprehensive assessment of the selectivity of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine , a novel small molecule with therapeutic potential, against a panel of structurally and functionally related biological targets. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework and supporting data to critically evaluate its selectivity profile.
The structural motif of an ethanamine appended to a heterocyclic core is a well-established pharmacophore for ligands of monoamine transporters. Given this, we hypothesize that the primary biological target of this compound is the Serotonin Transporter (SERT) . Consequently, this guide will focus on comparing its activity at SERT with its activity at the closely related Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) . Furthermore, recognizing that monoamine oxidase (MAO) enzymes are key players in monoamine metabolism and can be targets for structurally similar compounds, we will also assess its inhibitory potential against MAO-A and MAO-B .
The Rationale Behind Target Selection: A Matter of Specificity
The monoamine transporters—SERT, DAT, and NET—are members of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[1] They share significant structural homology and are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission.[1] Cross-reactivity between these transporters is a common challenge in the development of drugs targeting the central nervous system. Unintended inhibition of DAT or NET by a SERT-targeted compound can lead to undesirable side effects. Therefore, a thorough in vitro evaluation of binding affinity and functional inhibition is paramount.[2][3][4]
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines.[5] Inhibition of MAOs can lead to an increase in the synaptic concentration of monoamines, a mechanism distinct from transporter blockade. The ethanamine moiety present in our lead compound is also found in known MAO inhibitors. Thus, assessing its activity against both MAO isoforms is crucial to rule out this secondary mechanism of action and to ensure a clean pharmacological profile.
Experimental Workflow for Selectivity Profiling
A multi-pronged approach employing both radioligand binding assays and functional uptake/inhibition assays is essential for a comprehensive understanding of a compound's selectivity. The following diagram illustrates the logical flow of experiments.
Caption: A streamlined workflow for assessing the selectivity of the lead compound.
Detailed Experimental Protocols
The following protocols are standard, validated methods for assessing compound activity at monoamine transporters and MAO enzymes.
Radioligand Binding Assays for SERT, DAT, and NET
This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known high-affinity radioligand from the transporter.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human SERT, DAT, or NET.[1]
-
Assay Buffer: Use an appropriate buffer for each transporter (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl for SERT).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand ([³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET) and varying concentrations of the test compound.[6]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Monoamine Uptake Assays
This assay measures the functional inhibition (IC50) of the transporter by quantifying the reduction in the uptake of a radiolabeled substrate.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing human SERT, DAT, or NET in a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of the respective radiolabeled substrate ([³H]5-HT for SERT, [³H]Dopamine for DAT, [³H]Norepinephrine for NET).[1]
-
Uptake Termination: After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
Monoamine Oxidase (MAO) Inhibition Assays
This fluorometric assay measures the ability of the test compound to inhibit the enzymatic activity of MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Use recombinant human MAO-A and MAO-B.
-
Assay Principle: The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., tyramine). The H₂O₂ reacts with a probe to produce a fluorescent signal.
-
Incubation: In a 96-well plate, incubate the MAO enzyme with varying concentrations of the test compound.
-
Reaction Initiation: Add the substrate and the fluorescent probe to initiate the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Comparative Data Analysis
The following table summarizes hypothetical experimental data for this compound and a reference compound, Fluoxetine (a well-known selective serotonin reuptake inhibitor).
| Target | This compound | Fluoxetine (Reference) |
| SERT | ||
| Binding Affinity (Ki, nM) | 15 | 1 |
| Functional Inhibition (IC50, nM) | 25 | 2 |
| DAT | ||
| Binding Affinity (Ki, nM) | > 10,000 | 200 |
| Functional Inhibition (IC50, nM) | > 10,000 | 350 |
| NET | ||
| Binding Affinity (Ki, nM) | 850 | 50 |
| Functional Inhibition (IC50, nM) | 1,200 | 80 |
| MAO-A | ||
| Functional Inhibition (IC50, µM) | > 50 | > 100 |
| MAO-B | ||
| Functional Inhibition (IC50, µM) | > 50 | > 100 |
Selectivity Ratios for this compound:
-
DAT/SERT Selectivity (Ki): > 667-fold
-
NET/SERT Selectivity (Ki): 57-fold
Interpretation of Results and Scientific Insights
The hypothetical data suggests that this compound is a potent inhibitor of the serotonin transporter, with a Ki value of 15 nM and an IC50 of 25 nM. Crucially, the compound demonstrates excellent selectivity over the dopamine transporter, with no significant binding or functional inhibition observed at concentrations up to 10,000 nM. This high DAT/SERT selectivity is a desirable characteristic, as it may reduce the potential for abuse liability and other side effects associated with DAT inhibition.
The compound exhibits a moderate degree of selectivity over the norepinephrine transporter (57-fold). While not as pronounced as its selectivity against DAT, this profile is still favorable. The lack of significant inhibitory activity against both MAO-A and MAO-B at concentrations up to 50 µM indicates that the compound's mechanism of action is likely confined to SERT inhibition, avoiding the complexities of MAO inhibition.
Compared to the reference compound Fluoxetine, our lead compound shows a slightly lower potency at SERT but a significantly improved selectivity over DAT. The selectivity over NET is comparable.
Signaling Pathway and Compound Interaction
The following diagram illustrates the monoamine signaling pathway and the points of interaction for our lead compound and related targets.
Caption: Monoamine signaling and hypothetical interactions of the lead compound.
Conclusion and Future Directions
This comparative guide provides a framework for assessing the selectivity of this compound. Based on our hypothetical data, the compound emerges as a potent and selective serotonin transporter inhibitor with a favorable profile compared to related monoamine transporters and enzymes. This high degree of selectivity, particularly over the dopamine transporter, underscores its potential as a lead candidate for further development.
Future studies should focus on in vivo models to confirm these findings and to evaluate the compound's pharmacokinetic properties and behavioral effects. A broader off-target screening against a wider panel of receptors and enzymes would also be beneficial to further de-risk its development. The data and protocols presented herein offer a solid foundation for the continued investigation of this promising molecule.
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Al-Ostoot, F. H., et al. (2022). 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. Molecules, 27(24), 8740. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Methodical Validation of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine's Bioactivity
In the landscape of contemporary drug discovery, the 1,2,4-oxadiazole scaffold has emerged as a cornerstone for developing novel therapeutic agents. These heterocyclic compounds are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comprehensive framework for researchers aiming to replicate and validate published findings related to 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine, a promising but less-documented member of this chemical family.
Our objective is to present a rigorous, self-validating methodology that ensures the reproducibility of experimental outcomes. We will delve into the synthetic pathways, bioassay protocols, and comparative analyses that are crucial for confirming the therapeutic potential of this molecule. By adhering to the principles of scientific integrity, this guide will empower researchers to confidently assess the reported bioactivities of this compound and its analogs.
The Synthetic Pathway: From Precursors to a Purified Compound
The synthesis of 1,2,4-oxadiazoles is a well-established process, typically involving the cyclization of an amidoxime with a carboxylic acid derivative.[3] Microwave-assisted synthesis has gained traction for its efficiency and reduced reaction times.[3][4] The following protocol outlines a reproducible method for the synthesis of this compound.
Experimental Protocol: Synthesis and Purification
Part 1: Synthesis of N'-hydroxybenzimidamide (Benzamidoxime)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g of benzonitrile in 100 mL of ethanol.
-
Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.5 equivalents) in 50 mL of water to the benzonitrile solution.
-
Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude benzamidoxime. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Part 2: Synthesis of this compound
-
Activation of Carboxylic Acid: In a dry 100 mL round-bottom flask under an inert atmosphere, dissolve 3-aminopropanoic acid (1 equivalent) in 30 mL of anhydrous acetonitrile. Add a coupling agent such as HBTU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (2.5 equivalents). Stir the mixture at room temperature for 30 minutes.[5]
-
Condensation: Add the purified benzamidoxime (1 equivalent) to the reaction mixture.
-
Microwave-Assisted Cyclization: Transfer the reaction mixture to a microwave reactor vial and heat at 160°C for 15-20 minutes.[5] Monitor the formation of the 1,2,4-oxadiazole ring by LC-MS.
-
Purification: Upon completion, cool the reaction mixture and purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the final compound.[6][7]
Caption: Workflow for the synthesis of this compound.
Evaluating Biological Activity: A Focus on Anticancer Properties
Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as anticancer agents.[1][2][3] A common initial step in validating these findings is to perform a cytotoxicity assay against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and a reference anticancer drug (e.g., doxorubicin) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Comparative Analysis: Benchmarking Against a Known Analog
To contextualize the findings, it is essential to compare the activity of this compound with a structurally related compound with established biological activity. For this purpose, we will use N,N-Diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine (Oxolamine), a known anti-inflammatory and antitussive agent, as a comparator.[8] While Oxolamine is not primarily an anticancer agent, its structural similarity provides a valuable baseline.
| Compound | Predicted Primary Activity | Expected IC50 (MCF-7) | Rationale for Comparison |
| This compound | Anticancer | 5-20 µM (Hypothetical) | The primary amine may enhance interactions with biological targets relevant to cancer. |
| N,N-Diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine (Oxolamine) | Anti-inflammatory | >100 µM (Expected) | The tertiary amine is associated with its known anti-inflammatory/antitussive effects. |
| Doxorubicin | Anticancer (Reference) | 0.1-1 µM (Established) | A standard chemotherapeutic agent for benchmarking potent anticancer activity. |
Mechanistic Insights: A Hypothetical Signaling Pathway
The anticancer activity of many small molecules is attributed to their ability to induce apoptosis (programmed cell death). A plausible mechanism of action for a novel 1,2,4-oxadiazole derivative could involve the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt pathway.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by the target compound.
Conclusion and Future Directions
This guide provides a robust framework for the independent verification of the biological activity of this compound. By following these detailed protocols, researchers can ensure the reliability and reproducibility of their findings. Discrepancies between published data and replication attempts can often be attributed to variations in experimental conditions, such as cell line passage number, reagent purity, and subtle differences in assay protocols. Therefore, meticulous documentation and adherence to standardized procedures are paramount.
Future investigations should aim to elucidate the precise molecular targets of this compound and explore its efficacy in in vivo models. Such studies will be critical in determining the true therapeutic potential of this compound and advancing the development of new-generation 1,2,4-oxadiazole-based drugs.
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Brain, C. T., & Paul, J. M. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(8), 1541–1544. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS No. 805184-96-7).[1][2] As a research chemical, its toxicological and environmental properties are not yet fully characterized. Therefore, a cautious approach, grounded in established principles of laboratory safety, is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering procedural clarity and explaining the rationale behind each safety measure to ensure a self-validating system of laboratory practice.
Hazard Identification and Risk Assessment
This compound is a heterocyclic compound containing an oxadiazole ring and an ethanamine side chain.[1][2] While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its potential hazards by examining its structural motifs and data from closely related analogues.
-
Ethanolamine Moiety: The ethanamine group suggests that the compound is a base and is likely corrosive.[3] Amines can cause severe skin burns and eye damage.[4][5] They can also be irritating to the respiratory tract.[5]
-
Oxadiazole Core: Various oxadiazole derivatives have been documented to be harmful if swallowed, in contact with skin, or inhaled.[6][7][8]
-
Combustion Products: Like many nitrogen-containing organic compounds, it is expected to produce toxic oxides of nitrogen upon combustion.[3][9]
Based on this analysis, the following hazard profile should be assumed:
| Potential Hazard | Classification | Rationale and Precautionary Principle |
| Acute Toxicity | Assumed Harmful | Harmful if swallowed, inhaled, or in contact with skin.[6][7] Assume a high degree of toxicity due to lack of specific data. |
| Skin Corrosion/Irritation | Assumed Corrosive | The presence of the ethanamine group suggests the compound is basic and can cause chemical burns.[3][4] |
| Eye Damage/Irritation | Assumed to Cause Serious Eye Damage | Corrosive amines are known to cause severe and potentially permanent eye damage.[5] |
| Respiratory Irritation | Assumed Respiratory Irritant | Inhalation may cause irritation to the nose, throat, and lungs.[5][10] |
| Aquatic Toxicity | Assumed Harmful to Aquatic Life | Many complex organic molecules exhibit aquatic toxicity.[10] Discharge into the environment must be avoided.[6] |
Personal Protective Equipment (PPE)
Given the assumed hazard profile, stringent adherence to PPE protocols is mandatory when handling this compound in any form (solid, solution, or as waste).
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.[6]
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a splash hazard.[6]
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a significant spill risk, wear additional protective clothing to prevent skin contact.[4]
-
Respiratory Protection: All handling of the solid compound or its volatile solutions should be conducted in a certified chemical fume hood to avoid inhalation.[6][10]
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
For a Small Spill (Solid or Liquid):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE described in Section 2.
-
Containment:
-
Collection: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[6]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming work.[6]
Proper Disposal Procedures
Disposal of this compound must be handled through a licensed hazardous waste management service. Under no circumstances should this chemical or its containers be disposed of down the sink or in general trash. [6][12]
Step-by-Step Disposal Workflow:
-
Waste Segregation (The Cornerstone of Safety):
-
Solid Waste: Place unadulterated compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, absorbent pads), and reaction byproducts into a dedicated, clearly labeled, and sealable solid waste container.[13]
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and shatter-resistant liquid waste container (plastic is preferred).[14]
-
Causality: Never mix incompatible waste streams. As an amine, this compound is basic. Mixing it with acidic waste could cause a violent exothermic or gas-producing reaction. Segregating waste prevents such dangerous reactions and simplifies the final disposal process for the waste management facility.
-
-
Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List any solvents or other chemicals present in the container.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[14] This prevents the release of vapors and protects the lab environment.
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area within the laboratory.
-
Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.
-
-
Disposal Request:
-
Once the container is full, or if the experiment is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[14][15]
-
Provide all necessary documentation, including the chemical name and any other components of the waste stream.
-
Disposal of "Empty" Containers:
Even "empty" containers that once held this compound must be treated as hazardous waste unless properly decontaminated.[13]
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous liquid waste.[13]
-
Once triple-rinsed, the container can often be disposed of as non-hazardous waste (e.g., recycled glass or plastic), but first, obliterate or remove the original label to prevent confusion. Confirm this procedure with your institutional EHS guidelines.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound and associated materials.
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A Senior Application Scientist's Guide to Handling 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Welcome to your essential guide for the safe handling, use, and disposal of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS No. 805184-96-7). This document is designed for the discerning researcher and drug development professional. It moves beyond mere compliance, aiming to instill a deep, causal understanding of the necessary safety protocols. Our goal is to empower you with the knowledge to work safely and effectively, making our resources your preferred choice for laboratory safety and chemical handling information.
The structure of this guide is fluid, designed to logically walk you through risk assessment, procedural steps, and emergency preparedness. We will delve into the why behind each recommendation, grounding our advice in the known chemical properties and toxicological data of this compound and its structural analogs.
Hazard Analysis: Understanding the Compound
This compound is a substituted oxadiazole, a class of heterocyclic compounds with broad applications in medicinal chemistry.[1][2] Its structure, featuring an amine group, suggests potential for skin, eye, and respiratory irritation, a common characteristic of amine compounds.[3][4]
While a comprehensive toxicological profile for this specific molecule is not widely published, data from suppliers and analogous compounds provide a clear directive for cautious handling. The Globally Harmonized System (GHS) classification for this compound includes warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[5] A safety data sheet for the closely related 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile classifies it as harmful if swallowed, in contact with skin, or if inhaled.[6] Therefore, we must operate under the assumption that this compound presents similar hazards.
| Identifier | Information | Source |
| Chemical Name | This compound | Synblock[5] |
| CAS Number | 805184-96-7 | Synblock[5] |
| Molecular Formula | C10H11N3O | Aceschem[7] |
| Molecular Weight | 189.21 g/mol | Aceschem[7] |
| GHS Pictogram | GHS07 (Exclamation Mark) | Synblock[5] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Synblock[5] |
The Core of Safety: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. Given the irritant nature of this compound, our primary goal is to prevent all direct contact.
Before any discussion of PPE, it is critical to emphasize the role of engineering controls. All handling of this compound, especially in its powdered form, must occur within a certified chemical fume hood.[6] This minimizes the risk of inhalation. An eyewash station and safety shower must be readily accessible.[8]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for handling this compound.
Caption: PPE Selection Workflow for the Topic Compound.
-
Eye and Face Protection : Chemical splash goggles are mandatory.[8][9] Regular safety glasses with side shields are insufficient as they do not protect against splashes or fine particulates that may become airborne.
-
Skin Protection :
-
Gloves : Chemically compatible gloves, such as nitrile, are essential.[3][6] Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6][10]
-
Lab Coat/Clothing : A standard laboratory coat should be worn and fully buttoned. For operations involving larger quantities or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8]
-
-
Respiratory Protection : When handling the solid compound outside of a fume hood or if there is any risk of aerosolization, a government-approved air-purifying respirator is necessary.[6][11]
Operational Plan: From Receipt to Disposal
A seamless operational plan ensures safety at every stage of the compound's lifecycle in your lab.
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]
-
Segregate it from incompatible materials, such as strong oxidizing agents.[8]
This protocol assumes you are weighing and preparing a solution in a fume hood.
-
Preparation : Before bringing the chemical into the work area, ensure all necessary equipment (spatulas, weigh boats, glassware, solvent) is present in the fume hood. Don your full PPE as specified above.
-
Weighing : Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Avoid any actions that could create dust. Close the primary container immediately after dispensing.
-
Solution Preparation : Add the weighed solid to your reaction vessel or flask. Slowly add the solvent, rinsing the weigh boat to ensure a complete transfer.
-
Post-Handling : Once the experiment is initiated, clean all reusable equipment that came into contact with the compound. Dispose of all single-use items as contaminated waste.
-
Evacuate : If a spill occurs, alert others in the immediate area and evacuate if necessary.
-
Control : If the spill is small and you are trained to handle it, ensure you are wearing appropriate PPE. Prevent the spill from spreading.
-
Cleanup : For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[8] Avoid raising dust. Ventilate the area and wash the spill site after material pickup is complete.[6]
-
Report : Report all spills to your institution's Environmental Health and Safety (EHS) office.
Disposal Plan: Responsible Waste Management
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste : This includes contaminated gloves, weigh boats, paper towels, and any excess solid compound. Place these items in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a labeled, sealed hazardous waste container. Do not pour any amount down the drain.[4]
-
Disposal : All waste must be disposed of through your institution's licensed waste disposal program, in accordance with all local, regional, and national regulations.[6][12]
Emergency Procedures: First Aid
In the event of exposure, immediate action is critical.
-
Inhalation : Remove the individual to fresh air immediately.[6][13] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]
-
Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[6][8] Seek medical attention.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][13] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[6]
For any exposure, be prepared to provide the Safety Data Sheet (SDS) for this or a closely related compound to the attending medical personnel.[6][13]
By integrating these safety protocols into your standard operating procedures, you ensure not only your own protection but also that of your colleagues and the integrity of your research.
References
-
Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%. Cole-Parmer. [Link]
-
Safety Guidelines for Handling Chemicals. HPE Support. [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. A&B Chemical. [Link]
-
N,N-Diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS# 959-14-8). Angene. [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. DC Fine Chemicals. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Nationwide Boiler Inc. [Link]
-
2-Amino-5-phenyl-1,3,4-thiadiazole. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. National Institutes of Health (NIH). [Link]
-
(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. MDPI. [Link]
Sources
- 1. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. CAS 805184-96-7 | 2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine - Synblock [synblock.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. aceschem.com [aceschem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. support.hpe.com [support.hpe.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. falseguridad.com [falseguridad.com]
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- 13. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


